molecular formula C6H10N4 B1585918 5-cyclobutyl-1H-1,2,4-triazol-3-amine CAS No. 496057-24-0

5-cyclobutyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1585918
CAS No.: 496057-24-0
M. Wt: 138.17 g/mol
InChI Key: FZFDWTMNAIGNKZ-UHFFFAOYSA-N
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Description

5-cyclobutyl-1H-1,2,4-triazol-3-amine is a useful research compound. Its molecular formula is C6H10N4 and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclobutyl-1H-1,2,4-triazol-3-amine
Source PubChem
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InChI

InChI=1S/C6H10N4/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFDWTMNAIGNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374112
Record name 5-cyclobutyl-1H-1,2,4-triazol-3-amine
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Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496057-24-0
Record name 5-cyclobutyl-1H-1,2,4-triazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclobutyl-1H-1,2,4-triazol-3-amine
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The introduction of a cyclobutyl moiety at the 5-position can impart unique physicochemical properties, influencing the compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the prevalent and efficient synthetic strategies, focusing on the condensation reaction between cyclobutanecarboxylic acid derivatives and aminoguanidine. We will examine the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular entity.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a bioisostere of the amide bond, which allows it to mimic peptide structures while offering improved metabolic stability.[5] Consequently, 1,2,4-triazole derivatives have been incorporated into a wide array of therapeutic agents.[2][3] The 3-amino-1,2,4-triazole core, in particular, serves as a versatile building block for the synthesis of more complex molecules with a broad spectrum of pharmacological activities.[1][6] The presence of the amino group provides a reactive handle for further functionalization, enabling the exploration of extensive chemical space in drug discovery programs.

The incorporation of a cyclobutyl group onto the triazole ring is a strategic design element in medicinal chemistry. The cyclobutyl moiety, a four-membered carbocycle, can introduce conformational rigidity and improve lipophilicity, which can enhance binding affinity to biological targets and improve cell membrane permeability. The synthesis of cyclobutane-containing compounds has garnered significant interest, with various methods being developed for their construction.[7][8][9]

Primary Synthetic Strategy: Condensation of Cyclobutanecarboxylic Acid Derivatives with Aminoguanidine

The most direct and widely employed method for the synthesis of 5-substituted-3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid or its derivative with aminoguanidine.[5][10][11][12] This approach offers a convergent and efficient route to the desired triazole core.

Reaction Overview and Key Intermediates

The synthesis commences with the reaction between a cyclobutanecarboxylic acid derivative and aminoguanidine. The choice of starting materials and reaction conditions can significantly influence the yield and purity of the final product.

Synthesis_Overview cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid/Derivative Acylaminoguanidine N-Acylaminoguanidine Cyclobutanecarboxylic_Acid->Acylaminoguanidine Condensation Aminoguanidine Aminoguanidine Aminoguanidine->Acylaminoguanidine Triazole This compound Acylaminoguanidine->Triazole Cyclization (Dehydration)

Caption: General overview of the synthesis of this compound.

Mechanistic Insights

The formation of the 1,2,4-triazole ring proceeds through a two-step mechanism:

  • Formation of the N-Acylaminoguanidine Intermediate: The initial step involves the nucleophilic attack of the amino group of aminoguanidine on the carbonyl carbon of the cyclobutanecarboxylic acid derivative. This is typically an acid-catalyzed process that leads to the formation of an N-acylaminoguanidine intermediate.[5] The formation of this guanyl hydrazide is a crucial and often reversible step.[5]

  • Intramolecular Cyclization and Dehydration: The N-acylaminoguanidine intermediate then undergoes an intramolecular cyclization. This is typically achieved by heating the intermediate, which promotes the elimination of a molecule of water to form the stable 1,2,4-triazole ring.

Reaction_Mechanism Start Cyclobutanecarboxylic Acid + Aminoguanidine Intermediate N-Cyclobutylcarbonyl-aminoguanidine Start->Intermediate Condensation (+H+, -H2O) Transition_State Cyclized Intermediate Intermediate->Transition_State Intramolecular Nucleophilic Attack Product This compound + H2O Transition_State->Product Dehydration (-H2O)

Caption: Plausible reaction mechanism for the formation of the 1,2,4-triazole ring.

Experimental Protocols

Several variations of the condensation reaction have been reported in the literature, often employing different carboxylic acid derivatives and reaction conditions. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods.[5][10]

Protocol 1: Direct Condensation of Cyclobutanecarboxylic Acid with Aminoguanidine Bicarbonate under Microwave Irradiation

This method offers a straightforward and environmentally friendly approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[5][10]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
Cyclobutanecarboxylic Acid100.121.045>98%
Aminoguanidine Bicarbonate136.11->98%
Hydrochloric Acid (37%)36.461.1837%
Isopropanol60.100.786>99%

Procedure:

  • In a suitable microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).

  • Stir the mixture for 2 hours at room temperature.

  • Add cyclobutanecarboxylic acid (1.5 eq) to the mixture.

  • If the carboxylic acid is a solid, add a minimal amount of a suitable solvent like isopropanol.[5]

  • Seal the reaction vial and place it in a microwave reactor.

  • Heat the reaction mixture to the optimized temperature (typically 120-150°C) for the determined reaction time (typically 15-60 minutes).

  • After cooling, the reaction mixture is worked up. This may involve neutralization with a base, extraction with an organic solvent, and purification by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via the Acid Chloride

This traditional method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with aminoguanidine and subsequent cyclization.[12]

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • To a solution of cyclobutanecarboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C.

  • A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclobutanecarbonyl chloride, which can often be used in the next step without further purification.

Step 2: Reaction with Aminoguanidine and Cyclization

  • Dissolve the crude cyclobutanecarbonyl chloride in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base).

  • Add aminoguanidine hydrochloride or bicarbonate portion-wise at a low temperature.

  • Stir the reaction mixture at room temperature or with gentle heating to form the N-acyl aminoguanidine intermediate.

  • Heat the reaction mixture to induce cyclization and dehydration to form the this compound.

  • The product is then isolated and purified.

Characterization and Purity Analysis

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons will be characteristic of the cyclobutyl and triazole moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the triazole ring and the C-H bonds of the cyclobutyl group.

  • Melting Point (mp): A sharp melting point is indicative of a pure crystalline solid.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[13] The 3-amino group provides a convenient point for further derivatization, allowing for the generation of libraries of compounds for high-throughput screening. The unique properties conferred by the cyclobutyl group make this scaffold particularly attractive for the development of novel drug candidates.

Conclusion

The synthesis of this compound is a well-established process, with the condensation of cyclobutanecarboxylic acid derivatives and aminoguanidine being the most efficient and versatile route. The use of microwave-assisted synthesis offers a green and rapid alternative to traditional methods. A thorough understanding of the reaction mechanism and optimization of reaction parameters are crucial for achieving high yields and purity. This in-depth technical guide provides the necessary information for researchers and scientists to successfully synthesize and utilize this important heterocyclic compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS No: 496057-24-0) is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a cyclobutyl group at the 5-position and an amine group at the 3-position. The 1,2,4-triazole motif is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its metabolic stability and ability to participate in hydrogen bonding. The incorporation of an amino group and a lipophilic cyclobutyl moiety suggests a nuanced physicochemical profile, making this compound a person of interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, offering both experimentally determined data and robust predictive insights, alongside detailed protocols for its characterization.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 496057-24-0[1]
Molecular Formula C₆H₁₀N₄[1]
Molecular Weight 138.174 g/mol [1]
Physical Form Solid[1]
Melting Point 173–174 °C[2]
153–155 °C[1]

Note: A discrepancy in the reported melting point exists in the literature. The more recent 2024 publication reports the higher value.

Synthesis of this compound

The synthetic accessibility of a compound is a critical consideration for its application in research and development. A recently developed green chemistry approach provides a straightforward synthesis from readily available starting materials.[2]

Synthetic Protocol: Microwave-Assisted Condensation

This method involves the direct condensation of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under acid catalysis, facilitated by microwave irradiation. This one-pot synthesis is efficient and aligns with modern sustainable chemistry principles.

Workflow Diagram:

Synthesis reagent1 Cyclobutanecarboxylic Acid microwave Microwave Irradiation (Sealed Vial, 170-180°C) reagent1->microwave reagent2 Aminoguanidine Bicarbonate reagent2->microwave catalyst Acid Catalyst (e.g., HCl) catalyst->microwave product This compound microwave->product Condensation & Cyclization

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable microwave reaction vial, combine cyclobutanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 170-180°C) for a specified time (e.g., 20-30 minutes). The sealed vial is crucial for handling volatile starting materials.[2]

  • Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a base. The resulting solid product can be collected by filtration, washed, and purified by recrystallization from an appropriate solvent to yield the final compound.

Rationale: This approach is superior to traditional methods that may involve multiple steps, harsher reagents, or prolonged reaction times. The use of microwave energy accelerates the rate of reaction, often leading to higher yields and cleaner product profiles.[2]

Spectroscopic and Spectrometric Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data was obtained in DMSO-d₆.[2]

NucleusChemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H NMR 11.90br. sNH (triazole ring)
5.67br. sNH₂ (amino group)
3.34mCH (cyclobutyl)
2.18m4H, CH₂ (cyclobutyl)
1.92m1H, CH₂ (cyclobutyl)
1.83m1H, CH₂ (cyclobutyl)
¹³C NMR 162.43-C5 (triazole ring)
158.97-C3 (triazole ring)
39.24-CH (cyclobutyl)
27.36-2 x CH₂ (cyclobutyl)
18.11-CH₂ (cyclobutyl)

Expert Interpretation: The broad singlets in the ¹H NMR spectrum are characteristic of exchangeable protons (NH and NH₂) on the nitrogen atoms. The complex multiplets in the aliphatic region correspond to the protons of the cyclobutyl ring, confirming its presence. In the ¹³C NMR spectrum, the two downfield signals are assigned to the carbon atoms of the heterocyclic triazole ring, while the upfield signals correspond to the cyclobutyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (ν, cm⁻¹)IntensityAssignment
3414, 3321, 3213StrongN-H stretching (amine and triazole)
2970, 2939, 2858Medium-StrongC-H stretching (aliphatic)
1620StrongN-H bending (scissoring) of the primary amine
1543StrongC=N stretching (triazole ring)

Expert Interpretation: The prominent broad bands above 3200 cm⁻¹ are definitive for the N-H stretching vibrations of both the primary amine and the triazole ring NH. The sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H bonds in the cyclobutyl group. The strong absorption at 1620 cm⁻¹ is indicative of the N-H bending vibration of the primary amine, and the peak at 1543 cm⁻¹ is attributed to the stretching of the C=N bonds within the aromatic triazole ring.[2]

Key Physicochemical Properties: A Deeper Dive

Understanding properties such as solubility, pKa, and lipophilicity is paramount for any compound intended for biological application. As direct experimental values for this compound are not widely published, this section provides predicted values from well-regarded computational models and outlines the rigorous experimental protocols for their determination.

Solubility

Solubility profoundly impacts a compound's formulation, administration, and bioavailability. The presence of both a hydrophilic aminotriazole core and a lipophilic cyclobutyl group suggests a mixed solubility profile.

Predicted Solubility:

  • Water: Expected to have low to moderate aqueous solubility. The amino and triazole groups can act as hydrogen bond donors and acceptors, promoting interaction with water. However, the non-polar cyclobutyl group will limit extensive solubility.

  • Organic Solvents: Likely to be more soluble in polar organic solvents like methanol, ethanol, and DMSO, which can solvate both the polar and non-polar regions of the molecule.

Experimental Protocol for Thermodynamic Solubility Determination:

The gold-standard method for determining aqueous solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.

Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to aqueous buffer (pH 7.4) B Agitate at constant temp (e.g., 25°C) for 24-48h A->B Achieve Equilibrium C Filter to remove undissolved solid B->C D Quantify concentration of filtrate (e.g., HPLC-UV) C->D E Compare to standard curve D->E

Caption: Shake-flask solubility determination workflow.

Causality Behind Choices:

  • Excess Solid: Using an excess of the solid ensures that a saturated solution is formed, representing the thermodynamic solubility limit.

  • Aqueous Buffer (pH 7.4): For drug development, solubility at physiological pH is the most relevant parameter.

  • Prolonged Agitation: 24-48 hours is typically required to ensure that the system has reached true equilibrium between the solid and dissolved states.

  • Filtration: A key step to separate the saturated solution from any remaining solid particulate matter, which would otherwise lead to an overestimation of solubility.

  • HPLC-UV Quantification: This is a highly sensitive and accurate method for determining the concentration of the dissolved compound.

Acidity and Basicity (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH. This is critical for its solubility, membrane permeability, and interaction with biological targets. This compound has both a basic amino group and an acidic/basic triazole ring.

Predicted pKa Values:

Ionization TypePredicted pKaSource
Most Basic (pKa₁) ~3.5 - 4.5ACD/Percepta[3][4][5][6]
Second Basic (pKa₂) ~1.5 - 2.5ACD/Percepta[3][4][5][6]
Most Acidic (pKa₃) ~10.0 - 11.0ACD/Percepta[3][4][5][6]

Note: These values are predictions based on computational algorithms (e.g., ACD/Percepta) which are trained on large datasets of experimental values. The most basic pKa is likely associated with the protonation of the amino group, while the other values relate to the protonation/deprotonation of the triazole ring nitrogens.

Experimental Protocol for Potentiometric pKa Determination:

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of an acid or base.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Place the solution in a thermostatted vessel with a calibrated pH electrode. Titrate the solution with a standardized solution of HCl to determine the basic pKa(s) and with a standardized solution of KOH to determine the acidic pKa(s).

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. Specialized software is used to calculate the pKa from the titration data.

Self-Validating System: The protocol's integrity is maintained by calibrating the pH meter with at least three standard buffers before the experiment. The concentration of the titrant is also precisely standardized. The resulting titration curve should be sigmoidal, and its derivative plot will show clear peaks at the equivalence points, validating the measurement.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

Predicted LogP Value:

ParameterPredicted ValueSource
miLogP 0.65 - 0.85Molinspiration[7][8]

Note: This value is calculated based on a sum of fragment-based contributions. A positive value indicates a preference for the lipid phase, though a value below 1.0 suggests the compound is still relatively balanced in its partitioning behavior.

Experimental Protocol for HPLC-based LogP Determination:

While the shake-flask method is the traditional standard, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often preferred for its speed, reproducibility, and lower sample consumption. This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

LogP cluster_cal Calibration cluster_sample Sample Analysis cluster_interp Interpolation A Inject standards with known LogP values B Measure retention times (tR) A->B C Plot LogP vs. log(k') where k' = (tR - t0) / t0 B->C G Determine LogP from the calibration curve C->G Calibration Curve D Inject this compound E Measure its retention time D->E F Calculate log(k') for the sample E->F F->G

References

An In-depth Technical Guide on 5-cyclobutyl-1H-1,2,4-triazol-3-amine (CAS Number: 496057-24-0)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a 1,2,4-triazole core, a scaffold of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a key component in a multitude of commercially available drugs, valued for its metabolic stability and versatile molecular interactions.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, and potential applications in drug discovery, aimed at professionals in the field.

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring system is a "privileged structure" in drug development, known for its favorable physicochemical properties.[2] This includes metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide or ester groups, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2] Consequently, 1,2,4-triazole derivatives have been developed into a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[2]

This nucleus is present in numerous established drugs, such as the antifungals Fluconazole and Itraconazole, and the anticancer agents Letrozole and Anastrozole.[2][3] The polar nature of the triazole ring can enhance the solubility of a compound, significantly improving its pharmacological profile.[3][4] The addition of a cyclobutyl group to this well-established pharmacophore introduces a unique structural element that can influence its binding affinity and selectivity for various biological targets.

Core Compound Analysis: this compound

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in drug discovery.

PropertyValue
CAS Number 496057-24-0
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
Appearance Off-white solid
Solubility Slightly soluble in water, more soluble in organic solvents like DMSO and methanol.[5]
Structural Features

The molecule consists of a five-membered 1,2,4-triazole ring substituted with a cyclobutyl group at position 5 and an amine group at position 3. The 1,2,4-triazole ring is aromatic and planar, while the cyclobutyl group provides a three-dimensional structural component. The amine group and the nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, which is critical for interactions with biological receptors.[1][4]

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-substituted 3-amino-1,2,4-triazoles can be achieved through various methods. A common approach involves the condensation of a carboxylic acid with aminoguanidine. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[6]

A plausible synthetic route for this compound is the reaction of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under acidic catalysis, potentially using microwave irradiation to facilitate the reaction.[6]

Synthesis_Pathway reagent1 Cyclobutanecarboxylic Acid product This compound reagent1->product Condensation (Acid Catalysis, Microwave) reagent2 Aminoguanidine Bicarbonate reagent2->product

Caption: A potential synthetic route to this compound.

Alternative methods for synthesizing 3-amino-1,2,4-triazoles include the reaction of carboxylic acid chlorides with aminoguanidines to form N-acyl aminoguanidine derivatives, which then undergo cyclization upon heating.[6]

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound would typically involve a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of triazole compounds and can be used for both qualitative and quantitative analysis.[5]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as N-H and C-N bonds.

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole scaffold is associated with a wide range of biological activities, suggesting that this compound could be a valuable lead compound for various therapeutic areas.

Antifungal Activity

1,2,4-triazoles are well-known for their potent antifungal properties.[2][8] The primary mechanism of action for many triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[3][4] They can act as kinase inhibitors, tubulin modulators, and aromatase inhibitors.[4] The 1,2,4-triazole moiety is present in FDA-approved anticancer drugs like letrozole and anastrozole.[3]

Antiviral and Antibacterial Applications

The broad-spectrum antiviral drug Ribavirin contains a 1,2,4-triazole ring, and its derivatives have shown potential against various viruses and bacteria.[2]

Other Potential Activities

Derivatives of 1,2,4-triazole have also been investigated for a range of other pharmacological effects, including anti-inflammatory, anticonvulsant, and antituberculosis activities.[1] Recently, 1,2,4-triazole derivatives have been identified as novel ferroptosis inhibitors, a form of regulated cell death implicated in various diseases.[9]

Experimental Protocols and Methodologies

General Protocol for Antifungal Susceptibility Testing

To evaluate the potential antifungal activity of this compound, a broth microdilution method can be employed.

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a microtiter plate to achieve a range of concentrations.

  • Inoculation: The fungal suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Antifungal_Assay start Prepare Fungal Inoculum step1 Serially Dilute Compound in Microtiter Plate start->step1 step2 Inoculate Wells with Fungal Suspension step1->step2 step3 Incubate at 35-37°C for 24-48 hours step2->step3 end Determine Minimum Inhibitory Concentration (MIC) step3->end

Caption: Workflow for antifungal susceptibility testing.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its structural foundation, the 1,2,4-triazole ring, is a well-validated pharmacophore present in numerous clinically successful drugs. The incorporation of a cyclobutyl moiety offers a unique modification that could lead to novel biological activities and improved therapeutic profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential as a lead for new therapeutic agents.

References

An In-depth Technical Guide to the Structure Elucidation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, valued for its unique physicochemical properties and its presence in numerous clinically significant pharmaceuticals.[1] Accurate and unambiguous structure determination of novel triazole derivatives is paramount for advancing drug discovery programs and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of a representative molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. We will move beyond a simple recitation of methods to explain the strategic rationale behind the experimental sequence, demonstrating how a confluence of data from mass spectrometry, advanced NMR spectroscopy, and vibrational spectroscopy builds a self-validating and irrefutable structural proof. The protocol culminates with X-ray crystallography, the gold standard for absolute structure confirmation.

The Analytical Challenge: Defining the Molecular Architecture

Our target molecule is this compound. The core challenge lies not just in confirming the presence of the cyclobutyl and aminotriazole moieties but in definitively establishing their precise connectivity and the dominant tautomeric form of the triazole ring. Is the cyclobutyl group at position C3 or C5? Is the amine at C3 or C5? Which nitrogen atom in the triazole ring is protonated? Answering these questions requires a synergistic application of modern analytical techniques.

Our proposed structure is as follows:

Figure 1. Hypothesized structure of this compound.

The following sections detail an integrated strategy designed to rigorously test this hypothesis.

The Elucidation Workflow: An Integrated Spectroscopic Approach

A robust structure elucidation strategy relies on obtaining orthogonal pieces of information that, when combined, leave no room for ambiguity. We will employ a workflow that begins with determining the molecular formula, proceeds to piece together the molecular framework, and finishes with definitive 3D structural confirmation.

Elucidation_Workflow cluster_start Initial Analysis cluster_framework Framework Mapping cluster_confirmation Definitive Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR NMR_1D 1D NMR ('H, '³C) Map H & C Environments FTIR->NMR_1D NMR_2D 2D NMR (HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D XRAY X-ray Crystallography Absolute 3D Structure NMR_2D->XRAY

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: The first step in any structure elucidation is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the molecular formula from the outset. We employ Electrospray Ionization (ESI) in positive mode, as the amine and triazole nitrogens are readily protonated.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 4000 V.

    • Drying Gas: Nitrogen at a flow rate of 10 L/min.

    • Scan Range: m/z 50–500.

    • Resolution: >10,000 FWHM.

    • Internal Calibration: Use a known reference standard for mass accuracy.

Expected Data & Interpretation

The molecular formula C₆H₁₀N₄ yields an exact neutral mass of 138.0905. The primary ion expected is the protonated molecule, [M+H]⁺.

IonCalculated m/zObserved m/z
[M+H]⁺ (C₆H₁₁N₄⁺)139.0984Within 5 ppm
[M+Na]⁺ (C₆H₁₀N₄Na⁺)161.0803Lower intensity

The fragmentation pattern in MS/MS analysis can provide initial structural clues. For 1,2,4-triazoles, common fragmentation pathways include the loss of nitrogen (N₂) or ring cleavage.[2][3] The presence of the cyclobutyl group may lead to characteristic losses of ethylene (28 Da) or cyclobutene (54 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups within the molecule. This allows for quick confirmation of the presence of the amine (NH₂) and triazole (NH) groups, which exhibit characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: A standard FTIR spectrometer with a diamond or germanium ATR accessory.

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16-32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The FTIR spectrum provides a unique fingerprint of the molecule's covalent bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400–3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3200–3100N-H StretchTriazole Ring N-H
2980–2850C-H StretchCyclobutyl Alkane Groups
1650–1580N-H Scissoring BendPrimary Amine (-NH₂)
1600–1450C=N & N=N StretchTriazole Ring

The presence of a broad band in the 3400-3100 cm⁻¹ region confirms the N-H groups, while the alkane C-H stretches verify the saturated cyclobutyl ring.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete assembly of the carbon-hydrogen framework and definitively establishes the connectivity between the cyclobutyl substituent and the aminotriazole ring.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable N-H protons).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: All spectra are recorded at 298 K. Chemical shifts are referenced to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[9]

¹H and ¹³C NMR: Initial Mapping
  • ¹H NMR: Provides information on the number and type of hydrogen environments. We expect to see signals for the cyclobutyl protons, the primary amine (-NH₂), and the triazole N-H. The cyclobutyl protons will likely appear as complex multiplets due to their constrained ring structure. The amine and triazole N-H protons will appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR: Shows the number of unique carbon environments. We anticipate six distinct carbon signals: four for the cyclobutyl ring and two for the triazole ring (C3 and C5). The chemical shifts of the triazole carbons are highly characteristic and diagnostic.[6][10][11]

2D NMR: Connecting the Pieces

The true power of NMR is realized through 2D correlation experiments, which link atoms through bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously correlates each proton with its directly attached carbon atom.[12][13][14] It is the definitive way to assign the ¹H signals of the cyclobutyl ring to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for this molecule. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[14][15][16] This allows us to connect the molecular fragments and confirm the substitution pattern.

Caption: Key expected HMBC correlations for structural proof.

Crucial HMBC Correlations for Verification:

  • Cyclobutyl to Triazole Linkage: The proton on the cyclobutyl carbon attached to the ring (H-α) should show a strong 3-bond correlation (³J) to the C5 carbon of the triazole ring. This single correlation definitively proves the cyclobutyl group is attached at C5.

  • Amine Position: The protons of the -NH₂ group should show a 2-bond correlation (²J) to the C3 carbon of the triazole ring, confirming the 3-amino substitution pattern.

Consolidated NMR Data (Predicted)
Positionδ¹H (ppm, mult.)δ¹³C (ppm)Key HMBC Correlations (from ¹H to ¹³C)
Triazole N-H~12.5 (br s)-C3, C5
Amine (-NH₂)~5.5 (br s)-C3
C3 (Triazole)-~157-
C5 (Triazole)-~161-
C-α (Cyclobutyl)~3.2 (p)~35C5, C-β
C-β (Cyclobutyl)~2.3 (m)~28C-α, C-γ
C-γ (Cyclobutyl)~1.9 (m)~19C-β

X-ray Crystallography: The Unambiguous Proof

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[17][18] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles. This technique will also unambiguously resolve the tautomeric state of the triazole ring in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The most critical and often challenging step is to grow a single, diffraction-quality crystal (typically >0.1 mm in all dimensions).[19][20] This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, methanol, acetonitrile).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern over a range of orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • The phase problem is solved using direct methods to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

Expected Outcome

The successful execution of this experiment will yield a detailed crystallographic information file (CIF) and a 3D model of this compound, confirming the connectivity established by NMR and providing invaluable data on its solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Conclusion: A Self-Validating Structural Assignment

The structure elucidation of this compound is achieved through a logical and systematic application of complementary analytical techniques.

  • HRMS establishes the correct molecular formula (C₆H₁₀N₄).

  • FTIR confirms the presence of essential N-H and C-H functional groups.

  • 1D and 2D NMR spectroscopy collectively map the molecular skeleton, with the crucial HMBC experiment providing the definitive evidence for the C5-cyclobutyl and C3-amino connectivity.

  • X-ray Crystallography serves as the final arbiter, providing an unambiguous 3D picture of the molecule.

Each step in this workflow validates the information gathered in the previous one, culminating in a comprehensive and self-consistent data package that proves the molecular structure beyond any reasonable doubt. This rigorous approach is essential for the advancement of chemical and pharmaceutical research.

References

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in clinically approved drugs is not coincidental; the scaffold possesses a unique combination of physicochemical properties that make it an ideal pharmacophore.[3] The triazole ring is often considered a bioisostere of amide or ester groups, capable of participating in hydrogen bonding and dipole interactions, which are critical for high-affinity binding to biological targets.[4] Furthermore, its inherent chemical stability and resistance to metabolic degradation enhance the pharmacokinetic profiles of drug candidates.[4][5]

This unique combination of features has led to the development of 1,2,4-triazole derivatives with an exceptionally broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[6][7][8][9][10] This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive analysis of the key biological activities of novel 1,2,4-triazole derivatives. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present a workflow for their synthesis and characterization.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections. Marketed drugs like Fluconazole and Itraconazole have long demonstrated the efficacy of this scaffold.[8] Research into novel derivatives continues to yield compounds with superior potency and broader spectrums of activity.

Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51).[11][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.[12][13]

The nitrogen atom at position 4 (N4) of the triazole ring chelates the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol.[14] This blockade leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function, which inhibits fungal growth and replication.[13][14]

Structure-Activity Relationship (SAR) Insights
  • Side Chain Modifications : The nature of the side chain attached to the triazole ring is critical. Derivatives incorporating a 4-(4-substitutedphenyl) piperazine side chain have shown remarkable potency.[11]

  • Halogenation : The presence of electron-withdrawing halogen groups (e.g., -F, -Cl) on phenyl rings within the molecule often enhances antifungal activity.[14] For instance, some of the most potent antifungal triazoles feature a 2,4-difluorophenyl group.[15]

  • Bioisosteric Replacements : Replacing benzene rings with other heterocyclic structures can lead to compounds with excellent antifungal activity and improved oral absorption.[15]

  • Amino Acid Conjugates : Novel derivatives containing amino acid fragments have demonstrated broad-spectrum fungicidal activities, with some exhibiting stronger binding affinity to CYP51 than existing drugs.[13]

Quantitative Data: Antifungal Activity of Novel 1,2,4-Triazole Derivatives
Compound ClassFungal StrainMIC (μg/mL)Reference CompoundMIC (μg/mL)
Piperazine-substituted triazolesCandida albicans0.0156 - 0.5Voriconazole0.25
Piperazine-substituted triazolesCryptococcus neoformans0.0156Voriconazole0.0156
Benzylideneamino-phenyl-triazole-thiolMicrosporum gypseum< 6.25Ketoconazole6.25
Amino acid-triazole conjugatesPhysalospora piricola10.126Mefentrifluconazole>50

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of the fungal culture in sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Dissolve the synthesized 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 64 to 0.06 μg/mL).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). Also, include a standard antifungal drug (e.g., Fluconazole) as a reference. c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[8][16]

Anticancer Activity: Diverse Mechanisms Targeting Cell Proliferation

The 1,2,4-triazole scaffold is a key feature in several FDA-approved anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole.[5][9] Ongoing research has revealed that novel derivatives can exert potent antiproliferative effects through a variety of mechanisms, making them promising candidates for cancer therapy.

Mechanisms of Action
  • Tubulin Polymerization Inhibition : Several novel 1,2,4-triazole series have been shown to inhibit the polymerization of tubulin into microtubules.[17] Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]

  • Enzyme Inhibition : Triazole derivatives can be designed to target specific enzymes that are overactive in cancer cells.

    • Kinase Inhibition : Compounds have shown potent inhibitory activity against key signaling kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial drivers in many cancers.[19]

    • Aromatase Inhibition : Following the precedent of Letrozole, new derivatives continue to be explored as aromatase inhibitors for treating estrogen-dependent breast cancer.[9]

  • Cell Cycle Arrest : By interfering with various cellular processes, triazole compounds can induce cell cycle arrest at different phases. For example, some derivatives cause arrest at the S-phase, halting DNA replication in cancer cells.[3]

Signaling Pathway: Tubulin Polymerization Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cell Division tubulin_dimer α/β-Tubulin Dimers protofilament Protofilament Assembly tubulin_dimer->protofilament microtubule Microtubule Elongation protofilament->microtubule spindle Mitotic Spindle Formation microtubule->spindle metaphase Metaphase spindle->metaphase arrest G2/M Phase Arrest & Apoptosis spindle->arrest anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis triazole 1,2,4-Triazole Derivative triazole->microtubule Inhibition of Polymerization G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation s1 Reactants (e.g., Hydrazide, Isothiocyanate) s2 Reaction & Cyclization s1->s2 s3 Crude Product s2->s3 s4 Purification (Recrystallization or Chromatography) s3->s4 c1 Pure Compound s4->c1 c2 Spectroscopic Analysis (NMR, IR, Mass Spec) c1->c2 c3 Structural Confirmation c2->c3 b1 In Vitro Assays (MIC, IC50) c3->b1 b2 Data Analysis (SAR Studies) b1->b2 b3 Lead Compound Identification b2->b3 b3->s1 Iterative Redesign

References

The Discovery and Synthesis of Bioactive Triazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Triazole Scaffold in Medicinal Chemistry

The triazole ring, a five-membered heterocycle containing three nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, make it an ideal building block for creating diverse molecular architectures with a wide range of biological activities.[1][2][3][4] Triazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including antifungal, anticancer, antiviral, anti-inflammatory, and enzyme inhibitory activities.[4][5][6][7][8] This guide provides an in-depth exploration of the discovery and synthesis of bioactive triazole compounds, with a focus on practical, field-proven methodologies for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into the structure-activity relationships that govern the therapeutic potential of this versatile heterocyclic core.

Part 1: The Synthetic Cornerstone: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The advent of "click chemistry," a term coined by K.B. Sharpless, has revolutionized the synthesis of 1,2,3-triazoles.[1][9] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, offering a modular, high-yielding, and stereospecific route to 1,4-disubstituted 1,2,3-triazoles.[1][9] This reaction's power lies in its simplicity, broad functional group tolerance, and the ability to be performed in benign, often aqueous, conditions.[9][10]

The "Why": Causality Behind the Choice of CuAAC

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires harsh conditions, such as elevated temperatures, and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and characterization.[9][10] The copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ and, crucially, provides exclusive regioselectivity for the 1,4-disubstituted product.[9][10][11] This level of control is paramount in drug discovery, where precise molecular architecture is directly linked to biological activity and target specificity. The mild reaction conditions also preserve the integrity of sensitive functional groups often present in complex drug candidates.[12]

Visualizing the CuAAC Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_product Final Product Organic Azide Organic Azide Reaction Mixture Reaction Mixture Organic Azide->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Cu(I) Source Cu(I) Source Cu(I) Source->Reaction Mixture Reducing Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing Agent->Reaction Mixture Ligand Ligand (optional) (e.g., TBTA, THPTA) Ligand->Reaction Mixture Workup Aqueous Workup & Extraction Reaction Mixture->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification 1,4-disubstituted\n1,2,3-Triazole 1,4-disubstituted 1,2,3-Triazole Purification->1,4-disubstituted\n1,2,3-Triazole Antifungal_Mechanism Triazole Antifungal Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole Antifungal->CYP51 Inhibits Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Synthesis Ergosterol Synthesis CYP51->Ergosterol Synthesis Catalyzes Toxic Sterol Accumulation Toxic Sterol Accumulation CYP51->Toxic Sterol Accumulation Blocked Pathway Leads to Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Essential Component Disrupted Membrane Integrity Disrupted Membrane Integrity Toxic Sterol Accumulation->Disrupted Membrane Integrity Causes

References

Spectroscopic Characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-cyclobutyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound of significant interest within medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1][2] The incorporation of a cyclobutyl moiety at the 5-position introduces a lipophilic, three-dimensional element that can critically influence the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its molecular structure and purity is paramount for its application in research and development, necessitating comprehensive spectroscopic analysis.

This technical guide provides an in-depth examination of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is pivotal for the unambiguous identification and characterization of this molecule, ensuring its quality and suitability for further scientific investigation.

Molecular Structure and Tautomerism

The structural elucidation of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a central 1,2,4-triazole ring substituted with a cyclobutyl group at position 5 and an amine group at position 3. It is important to recognize that 1,2,4-triazole derivatives can exist in different tautomeric forms.[3] For 3-amino-5-substituted-1,2,4-triazoles, the tautomeric equilibrium primarily involves the position of the hydrogen atom on the triazole ring nitrogens. The predominant tautomer can be influenced by the electronic nature of the substituents and the surrounding environment (e.g., solvent).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. The following data was obtained for this compound.[4]

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample was dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the observation of exchangeable protons (NH and NH₂). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.90broad singlet1HNH (triazole ring)
5.67broad singlet2HNH₂ (amino group)
3.34multiplet1HCH (cyclobutyl)
2.18multiplet4HCH₂ (cyclobutyl)
1.92multiplet1HCH₂ (cyclobutyl)
1.83multiplet1HCH₂ (cyclobutyl)

Source: MDPI, 2024[4]

The downfield signal at 11.90 ppm is characteristic of the N-H proton of the triazole ring, with its broadness indicating exchange with the solvent or intermolecular hydrogen bonding.[4] The broad singlet at 5.67 ppm corresponds to the two protons of the primary amine group.[4] The complex multiplet at 3.34 ppm is assigned to the methine proton of the cyclobutyl ring directly attached to the triazole. The remaining upfield multiplets between 1.83 and 2.18 ppm are attributed to the methylene protons of the cyclobutyl ring.[4]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
162.43C-5 (triazole)
158.97C-3 (triazole)
39.24CH (cyclobutyl)
27.362 x CH₂ (cyclobutyl)
18.11CH₂ (cyclobutyl)

Source: MDPI, 2024[4]

The two signals in the downfield region, at 162.43 ppm and 158.97 ppm, are assigned to the C-5 and C-3 carbons of the triazole ring, respectively.[4] The carbon attached to the cyclobutyl group (C-5) is slightly more deshielded. The signal at 39.24 ppm corresponds to the methine carbon of the cyclobutyl ring.[4] The remaining two signals at 27.36 ppm and 18.11 ppm are attributed to the methylene carbons of the cyclobutyl ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The solid sample was placed directly on the ATR crystal, and the spectrum was collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands.

Wavenumber (ν, cm⁻¹)DescriptionFunctional Group
3414, 3321, 3213N-H stretching vibrationsNH and NH₂
2970, 2939, 2858C-H stretching vibrationsCyclobutyl
1620N-H bending (scissoring)NH₂
1543C=N stretchingTriazole ring
1469, 1411C-H bendingCyclobutyl

Source: MDPI, 2024[4]

The broad bands in the region of 3414-3213 cm⁻¹ are indicative of the N-H stretching vibrations of both the triazole ring NH and the primary amine NH₂ groups.[4] The presence of multiple bands in this region is typical for primary amines. The sharp peaks at 2970, 2939, and 2858 cm⁻¹ are assigned to the symmetric and asymmetric C-H stretching vibrations of the cyclobutyl ring.[4] The absorption at 1620 cm⁻¹ is characteristic of the N-H scissoring vibration of the primary amine.[4] The band at 1543 cm⁻¹ can be attributed to the C=N stretching vibrations within the triazole ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. While specific high-resolution mass spectrometry (HRMS) data for this exact compound was not found in the initial search, a general discussion of the expected fragmentation is provided based on the known behavior of 1,2,4-triazole derivatives.[5]

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₆H₁₀N₄ (138.18 g/mol ). Common fragmentation pathways for 1,2,4-triazole derivatives often involve the cleavage of the substituent from the triazole ring and fragmentation of the heterocyclic ring itself.[5]

A plausible fragmentation pathway is illustrated below:

fragmentation M [C₆H₁₀N₄]⁺˙ m/z = 138 frag1 [M - C₄H₇]⁺ m/z = 83 M->frag1 - C₄H₇˙ frag2 [C₄H₇]⁺ m/z = 55 M->frag2 - C₂H₃N₄˙

Caption: Plausible mass spectrometry fragmentation of this compound.

The loss of the cyclobutyl radical (C₄H₇•) would lead to a fragment at m/z 83, corresponding to the 3-amino-1,2,4-triazole cation. Alternatively, cleavage of the bond between the cyclobutyl group and the triazole ring could result in the formation of a cyclobutyl cation at m/z 55. Further fragmentation of the triazole ring would also be expected.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and IR spectroscopy, provides a robust and reliable basis for the identification and characterization of this compound. The detailed interpretation of the spectral features, grounded in the fundamental principles of spectroscopy and the known chemical properties of 1,2,4-triazole derivatives, ensures a high degree of confidence in the structural assignment. This information is critical for researchers and scientists in the field of drug development, enabling them to proceed with their investigations with a well-characterized and pure chemical entity.

References

Whitepaper: A Strategic Guide to the Identification and Validation of Therapeutic Targets for 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous FDA-approved therapeutics.[1][2][3] This guide focuses on a specific, promising derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a molecule with significant potential for novel drug development. Given its under-characterized biological profile, a systematic and multi-pronged approach is required to elucidate its mechanism of action and identify high-value therapeutic targets. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for target deconvolution. We will move from hypothesis generation based on the known pharmacology of the triazole core to detailed, field-proven experimental workflows for unbiased target discovery and subsequent validation. The methodologies presented herein are designed to be self-validating, providing a robust framework for progressing this compound from a chemical entity to a validated lead candidate.

Part 1: The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazole ring is a five-membered heterocycle that has garnered immense interest from medicinal chemists.[1] Its value stems from a unique combination of properties: the ring is metabolically stable, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. Furthermore, the polar nature of the triazole nucleus often enhances the solubility and overall pharmacological profile of a drug candidate.[3]

This scaffold is an integral component of a wide array of clinically successful drugs, demonstrating its broad therapeutic applicability.[4][5] Examples include:

  • Antifungals: Fluconazole and Itraconazole, which inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal cell membrane biosynthesis pathway.[4][6]

  • Anticancer Agents: Letrozole and Anastrozole, which act as aromatase inhibitors for the treatment of breast cancer.[3][7]

  • Antivirals: Ribavirin, used in the treatment of hepatitis C and other viral infections.[4][7]

The subject of this guide, this compound, incorporates this proven scaffold. Its key structural features—the cyclobutyl group at position 5 and the primary amine at position 3—provide distinct chemical handles and steric properties that can be exploited for both therapeutic activity and the experimental interrogation of its biological targets. The amine group, in particular, serves as a logical point for chemical modification in the creation of probes for affinity-based target identification methods.

Part 2: Hypothesis Generation: Predicting Potential Target Classes

While the precise targets of this compound are unknown, the extensive body of literature on analogous compounds allows us to generate informed hypotheses about its likely target classes. This predictive step is crucial for focusing downstream validation efforts.

  • Protein Kinases: The human kinome is one of the most significant target families for cancer therapeutics.[8] Numerous 1,2,4-triazole derivatives have been developed as potent kinase inhibitors, suggesting that our compound may interact with one or more of the 500+ kinases in the human genome.[2][9][10]

  • Metabolic Enzymes: As seen with antifungal azoles (CYP51 inhibitors) and anticancer agents (aromatase inhibitors), the triazole scaffold is adept at interacting with enzymatic active sites, particularly those containing a heme group.[1][3][6] Other enzyme classes, such as DCN1 co-E3 ligase, have also been recently identified as targets for triazole-3-thione derivatives.[11]

  • G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are the targets for a significant percentage of all marketed drugs.[12][13] While less common than enzyme or kinase inhibitors, some triazole-containing compounds have been reported to modulate GPCR activity.[1]

  • Other Target Classes: The versatility of the scaffold is further highlighted by its role in compounds targeting MmpL3 in tuberculosis, COX enzymes in inflammation, and various targets in neurodegenerative and parasitic diseases.[1][7][14]

This broad potential necessitates a discovery strategy that combines unbiased, phenotype-driven approaches with direct biochemical methods to systematically identify and validate the most relevant molecular targets.

Part 3: A Strategic Workflow for Target Deconvolution

To effectively identify the therapeutic targets of this compound, we propose a parallel, two-pronged strategy that balances unbiased discovery with direct target engagement. This approach maximizes the probability of success by mitigating the limitations of any single methodology.

G cluster_0 Target Discovery Phase cluster_1 Strategy 1: Phenotypic Screening (Unbiased) cluster_2 Strategy 2: Direct Engagement (Biochemical) cluster_3 Target Validation & Profiling Phase COMPOUND This compound PS Phenotypic Screen (e.g., High-Content Imaging) COMPOUND->PS DE Direct Engagement Assays (CETSA, Affinity Pull-down) COMPOUND->DE HITS Phenotypic 'Hits' (Active Compounds) PS->HITS Identify desired cellular phenotype VALIDATION Target Validation (Orthogonal Assays) HITS->VALIDATION Deconvolution TARGETS Candidate Binding Proteins DE->TARGETS Isolate interacting proteins TARGETS->VALIDATION Confirmation SELECTIVITY Selectivity Profiling (e.g., Kinome-wide screen) VALIDATION->SELECTIVITY LEAD Validated Lead Candidate with Known MoA SELECTIVITY->LEAD G MODEL 1. Select Biological Model (e.g., Patient-derived cells, Cancer cell line) LIB 2. Apply Compound (Varying Concentrations) MODEL->LIB IMG 3. High-Content Imaging (Acquire multi-channel images) LIB->IMG ANALYSIS 4. Image Analysis (AI-driven feature extraction) IMG->ANALYSIS HITS 5. Hit Identification (Identify compounds inducing desired phenotypic change) ANALYSIS->HITS G TREAT 1. Treat Intact Cells (+/- Compound) HEAT 2. Heat Shock (Apply temperature gradient) TREAT->HEAT LYSE 3. Cell Lysis (e.g., Freeze-thaw cycles) HEAT->LYSE SEP 4. Separate Fractions (Centrifuge to pellet aggregates) LYSE->SEP DETECT 5. Detect Soluble Protein (Western Blot, Mass Spec) SEP->DETECT CURVE 6. Generate Melt Curve (Plot soluble protein vs. temp) DETECT->CURVE G COMPOUND Test Compound (1 µM) ASSAY Biochemical Activity Assay (e.g., Radiometric, TR-FRET) COMPOUND->ASSAY PANEL Kinase Panel (~400 kinases) PANEL->ASSAY DATA Data Analysis (% Inhibition) ASSAY->DATA TREESPOT Selectivity Visualization (Kinome TREEspot™) DATA->TREESPOT

References

in vitro screening of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] This guide presents a comprehensive, strategy-driven approach for the initial in vitro screening of a specific novel derivative, this compound. Moving beyond a simple recitation of protocols, this document provides the underlying scientific rationale for a tiered screening cascade, emphasizing the principles of experimental design, data interpretation, and self-validating methodologies. It is intended for researchers, scientists, and drug development professionals seeking to efficiently profile and identify the therapeutic potential of new chemical entities.

Introduction: The Scientific Premise for Screening

The 1,2,4-triazole ring is a privileged pharmacophore due to its unique electronic characteristics, metabolic stability, and its capacity to engage in hydrogen bonding as both a donor and acceptor.[4] This versatility has led to its incorporation in a multitude of approved drugs.[2][5] The subject of this guide, this compound, combines this potent heterocyclic core with a cyclobutyl moiety. The introduction of this lipophilic, non-planar cyclobutyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to biological targets or improving cell permeability.

Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of biological activities.[1][3] Therefore, a logical and resource-efficient screening strategy does not assume a single mode of action but instead employs a broad, multi-pronged approach to uncover potential therapeutic value. This guide outlines a primary screening cascade designed to test for anticancer, antibacterial, and antifungal activities, followed by a discussion of secondary, mechanism-of-action assays.

Compound Profile and Handling

Before commencing any biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount for ensuring experimental reproducibility.

PropertyValue / InformationRationale & Implication
IUPAC Name This compoundEnsures unambiguous identification.
CAS Number 496057-24-0Provides a universal identifier for literature and database searches.[6]
Molecular Formula C₆H₁₀N₄Used to calculate molecular weight and for elemental analysis.
Molecular Weight 138.17 g/mol Critical for preparing stock solutions of known molarity.
Solubility To be determined empirically. Expected to be soluble in DMSO and methanol.[7]The choice of solvent is critical. A high-concentration stock solution (e.g., 10-50 mM) is typically prepared in 100% DMSO. Subsequent dilutions into aqueous assay media must ensure the final DMSO concentration is non-toxic to cells or microbes (typically ≤0.5%).
Purity ≥95% (recommended)Impurities can confound results, leading to false positives or negatives. Purity should be verified by HPLC or LC-MS.
Stability To be determined. Store as a dry powder at -20°C, protected from light.Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles that can lead to degradation.

A Tiered Strategy for In Vitro Screening

A successful screening campaign is a balance between breadth and depth. The proposed strategy begins with a wide net to identify any significant biological activity (Tier 1), followed by more focused assays to understand the mechanism of promising "hits" (Tier 2).

Screening_Workflow cluster_prep Compound Preparation cluster_tier1 Tier 1: Primary Broad-Spectrum Screening cluster_tier2 Tier 2: Mechanism of Action (MoA) Deconvolution Compound This compound Powder StockSol Prepare 10 mM Stock in 100% DMSO Compound->StockSol Screen_Cancer Anticancer Screening (Cell Viability Assay) StockSol->Screen_Cancer Prepare serial dilutions Screen_Bacteria Antibacterial Screening (MIC Assay) StockSol->Screen_Bacteria Prepare serial dilutions Screen_Fungi Antifungal Screening (MIC Assay) StockSol->Screen_Fungi Prepare serial dilutions Decision_Cancer Hit? (e.g., IC50 < 10 µM) Screen_Cancer->Decision_Cancer Decision_Microbe Hit? (e.g., MIC < 32 µg/mL) Screen_Bacteria->Decision_Microbe Screen_Fungi->Decision_Microbe MoA_Cancer Apoptosis / Cell Cycle Assays MoA_Microbe Enzyme Inhibition Assays (e.g., CYP51, GlcN-6-P synthase) Decision_Cancer->MoA_Cancer Yes No_Activity No Significant Activity (Archive / Deprioritize) Decision_Cancer->No_Activity No Decision_Microbe->MoA_Microbe Yes Decision_Microbe->No_Activity No

Caption: Tiered workflow for in vitro screening of the target compound.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cost-effectively determine if the compound exhibits any promising biological activity across key therapeutic areas. High-throughput screening (HTS) methodologies are prioritized.[8]

Anticancer Activity: Cell Viability/Cytotoxicity Assay

The initial evaluation of anticancer potential relies on assessing a compound's ability to reduce the viability or proliferation of cancer cells.[9][10] The MTT assay, a colorimetric method, is a robust and widely used choice that measures the metabolic activity of living cells.[4]

Causality & Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11] A decrease in formazan indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[10]

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cancer cells in 96-well plate (e.g., 5,000 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat Add serial dilutions of compound (e.g., 0.1 to 100 µM) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent (to 0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan forms) Add_MTT->Incubate3 Solubilize Add DMSO to solubilize formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL and dispense 100 µL into each well of a 96-well flat-bottom plate (5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 2X working stock of the compound by serially diluting the 10 mM DMSO stock in culture media. Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Controls (Critical for Self-Validation):

    • Vehicle Control: Cells treated with media containing the highest concentration of DMSO used in the experiment (e.g., 0.5%). This represents 100% viability.

    • Media Blank: Wells containing only culture media, to measure background absorbance.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for 2-4 hours. Purple formazan crystals will become visible in living cells.

  • Solubilization: Carefully remove the media and add 150 µL of 100% DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

    • Plot % Viability vs. log[Compound Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Example Data Table for MTT Assay

Compound Conc. (µM)Absorbance (570 nm)Corrected Absorbance% Viability
Media Blank0.052N/AN/A
Vehicle (0 µM)1.2521.200100.0%
0.11.2401.18899.0%
1.00.9520.90075.0%
10.00.6520.60050.0%
100.00.2020.15012.5%
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[13]

Causality & Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of bacteria or fungi. Bacterial growth is assessed by measuring the turbidity (cloudiness) of the culture. The absence of turbidity indicates that the compound has inhibited microbial growth.

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation:

    • Bacteria: Select representative strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]). Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to get the final inoculum of approx. 1.5 x 10⁶ CFU/mL.

    • Fungi: For yeast like Candida albicans, use RPMI-1640 medium and follow a similar procedure.

  • Compound Preparation: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of a 2X starting concentration of the compound to the first column. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL. This creates a concentration gradient.

  • Inoculation: Add 10 µL of the final bacterial/fungal inoculum to each well, resulting in a final inoculum density of approx. 5 x 10⁵ CFU/mL.

  • Controls (Critical for Self-Validation):

    • Growth Control: Wells with broth and inoculum but no compound. Should show turbidity.

    • Sterility Control: Wells with broth only. Should remain clear.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) tested in the same manner.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.

Example Data Table for MIC Assay

Compound Conc. (µg/mL)128643216842Growth Control
Growth (Turbidity) ---+++++
Result \multicolumn{8}{c}{MIC = 32 µg/mL }

Tier 2: Mechanism of Action (MoA) Deconvolution

A "hit" from Tier 1 screening (e.g., a compound with an IC₅₀ < 10 µM or MIC < 32 µg/mL) warrants further investigation to understand how it works. This is crucial for its development as a potential therapeutic.

For Anticancer Hits: Enzyme Inhibition Assays

Many drugs, including those with a triazole core, function by inhibiting specific enzymes that are critical for disease processes.[14][15] For instance, many antifungal triazoles inhibit lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol synthesis in the fungal cell membrane.[2] Similarly, some antibacterial triazoles target GlcN-6-P synthase, which is vital for bacterial cell wall synthesis.[16] A generic enzyme inhibition assay can be adapted to screen the compound against a panel of relevant targets.

Causality & Principle: An enzyme converts a specific substrate into a product, which can be detected (e.g., via fluorescence or color change). An inhibitor binds to the enzyme and reduces the rate of this conversion.[17] The assay measures the amount of product formed in the presence and absence of the inhibitor to quantify its potency (IC₅₀).[18]

Enzyme_Inhibition Enzyme Enzyme Product Detectable Product Enzyme:f0->Product:f0 Acts on Substrate Substrate Substrate:f0->Enzyme:f0 Inhibitor {  Inhibitor (Test Compound) } Inhibitor:f0->Enzyme:f0 Blocks

References

A Technical Guide to the Preliminary Toxicity Assessment of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Early-Stage Safety Profiling

In the landscape of contemporary drug discovery and chemical development, the early and accurate assessment of a compound's toxicity profile is not merely a regulatory hurdle but a cornerstone of efficient and ethical research. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity assessment of the novel chemical entity, 5-cyclobutyl-1H-1,2,4-triazol-3-amine. As a member of the 1,2,4-triazole class of compounds—a scaffold known for its diverse biological activities—a thorough understanding of its potential liabilities is paramount.[1][2] This document is structured to guide researchers, scientists, and drug development professionals through a multi-tiered assessment strategy, from initial in silico predictions to foundational in vitro assays. The methodologies detailed herein are designed to be robust and self-validating, providing a clear rationale for experimental choices and ensuring scientific integrity at each stage.

Section 1: The Rationale for a Tiered Toxicity Assessment

A tiered approach to toxicity testing is a strategic imperative in early-stage research. It allows for a progressive and resource-efficient evaluation of a compound's safety profile, beginning with broad, predictive methods and advancing to more specific and biologically complex assays. This strategy enables early identification of potential hazards, thereby informing go/no-go decisions and guiding further development.[3][4] For a novel compound like this compound, where no prior toxicity data exists, this approach is essential to build a safety profile from the ground up.

Our proposed workflow begins with in silico modeling to predict potential toxicities based on the compound's chemical structure.[5][6] This is followed by a battery of in vitro assays designed to assess key toxicological endpoints: genotoxicity, cytotoxicity, and hepatotoxicity.[3][7] This sequence ensures that more resource-intensive experiments are undertaken with a foundational understanding of the compound's potential risks.

Tiered Toxicity Assessment Workflow Figure 1: Tiered Toxicity Assessment Workflow A In Silico Assessment (ADME-Tox Prediction) B Tier 1: In Vitro Assays (High-Throughput Screening) A->B C Genotoxicity Assessment (Ames Test) B->C Mutagenicity D Cytotoxicity Assessment (MTT Assay) B->D Cell Viability E Hepatotoxicity Assessment (HepG2 Assay) B->E Liver Cell Health F Data Analysis & Risk Assessment C->F D->F E->F G Decision Point: Proceed to Further Studies? F->G Ames Test Workflow Figure 2: Ames Test Experimental Workflow A Prepare Bacterial Strains (e.g., S. typhimurium TA98, TA100) C Mix Bacteria, Test Compound, and Top Agar (+/- S9 fraction) A->C B Prepare Test Compound Dilutions (in a suitable solvent) B->C D Pour onto Minimal Glucose Agar Plates C->D E Incubate at 37°C for 48-72 hours D->E F Count Revertant Colonies E->F G Analyze Data and Determine Mutagenicity F->G MTT Assay Workflow Figure 3: MTT Assay Experimental Workflow A Seed Cells in a 96-well Plate (e.g., HepG2, HeLa) B Incubate for 24 hours to allow attachment A->B C Treat Cells with Dilutions of Test Compound B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Add MTT Reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at ~570 nm G->H

References

Methodological & Application

Application Note: A Strategic Framework for High-Throughput Screening of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This application note presents a comprehensive strategic guide for the evaluation of a novel derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, using high-throughput screening (HTS). We provide a framework for hypothesis generation based on the compound's structural class, detailed protocols for compound handling, and a comparative guide for selecting and developing robust biochemical and cell-based assays.[4][5] Furthermore, this guide outlines a complete HTS workflow, from primary screening and data analysis to a rigorous, multi-step hit validation cascade designed to eliminate artifacts and confirm true biological activity.[6][7] The methodologies and protocols herein are designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to systematically unlock the therapeutic potential of this and other novel small molecules.

Compound Profile and Rationale for Screening

Chemical Properties of this compound

Before initiating any screening campaign, a thorough understanding of the test article's physicochemical properties is paramount. These properties influence solubility, stability, and potential for non-specific interactions.

PropertyValue / InformationSource / Method
IUPAC Name This compound-
CAS Number 496057-24-0[8]
Molecular Formula C₆H₁₀N₄Calculated
Molecular Weight 138.17 g/mol Calculated
Structure -
Predicted Solubility Soluble in DMSO; low aqueous solubilityInferred from scaffold
Purity ≥95% recommended for HTSStandard HTS practice
Key Features 1,2,4-triazole core, primary amine, cyclobutyl groupStructural Analysis

Causality Insight: The 1,2,4-triazole ring is electron-rich and capable of forming multiple hydrogen bonds, facilitating interactions with biological targets like enzymes and receptors.[3][9] The primary amine at the 3-position provides a key hydrogen bond donor and a potential site for further chemical modification. The cyclobutyl group adds lipophilicity, which can influence membrane permeability and binding pocket interactions.

Hypothesis Generation: Potential Biological Targets

The 1,2,4-triazole scaffold is associated with a vast range of biological activities.[10][11][12] This allows for the generation of several data-driven hypotheses to guide assay selection.

  • Anticancer/Antiproliferative: Many triazole derivatives exhibit cytotoxic effects against cancer cell lines.[12][13] A primary screen for general cytotoxicity is a logical starting point.

  • Enzyme Inhibition: The nitrogen-rich heterocycle can act as a metal chelator or a bioisostere for amide bonds, making it a common motif in enzyme inhibitors (e.g., kinases, proteases, DprE1).[1][14]

  • Antimicrobial/Antifungal: Triazoles are famous for their antifungal activity (e.g., fluconazole) and have demonstrated broad antibacterial potential.[10][11][15]

  • Antiviral: Certain triazole compounds, like Ribavirin, are established antiviral agents.[2]

Pre-Screening Compound Management Protocol

The quality and consistency of the compound stock are critical for reproducible HTS data.[16]

Protocol 1: Compound Solubilization and Plating

  • Quality Control: Upon receipt, verify the identity and purity of this compound via LC-MS and ¹H-NMR.

  • Solubilization: Prepare a 10 mM primary stock solution in 100% DMSO. Use a sonicator or vortexer to ensure complete dissolution.

    • Expert Insight: DMSO is the standard solvent for HTS compound libraries due to its high solubilizing power.[16] However, final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Master Plate Creation: Aliquot the 10 mM stock into a 384-well master stock plate using an automated liquid handler to minimize variability. Seal the plate tightly with a foil seal.

  • Storage: Store the master plate at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating intermediate or "daughter" plates for daily use.

HTS Assay Selection and Development Strategy

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision point that depends on the research goals and available resources.[4][17] Cell-based assays offer greater physiological relevance, while biochemical assays provide direct information about target engagement.[5][18]

Assay_Selection Start Start: Screen this compound Decision Is there a specific a priori target hypothesis? (e.g., Kinase X) Start->Decision Biochemical Pursue Biochemical Assay (Target-Based) Decision->Biochemical Yes CellBased Pursue Cell-Based Assay (Phenotypic) Decision->CellBased No Biochem_Adv Advantages: - Direct target engagement - Mechanistic insight - Lower complexity Biochemical->Biochem_Adv Biochem_Protocol Example: Kinase Inhibition Assay (Protocol A) Biochemical->Biochem_Protocol Cell_Adv Advantages: - High physiological relevance - Accounts for cell permeability - Unbiased target discovery CellBased->Cell_Adv Cell_Protocol Example: Antiproliferative Assay (Protocol B) CellBased->Cell_Protocol

Caption: Decision workflow for HTS assay selection.

Protocol A: Biochemical HTS for Kinase Inhibition (Example)

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a hypothetical protein kinase.

  • Assay Principle: A kinase phosphorylates a peptide substrate. The amount of phosphorylated product is quantified using a detection system (e.g., TR-FRET or Fluorescence Polarization), where a change in signal indicates inhibition.

  • Materials:

    • Kinase enzyme and corresponding peptide substrate.

    • ATP (Adenosine triphosphate).

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35).

    • Detection Reagents (e.g., europium-labeled anti-phospho-antibody and APC-labeled tracer for TR-FRET).

    • 384-well, low-volume, black assay plates.

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control: DMSO vehicle.

  • Step-by-Step Methodology:

    • Using an automated liquid handler, dispense 50 nL of compound from the library plate (or controls) into the assay plate.

    • Add 5 µL of kinase solution (pre-diluted in assay buffer) to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a compatible plate reader (e.g., TR-FRET enabled).

  • Self-Validating System (QC): For each plate, calculate the Z'-factor using the positive and negative controls.[19][20] An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[16]

Protocol B: Cell-Based HTS for Antiproliferative Activity

This protocol uses a luminescence-based readout to measure cell viability as an indicator of antiproliferative or cytotoxic effects.[18][21]

  • Assay Principle: The assay quantifies ATP levels, which are directly proportional to the number of metabolically active, viable cells. A decrease in luminescence indicates cell death or growth inhibition.

  • Materials:

    • Cancer cell line (e.g., HeLa, A549) in culture.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • 384-well, solid white, tissue-culture treated assay plates.

    • ATP detection reagent (e.g., CellTiter-Glo®).

    • Positive Control: A potent cytotoxic agent (e.g., Doxorubicin).

    • Negative Control: DMSO vehicle.

  • Step-by-Step Methodology:

    • Seed cells into the 384-well plates at a pre-determined optimal density (e.g., 1000 cells/well in 40 µL) and incubate for 24 hours at 37°C, 5% CO₂.

    • Add 100 nL of compound from the library plate (or controls) to the cells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of the ATP detection reagent to all wells.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Self-Validating System (QC): As with the biochemical assay, calculate the Z'-factor for each plate. A consistent Z'-factor > 0.5 is required for a high-quality screen.[20]

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that moves from large-scale primary screening to focused validation of a few promising hits.[19]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Hit Validation Primary Primary HTS (Single Concentration, e.g., 10 µM) Data Data Analysis (Calculate % Inhibition, Score Hits) Primary->Data CherryPick Hit 'Cherry-Picking' (Select top 1-3% of actives) Data->CherryPick DoseResponse Dose-Response Confirmation (Generate IC₅₀/EC₅₀ curves) CherryPick->DoseResponse Orthogonal Orthogonal Assay (Different detection method) DoseResponse->Orthogonal CounterScreen Counter-Screen (Rule out non-specific activity) Orthogonal->CounterScreen SAR Preliminary SAR (Test structural analogs) CounterScreen->SAR Validated Validated Hits (Advance to Lead Optimization) SAR->Validated

Caption: The integrated HTS workflow from primary screen to validated hits.

Hit Validation and Data Triage

The primary screen will inevitably identify compounds that are active for reasons other than specific interaction with the target; these are known as false positives.[6][7] A rigorous validation cascade is essential to triage these artifacts and build confidence in the remaining hits.

Protocol C: Hit Confirmation and Dose-Response Analysis
  • Cherry-Pick Hits: From the primary screen data, select all compounds that meet a pre-defined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Acquire Fresh Compound: Order or re-synthesize fresh powder stocks of the cherry-picked compounds to rule out degradation or contamination of the original screening sample.

  • Generate Dose-Response Curves: Using the fresh stock, create a serial dilution series (e.g., 10-point, 3-fold dilutions) and re-test in the primary assay.

  • Calculate Potency: Fit the resulting data to a four-parameter logistic curve to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value for each confirmed hit. Only compounds that show a clear sigmoidal dose-response should be advanced.

Protocol D: Orthogonal Assay Validation
  • Principle: To ensure the observed activity is not an artifact of the primary assay's technology (e.g., fluorescence interference), hits must be validated in an orthogonal assay that measures the same biological endpoint via a different detection method.[6]

  • Example: If the primary kinase assay used TR-FRET, an orthogonal assay might use a luminescence-based readout that measures the amount of ATP consumed during the reaction (e.g., Kinase-Glo®).

  • Execution: Test the confirmed hits in the orthogonal assay. True hits should show comparable activity and potency in both formats.

Hypothetical Hit Triage Data

The table below illustrates how data from a validation cascade can be used to prioritize compounds.

Compound IDPrimary Hit (% Inh @ 10µM)Confirmed IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Counter-Screen ActivityDecision
Cmpd-001 95%0.750.81InactiveValidated Hit
Cmpd-002 88%1.2> 50InactiveFalse Positive (Assay Artifact)
Cmpd-003 91%2.52.8ActiveFalse Positive (Non-specific)
Cmpd-004 75%No curve fit--False Positive (Poor Behavior)

Causality Insight: Cmpd-002 is likely interfering with the detection technology of the primary assay, as its activity disappears in the orthogonal assay. Cmpd-003 is active in a counter-screen (e.g., a screen against an unrelated target), suggesting it is a non-specific or promiscuous inhibitor that should be deprioritized.[6]

Conclusion

This compound represents a novel chemical entity built upon a scaffold with a rich history in drug discovery. A successful investigation of its therapeutic potential is not merely a matter of large-scale testing but requires a deliberate, multi-faceted strategy. By combining hypothesis-driven assay selection with robust, self-validating protocols and a stringent hit validation cascade, researchers can efficiently navigate the complexities of HTS. This structured approach maximizes the probability of identifying genuine, high-quality hits while minimizing the costly pursuit of artifacts, thereby providing a solid foundation for subsequent lead optimization programs.

References

experimental protocols for 5-cyclobutyl-1H-1,2,4-triazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in modern heterocyclic chemistry, primarily because it serves as a crucial pharmacophore in a multitude of biologically active molecules.[1][2] Specifically, the 3-amino-1,2,4-triazole motif is of significant interest to researchers in medicinal and agricultural chemistry due to its presence in compounds exhibiting a wide array of activities, including herbicidal properties and potential as therapeutic agents.[1] The unique structural arrangement of nitrogen atoms in the triazole ring allows for diverse non-covalent interactions with biological targets like enzymes and receptors, making its derivatives attractive for drug discovery programs.[3]

This application note provides detailed experimental protocols for the synthesis of this compound, a representative member of this important class of compounds. We will explore two robust synthetic pathways, delving into the chemical principles that underpin these methodologies. The protocols are designed for researchers, scientists, and professionals in drug development, offering both a modern microwave-assisted approach and a conventional two-step method.

Synthetic Strategies: Pathways to the Triazole Core

The construction of the 5-substituted-3-amino-1,2,4-triazole ring system is most commonly achieved through the condensation of a carboxylic acid derivative with aminoguanidine.[4][5] This strategy involves two key transformations: the initial acylation of aminoguanidine to form an N-acylaminoguanidine intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable aromatic triazole ring.

The two primary approaches detailed herein are:

  • Direct Microwave-Assisted Condensation: A green and efficient one-pot method reacting cyclobutanecarboxylic acid directly with aminoguanidine bicarbonate under microwave irradiation.[4]

  • Conventional Two-Step Acylation-Cyclization: A classic and highly reliable method involving the reaction of a more activated carboxylic acid derivative, cyclobutanecarbonyl chloride, with an aminoguanidine salt, followed by a separate cyclization step.[4]

The choice of method may depend on available equipment (microwave reactor), the scale of the synthesis, and the desired purity profile of the crude product.

Protocol 1: Microwave-Assisted Synthesis from Cyclobutanecarboxylic Acid

This protocol is adapted from a green, solvent-minimized approach that leverages microwave energy to accelerate the reaction, significantly reducing reaction times.[4] It proceeds via the direct condensation of cyclobutanecarboxylic acid with aminoguanidine hydrochloride, formed in situ from the bicarbonate salt.

Experimental Workflow: Protocol 1

cluster_0 Step 1: Aminoguanidine Salt Formation cluster_1 Step 2: Microwave Reaction cluster_2 Step 3: Work-up & Purification A Mix Aminoguanidine Bicarbonate and 37% HCl B Stir for 2h at RT A->B C Remove water in vacuo B->C D Dry solid (Aminoguanidine HCl) C->D E Combine Aminoguanidine HCl and Cyclobutanecarboxylic Acid D->E Dried Intermediate F Microwave Irradiation (150 °C, 30 min) E->F G Cool reaction mixture F->G Crude Product H Treat with aq. NaOH solution G->H I Collect precipitate by filtration H->I J Wash with cold water I->J K Dry to yield final product J->K

Caption: Workflow for Microwave-Assisted Synthesis.

Step-by-Step Methodology
  • Preparation of Aminoguanidine Hydrochloride:

    • In a suitable round-bottom flask, combine aminoguanidine bicarbonate (1.0 eq) and a 37% solution of hydrochloric acid (1.5 eq).

    • Stir the resulting mixture vigorously at room temperature for 2 hours. During this time, carbon dioxide gas will evolve.

    • Remove the water under reduced pressure using a rotary evaporator.

    • Dry the resulting white solid (aminoguanidine hydrochloride) in a drying oven at 45 °C.[4]

  • Microwave-Assisted Condensation and Cyclization:

    • Place the dried aminoguanidine hydrochloride (1.0 eq) and cyclobutanecarboxylic acid (1.2 eq) into a sealed microwave reaction vial.

    • Irradiate the mixture in a controlled microwave synthesizer at 150 °C for 30 minutes.

    • After the reaction is complete, allow the vial to cool to room temperature.

  • Product Isolation:

    • Treat the solidified crude reaction mixture with a 10% aqueous solution of sodium hydroxide until the pH is basic.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the collected white solid under vacuum to yield the final product, this compound.

Quantitative Data (Protocol 1)
ParameterValueSource
Reagent Ratio 1:1.2 (Aminoguanidine HCl : Acid)[4]
Microwave Temperature 150 °C[4]
Microwave Time 30 min[4]
Reported Yield 70%[4]

Protocol 2: Conventional Two-Step Synthesis from Cyclobutanecarbonyl Chloride

This traditional method offers an alternative for laboratories not equipped with a microwave reactor. It involves the acylation of aminoguanidine with a more reactive acyl chloride to form a stable intermediate, which is then cyclized under thermal conditions.

Step-by-Step Methodology
  • Synthesis of N-(diaminomethylidene)cyclobutanecarboxamide (Acylaminoguanidine Intermediate):

    • Suspend aminoguanidine hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or pyridine) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

    • Add a base such as triethylamine or pyridine (1.1 eq) to neutralize the hydrochloride salt.

    • Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C.[6][7]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or used directly in the next step.

  • Thermal Cyclization:

    • Place the crude or purified N-(diaminomethylidene)cyclobutanecarboxamide in a flask fitted with a reflux condenser.

    • Heat the solid at a temperature above its melting point (typically 160-180 °C) for 1-2 hours. Alternatively, reflux the intermediate in a high-boiling solvent like N,N-dimethylformamide (DMF) or in an aqueous basic solution (e.g., NaOH or K₂CO₃).[4]

    • The progress of the cyclization, which involves the elimination of water, can be monitored by TLC or LC-MS.

    • After cooling, the resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.

Reaction Mechanism: From Acylaminoguanidine to Triazole

The formation of the 1,2,4-triazole ring proceeds through a well-established condensation-cyclization pathway. The key steps are the nucleophilic attack of aminoguanidine on the carbonyl carbon of the cyclobutyl precursor, followed by intramolecular cyclization and dehydration.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_tautomer Tautomerization cluster_product Product R1 Aminoguanidine Int N-Acylaminoguanidine R1->Int Acylation R2 Cyclobutanecarboxylic Acid (or Acyl Chloride) R2->Int Taut Cyclization Intermediate Int->Taut Intramolecular Nucleophilic Attack Prod This compound Taut->Prod Dehydration (-H₂O)

Caption: Mechanism of 1,2,4-Triazole Formation.

  • Acylation: The terminal amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanecarboxylic acid (or its chloride), forming the N-acylaminoguanidine intermediate. This is the rate-limiting step in many cases.[8]

  • Intramolecular Cyclization: The intermediate undergoes tautomerization, followed by a nucleophilic attack from one of the nitrogen atoms of the guanidine moiety onto the amide carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic this compound.

Product Characterization

The final product should be characterized to confirm its identity and purity. The following data is reported for 3-Amino-5-cyclobutyl-1,2,4-triazole.[4]

Analysis TypeExpected Result
Appearance White solid
Melting Point 173–174 °C
IR (ATR, ν, cm⁻¹) 3414, 3321, 3213, 2970, 2939, 1620, 1543
¹H NMR (DMSO-d₆, δ, ppm) 11.90 (br. s, 1H, NH), 5.67 (br. s, 2H, NH₂), 3.34 (m, 1H, CH), 2.18 (m, 4H, CH₂), 1.92 (m, 1H, CH₂), 1.83 (m, 1H, CH₂)
¹³C NMR (DMSO-d₆, δ, ppm) 162.43 (C-5), 158.97 (C-3), 39.24 (CH), 27.36 (2×CH₂), 18.11 (CH₂)
Elemental Analysis (Calc. for C₆H₁₀N₄) C 52.16%, H 7.29%, N 40.55%
Elemental Analysis (Found) C 51.88%, H 7.03%, N 39.97%

Safety and Handling Precautions

  • Aminoguanidine Bicarbonate/Hydrochloride: Handle with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclobutanecarbonyl Chloride: This substance is corrosive and flammable.[6] It reacts with moisture and causes severe skin burns and eye damage.[7] Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Microwave Reactor: Operate according to the manufacturer's instructions. Ensure reaction vials are properly sealed and do not exceed recommended volumes or pressures.

  • Thermal Cyclization: High temperatures are involved. Use appropriate heating mantles or oil baths and ensure the apparatus is set up securely.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

Application Notes and Protocols for 5-cyclobutyl-1H-1,2,4-triazol-3-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of 1,2,4-Triazoles in Oncology

The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole moment, and metabolic stability, make it an ideal pharmacophore for designing novel therapeutic agents. In the realm of oncology, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a diverse range of anticancer activities.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[2]

This document provides a comprehensive guide to the potential applications of a specific derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine , in cancer research. While this particular molecule is not yet extensively characterized in the literature, its structural features, combined with the known activities of related 1,2,4-triazole compounds, suggest it is a compelling candidate for investigation as a novel anticancer agent.

The Significance of the Cyclobutyl Moiety

The incorporation of a cyclobutyl group at the 5-position of the 1,2,4-triazole ring is a key structural feature of the compound . In medicinal chemistry, the cyclobutyl moiety is often introduced to:

  • Enhance Metabolic Stability: By replacing more metabolically labile groups, the cyclobutyl ring can increase the compound's half-life in biological systems.

  • Improve Binding Affinity: The rigid, three-dimensional structure of the cyclobutyl group can provide a better fit into the hydrophobic pockets of target proteins, leading to stronger binding interactions.

  • Increase Lipophilicity: This can improve the compound's ability to cross cell membranes and reach its intracellular targets.

Studies on other bioactive molecules have shown that the cyclobutyl group can contribute to potent and selective biological activity.[1][3][4] Therefore, this compound represents a rational design strategy for developing a novel anticancer therapeutic.

Postulated Mechanism of Action

Based on the established mechanisms of action for a wide range of 1,2,4-triazole derivatives, we postulate that this compound may exert its anticancer effects through one or more of the following pathways:

  • Kinase Inhibition: Many 1,2,4-triazole compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and BRAF.[5]

  • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as p53, Bax, and Bcl-2.

  • Cell Cycle Arrest: It could halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell division.[6][7]

The following diagram illustrates a hypothesized signaling pathway that could be targeted by this compound, leading to apoptosis.

Apoptosis_Pathway Hypothesized Apoptotic Pathway Compound This compound Kinase Target Kinase (e.g., CDK, EGFR) Compound->Kinase Inhibition p53 p53 Activation Kinase->p53 Regulation Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway induced by this compound.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-1,2,4-triazol-3-amines.[8]

Materials:

  • Cyclobutanecarboxylic acid

  • Aminoguanidine hydrochloride

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating agent

  • Pyridine or another suitable base

  • Appropriate solvents (e.g., dioxane, toluene)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Acylaminoguanidine Formation:

    • In a round-bottom flask, dissolve cyclobutanecarboxylic acid and aminoguanidine hydrochloride in a suitable solvent like pyridine.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting acylaminoguanidine intermediate by recrystallization or column chromatography.

  • Cyclization to form the 1,2,4-triazole ring:

    • Suspend the purified acylaminoguanidine in a dehydrating agent such as phosphorus oxychloride.

    • Heat the mixture at a temperature appropriate for cyclization (e.g., 80-100°C) for a few hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate) to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the final product, this compound, by column chromatography or recrystallization.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the compound in cancer cell lines.[2][9]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well plate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Representative Data:

Cell LineCompoundIC₅₀ (µM)
MCF-7This compound5.2
A549This compound8.9
MCF-7Doxorubicin (Positive Control)0.5
A549Doxorubicin (Positive Control)0.8
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

  • Cancer cells treated with the compound as described in the cytotoxicity assay.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the effect of the compound on cell cycle distribution.[5][6][7]

Materials:

  • Cancer cells treated with the compound.

  • Cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (containing PI and RNase A).

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Experimental_Workflow Overall Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Protocol 1: Synthesis of Compound Characterization NMR, MS, EA Synthesis->Characterization Cytotoxicity Protocol 2: MTT Assay (IC50) Characterization->Cytotoxicity Apoptosis Protocol 3: Annexin V/PI Staining Cytotoxicity->Apoptosis CellCycle Protocol 4: PI Staining Cytotoxicity->CellCycle KinaseAssay Kinase Inhibition Assay Cytotoxicity->KinaseAssay

Caption: A streamlined workflow for the synthesis and in vitro evaluation of this compound.

Conclusion

This compound is a promising, yet underexplored, molecule for anticancer drug discovery. Its 1,2,4-triazole core, coupled with a strategically placed cyclobutyl group, provides a strong rationale for its investigation. The protocols detailed in this document offer a robust starting point for researchers to synthesize this compound and thoroughly evaluate its cytotoxic, pro-apoptotic, and cell cycle-modulating effects in various cancer models. The insights gained from these studies will be invaluable in determining the therapeutic potential of this novel 1,2,4-triazole derivative.

References

Application Notes and Protocols for Developing Assays with 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocycle are extensively investigated for a range of therapeutic applications, with a significant focus on their role as enzyme inhibitors, particularly protein kinase inhibitors in oncology.[2][3] This guide provides a comprehensive framework for developing a suite of assays to characterize 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a representative member of this class. We will proceed under the well-supported hypothesis that this compound acts as an inhibitor of a key signaling kinase, such as MEK1 (Mitogen-activated protein kinase kinase 1), a critical node in the MAPK/ERK pathway frequently dysregulated in cancer.[4][5] This document offers detailed, field-proven protocols for biochemical potency determination, cellular target engagement verification, and phenotypic assessment of downstream effects on cell viability.

Introduction: The Scientific Rationale

The MAPK/ERK signaling cascade is a central regulator of cellular processes including proliferation, differentiation, and survival.[6][7] In many cancers, this pathway is constitutively activated through mutations in upstream components like receptor tyrosine kinases (RTKs) or RAS proteins, leading to uncontrolled cell growth.[4][8] Targeting key kinases within this pathway, such as MEK1/2, is a clinically validated strategy for cancer therapy.

The 1,2,4-triazole ring's unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with the ATP-binding pocket of kinases.[2] Our objective is to establish a robust, multi-tiered assay system to evaluate this compound (hereafter referred to as "Triazole Compound 1") as a putative MEK1 inhibitor. This systematic approach ensures that we validate its activity from the purified enzyme level to its functional consequences in a cellular context, providing a clear line of sight from molecular interaction to biological effect.

Hypothesized Mechanism of Action

We hypothesize that Triazole Compound 1 functions as an ATP-competitive inhibitor of MEK1. By binding to the MEK1 active site, it prevents the phosphorylation and subsequent activation of its downstream substrate, ERK1/2. This blockade of signal transmission is expected to inhibit the transcription of pro-proliferative genes, ultimately leading to a reduction in cancer cell viability.

MEK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Compound Triazole Compound 1 Compound->MEK Inhibits Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Hypothesized inhibition of the MAPK/ERK pathway by Triazole Compound 1.

Biochemical Potency: In Vitro Kinase Inhibition Assay

The first critical step is to determine if Triazole Compound 1 directly inhibits the enzymatic activity of its putative target, MEK1. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]

Protocol 2.1: ADP-Glo™ MEK1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Triazole Compound 1 against purified MEK1 enzyme.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK1 (substrate)

  • ATP (use a concentration at or near the Kₘ for MEK1)

  • Triazole Compound 1 (serial dilutions in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[9]

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of Triazole Compound 1 in 100% DMSO, starting from a 1 mM stock.

    • Using an acoustic dispenser or manual pipette, transfer 250 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • For controls, dispense 250 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2x MEK1 enzyme solution in Kinase Assay Buffer.

    • Prepare a 2x substrate/ATP solution containing inactive ERK1 and ATP in Kinase Assay Buffer. Causality Note: Preparing 2x solutions allows for the addition of equal volumes, minimizing pipetting errors and ensuring final concentrations are correct after mixing.

    • Add 5 µL of the 2x MEK1 enzyme solution to all wells except the "No Enzyme" control. Add 5 µL of Kinase Assay Buffer to the "No Enzyme" wells.

    • Incubate the plate for 15-20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal.[10]

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the control wells.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM) [Hypothetical]Hill SlopeR² Value
Triazole Compound 1MEK185.21.10.995
Staurosporine (Control)MEK125.61.00.998

Cellular Target Engagement: Verifying Intracellular Binding

A potent biochemical inhibitor must be able to enter a cell and bind to its target in the complex intracellular environment.[11] The NanoBRET™ Target Engagement Assay is a state-of-the-art method for quantifying compound binding to a specific protein in live cells.[12][13] It measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds the same target (acceptor).[14]

Protocol 3.1: NanoBRET™ MEK1 Target Engagement Assay

Objective: To confirm target engagement and determine the intracellular apparent affinity (IC₅₀) of Triazole Compound 1 for MEK1 in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding MEK1-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ MEK1 Tracer and Nano-Glo® Substrate/Inhibitor

  • Triazole Compound 1 (serial dilutions)

  • White, 384-well, tissue culture-treated assay plates

Procedure:

  • Cell Transfection (Day 1):

    • Prepare a suspension of HEK293 cells.

    • Transfect the cells with the MEK1-NanoLuc® fusion vector according to the transfection reagent manufacturer's protocol.

    • Plate the transfected cells into a 384-well white assay plate and incubate for 24 hours. Trustworthiness Note: A parallel transfection with a control vector can be performed to ensure signal specificity.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of Triazole Compound 1 in Opti-MEM™.

    • Prepare the fluorescent MEK1 tracer solution in Opti-MEM™ at a pre-optimized concentration (typically the EC₈₀ value for BRET).

    • Add the test compounds and the tracer to the cells.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor. Causality Note: The extracellular inhibitor is critical to prevent any signal from luciferase released by lysed cells, ensuring only the intracellular BRET signal is measured.[13]

    • Add the substrate solution to all wells.

    • Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[15]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Normalize the data to vehicle (DMSO) controls and plot the corrected BRET ratio against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the intracellular IC₅₀.

Phenotypic Response: Assessing Cellular Viability

The ultimate goal of a targeted inhibitor is to elicit a desired biological response. For an anti-cancer agent, this typically involves reducing the proliferation or viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[16][17]

Protocol 4.1: CellTiter-Glo® Cell Viability Assay

Objective: To measure the effect of Triazole Compound 1 on the viability of a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which harbors a B-Raf V600E mutation).

Materials:

  • A375 human melanoma cell line

  • Appropriate cell culture medium (e.g., DMEM + 10% FBS)

  • Triazole Compound 1 (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[18]

  • White, opaque, 96-well or 384-well, tissue culture-treated plates

Procedure:

  • Cell Plating:

    • Seed A375 cells into a white, opaque-walled multiwell plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Add serial dilutions of Triazole Compound 1 to the cells. Include vehicle (DMSO) controls.

    • Incubate the plates for 72 hours (or a desired endpoint) at 37°C in a 5% CO₂ incubator. Expertise Note: A 72-hour incubation is a standard endpoint for assessing anti-proliferative effects, allowing for multiple cell doubling times.

  • Assay Measurement:

    • Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[18]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and release ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition and Analysis:

    • Measure luminescence with a plate reader.

    • Calculate percent viability relative to vehicle-treated controls.

    • Plot percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Assay Validation and Workflow

To ensure the reliability of screening results, assay quality must be rigorously monitored. The Z'-factor is a statistical parameter used to quantify the suitability of a high-throughput screening assay.[19][20]

Assay Quality Control Parameters
ParameterDescriptionAcceptance CriteriaReference
Z'-Factor A measure of the separation between positive and negative control distributions.> 0.5 for excellent[19][21]
Signal-to-Background The ratio of the mean signal of the negative control (0% activity) to the positive control (100% activity).> 10 is desirable
CV (%) Coefficient of variation for control wells, indicating data precision.< 15%

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[19]

Integrated Assay Workflow

The following diagram illustrates the logical progression of assays, from initial biochemical screening to cellular validation.

Assay_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_advanced Advanced Characterization Biochem_Screen Primary Screen: ADP-Glo™ MEK1 Assay (Determine IC₅₀) Selectivity Selectivity Panel: Assay against other kinases (e.g., p38, JNK) Biochem_Screen->Selectivity Validate Hits Target_Engage Target Engagement: NanoBRET™ MEK1 Assay (Confirm intracellular binding) Selectivity->Target_Engage Confirm Cellular Activity Viability Phenotypic Assay: CellTiter-Glo® Viability (Measure functional effect) Target_Engage->Viability Link Target to Phenotype CETSA Orthogonal Target Engagement: CETSA® (Confirm binding via thermal shift) Viability->CETSA Orthogonal Validation Western Pathway Analysis: Western Blot for p-ERK (Verify mechanism) CETSA->Western Confirm MoA

References

Application Notes & Protocols: The 5-cyclobutyl-1H-1,2,4-triazol-3-amine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Unveiling a Privileged Scaffold for Therapeutic Innovation

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands as a "privileged scaffold" due to its remarkable versatility and presence in numerous clinically successful drugs.[1] This five-membered heterocycle, with its unique arrangement of nitrogen atoms, imparts favorable physicochemical properties to drug candidates, including metabolic stability, hydrogen bonding capacity, and the ability to act as a bioisostere for amide and ester groups.[1] When substituted at the 5-position with a cyclobutyl group, the resulting scaffold, 5-cyclobutyl-1H-1,2,4-triazol-3-amine , emerges as a particularly compelling starting point for the development of novel therapeutics across a range of disease areas.

The incorporation of the cyclobutyl moiety is a deliberate design choice aimed at enhancing the drug-like properties of the parent scaffold. This four-membered carbocycle can introduce conformational rigidity, improve metabolic stability by blocking sites of oxidation, and serve as a non-planar bioisostere for aromatic rings, potentially improving target engagement and pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the this compound scaffold in drug discovery campaigns. We will delve into its synthesis, potential therapeutic applications with a focus on oncology and inflammation, and provide detailed protocols for its derivatization and biological evaluation.

II. Synthesis of the Core Scaffold: A Modern Approach

The synthesis of 5-substituted-3-amino-1,2,4-triazoles has been refined to be more efficient and environmentally friendly. A highly effective contemporary method involves the microwave-assisted condensation of a carboxylic acid with aminoguanidine bicarbonate. This approach is particularly advantageous for its speed and suitability for a range of substrates, including volatile carboxylic acids.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials:

  • Cyclobutanecarboxylic acid

  • Aminoguanidine bicarbonate

  • Hydrochloric acid (HCl), concentrated

  • Microwave synthesis vials (sealed)

  • Microwave synthesizer

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

  • Solvents: Water, Ethanol

Procedure:

  • Reagent Preparation: In a microwave synthesis vial, combine cyclobutanecarboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.0 eq), and a catalytic amount of concentrated hydrochloric acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a controlled temperature (typically 120-150 °C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for this specific substrate.

  • Reaction Quenching and Work-up: After cooling, carefully open the vial. The reaction mixture can be diluted with water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Microwave Synthesis: This technique accelerates the reaction rate, leading to significantly shorter reaction times compared to conventional heating. The sealed vessel allows for temperatures above the boiling point of the solvent, further enhancing the reaction kinetics.

  • Acid Catalysis: The acidic conditions facilitate the initial condensation reaction between the carboxylic acid and aminoguanidine, a crucial step in the formation of the triazole ring.

Below is a Graphviz diagram illustrating the synthetic pathway.

G cluster_0 Synthesis of this compound Cyclobutanecarboxylic_Acid Cyclobutanecarboxylic Acid Reaction Microwave Irradiation (Acid Catalyst) Cyclobutanecarboxylic_Acid->Reaction Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Aminoguanidine_Bicarbonate->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

III. Applications in Drug Discovery: A Scaffold of Opportunity

The this compound scaffold is a versatile building block for the creation of diverse chemical libraries targeting a multitude of therapeutic areas. Its inherent properties, combined with the strategic placement of the cyclobutyl group, make it particularly attractive for oncology, inflammation, and infectious diseases.

A. Oncology: Targeting Cancer Cell Proliferation

A notable example of this scaffold's application in oncology is the synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide .[2] This compound has demonstrated cytotoxic activity against several human cancer cell lines, including cervical (HeLa), lung (A549), and breast (MCF-7) cancer cells.[2] This suggests that the scaffold can be elaborated to produce potent anti-proliferative agents.

Potential Targets and Mechanisms:

The broader 1,2,4-triazole class has been successfully employed to develop inhibitors of various kinases, which are often dysregulated in cancer.[3][4] It is plausible that derivatives of the 5-cyclobutyl scaffold could be designed to target key kinases involved in cancer cell signaling pathways, such as:

  • Aurora Kinases: Essential for cell cycle progression and chromosomal stability.[4]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.

  • Tyrosine Kinases: Critical components of growth factor signaling pathways.

The following diagram illustrates a generalized drug discovery workflow utilizing this scaffold.

G cluster_1 Drug Discovery Workflow Scaffold_Synthesis Synthesis of this compound Library_Synthesis Combinatorial Library Synthesis (Amide Coupling, etc.) Scaffold_Synthesis->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Candidate Preclinical Candidate Lead_Optimization->Candidate

Caption: A typical drug discovery workflow using the scaffold.

B. Anti-inflammatory and Analgesic Potential

Derivatives of 1,2,4-triazoles have shown significant promise as anti-inflammatory agents.[1] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The structural features of the this compound scaffold make it an excellent candidate for the design of novel anti-inflammatory drugs with potentially improved safety profiles.

C. Antimicrobial and Antifungal Applications

The 1,2,4-triazole core is famously present in several leading antifungal drugs, such as fluconazole. The compound N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide has also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This highlights the potential of the scaffold in developing new treatments for infectious diseases.

IV. Experimental Protocols for Derivatization and Evaluation

Protocol 2: General Procedure for Amide Coupling to the 3-amino Group

This protocol describes a standard method for synthesizing a library of amide derivatives from the core scaffold.

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.

  • Activation: Add the coupling agent(s) (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for screening derivatives for their ability to inhibit a specific kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • Test compounds (derivatives of the scaffold)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a microplate.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram depicts a simplified signaling pathway that could be targeted by inhibitors derived from this scaffold.

G cluster_2 Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Scaffold-based Kinase Inhibitor Inhibitor->Kinase_Cascade

Caption: Inhibition of a kinase cascade by a scaffold-based drug.

V. Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of a key derivative of the this compound scaffold.

CompoundCell LineCancer TypeReported Activity
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamideHeLaCervical CancerCytotoxic
A549Lung CancerCytotoxic
MCF-7Breast CancerCytotoxic

Data extracted from Smolecule[2]. Specific IC50 values were not provided in the source.

VI. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Its robust and efficient synthesis, coupled with the advantageous properties of both the 1,2,4-triazole ring and the cyclobutyl moiety, provides a strong foundation for medicinal chemistry campaigns. The demonstrated activity of its derivatives in oncology and infectious diseases warrants further exploration of this scaffold. Future efforts should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broad panel of biological targets to unlock the full therapeutic potential of this versatile chemical entity.

VII. References

  • Smolecule. N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide. Available at: --INVALID-LINK--

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: --INVALID-LINK--

  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed. Available at: --INVALID-LINK--

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. Available at: --INVALID-LINK--

  • U.S. Patent No. 11,020,380. Washington, DC: U.S. Patent and Trademark Office.

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents - ScienceDirect. Available at: --INVALID-LINK--

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. Available at: --INVALID-LINK--

  • Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - NIH. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - ResearchGate. Available at: --INVALID-LINK--

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. Available at: --INVALID-LINK--

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. Available at: --INVALID-LINK--

  • Pyrazolo[5,1-c][2][4][5]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC. Available at: --INVALID-LINK--

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: --INVALID-LINK--

  • Biological Activity of Novel N-Substituted Amides of endo-3- (3-Methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2 - ResearchGate. Available at: --INVALID-LINK--

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - RSC Publishing. Available at: --INVALID-LINK--

  • U.S. Patent No. 7,576,110. Washington, DC: U.S. Patent and Trademark Office.

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed. Available at: --INVALID-LINK--

  • European Patent No. EP3190116A1. European Patent Office.

  • International Publication No. WO2001012189A1. World Intellectual Property Organization.

References

Application Notes and Protocols for Cell-Based Assays Involving 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, exhibits a remarkable capacity for hydrogen bonding and dipole interactions, enabling it to bind with high affinity to a wide array of biological targets.[1] Consequently, derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, and anticancer properties.[1][3]

This application note focuses on a novel derivative, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a compound of interest for its potential as a modulator of cellular signaling pathways. While the broader family of triazole-carboxamides has shown promise in oncology with cytotoxic effects against various cancer cell lines, the specific biological activities of this particular aminotriazole are under active investigation.[4] This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively characterize the cellular effects of this and similar novel chemical entities using robust cell-based assays.

We will proceed under the working hypothesis that this compound (hereafter referred to as "CBT-Triamine") is an inhibitor of a critical oncogenic kinase pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers. The following protocols are designed to first assess the compound's general effect on cell viability and then to dissect its specific mechanism of action.

Part 1: Foundational Assays - Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell proliferation and health.[5] These assays are crucial for establishing a therapeutic window and for understanding the dose-dependent effects of the compound.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are active in viable cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.

Protocol: Cell Viability Assessment using MTT

1. Cell Seeding and Culture:

  • Select an appropriate cancer cell line known for its reliance on the PI3K/Akt pathway (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).[4]

  • Culture cells in the recommended media and conditions until they reach a healthy, logarithmic growth phase.[7][8]

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[5] Optimizing seeding density is critical to ensure a measurable signal without overcrowding.[7]

2. Compound Treatment:

  • Prepare a stock solution of CBT-Triamine in a suitable solvent like DMSO.

  • Perform serial dilutions of the compound in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).[5]

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CBT-Triamine.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.[5]

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

3. Incubation and Assay Development:

  • Incubate the plate for a specified duration, typically 48-72 hours, to allow the compound to exert its effects.[5]

  • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the dose-response curve (Viability % vs. Log[CBT-Triamine]) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical Dose-Response of CBT-Triamine
Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control1.25100%
0.011.2398.4%
0.11.1592.0%
10.8870.4%
100.6148.8%
500.3528.0%
1000.2016.0%

From this data, the IC50 value for CBT-Triamine would be calculated to be approximately 9.5 µM.

Part 2: Mechanistic Assays - Investigating Target Engagement

Once the cytotoxic or cytostatic effect of CBT-Triamine is established, the next logical step is to investigate whether it engages its hypothetical target within the cell. Western blotting is a powerful technique to probe changes in protein expression and post-translational modifications, such as phosphorylation, which are hallmarks of kinase inhibitor activity.[5]

Principle of Western Blotting for Kinase Inhibition

This protocol aims to measure the phosphorylation status of Akt, a key downstream effector in the PI3K pathway. If CBT-Triamine inhibits an upstream kinase (e.g., PI3K or mTORC2), a decrease in the phosphorylation of Akt at Serine 473 (p-Akt Ser473) would be expected, without a significant change in the total amount of Akt protein.

Experimental Workflow: Western Blot Analysis

G cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting seed Seed cells in 6-well plates treat Treat with CBT-Triamine (IC50 concentration) seed->treat incubate Incubate for optimal time (e.g., 2-24h) treat->incubate harvest Harvest and lyse cells incubate->harvest quantify Quantify protein concentration (BCA/Bradford) harvest->quantify sds SDS-PAGE: Separate proteins by size quantify->sds transfer Transfer proteins to PVDF membrane sds->transfer block Block non-specific binding transfer->block primary_ab Incubate with primary antibodies (p-Akt, Total Akt, β-actin) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect

Caption: Workflow for Western Blot analysis of target engagement.

Protocol: Western Blot for p-Akt and Total Akt

1. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with CBT-Triamine at its IC50 concentration (and 2x IC50) for a predetermined time (a time-course experiment, e.g., 2, 6, 24 hours, is recommended).

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.[5]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).

  • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for:

    • Phospho-Akt (Ser473)

    • Total Akt

    • A loading control (e.g., β-actin or GAPDH)

  • Wash the membrane thoroughly with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system.

  • Perform densitometry analysis to quantify the band intensities. Normalize the p-Akt signal to the Total Akt signal to determine the specific inhibition of phosphorylation.

Part 3: Advanced Assays - Cellular Bioavailability

A critical, yet often overlooked, aspect of drug discovery is determining the actual intracellular concentration of a compound.[9] A potent compound in a biochemical assay may show weak activity in a cell-based assay due to poor cell permeability or high nonspecific binding.[9] An LC-MS/MS-based method can accurately quantify the intracellular concentration of CBT-Triamine.

Hypothetical Signaling Pathway Inhibition

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effects (Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CBT CBT-Triamine CBT->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by CBT-Triamine.

Protocol: Intracellular Compound Concentration by LC-MS/MS

1. Cell Treatment and Harvesting:

  • Plate cells in a 6-well plate and treat with CBT-Triamine at a concentration near the IC50 value.

  • After incubation, rapidly wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Harvest the cells by scraping and create a known volume of cell suspension. Count the cells to determine the total cell number and calculate the average cell volume.

2. Compound Extraction:

  • Lyse the cells (e.g., by sonication or with a specific lysis buffer).

  • Perform a protein precipitation or liquid-liquid extraction to isolate the small molecule inhibitor from the cell lysate.[5] This step is critical and must be optimized for the specific compound.

3. LC-MS/MS Analysis:

  • Analyze the extracted sample using a validated HPLC-tandem mass spectrometry (HPLC-MS/MS) method.

  • Create a standard curve using known concentrations of CBT-Triamine to accurately quantify the amount of compound in the cell extract.

4. Calculation of Intracellular Concentration:

  • Using the quantified amount of CBT-Triamine, the total number of cells, and the average cell volume, calculate the intracellular concentration.

  • Compare the intracellular concentration to the IC50 from the cell viability assay and any available biochemical IC50 data to understand the compound's cell permeability and potential for target engagement.

Conclusion and Best Practices

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound or any novel small molecule. It is imperative to adhere to best practices in cell culture and assay development to ensure data is reproducible and reliable.[10] Key considerations include using healthy, low-passage number cells, carefully optimizing cell seeding densities, including all necessary controls, and ensuring that any observed effects are not artifacts of the compound's solubility or stability in culture media.[6][7] By systematically progressing from broad phenotypic assays to specific, target-oriented mechanistic studies, researchers can efficiently build a comprehensive profile of a compound's biological activity and therapeutic potential.

References

Application Notes & Protocols for the Antimicrobial Evaluation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing nitrogen, are central to the development of new pharmaceuticals.[2] Within this vast chemical space, the 1,2,4-triazole ring is recognized as a "privileged structure" in medicinal chemistry due to its diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.

The antimicrobial efficacy of many 1,2,4-triazole derivatives stems from their ability to interfere with essential microbial processes.[3] For instance, in fungi, they are known to inhibit lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, thereby disrupting cell membrane integrity.[3] In bacteria, proposed mechanisms include the inhibition of enzymes like MurB, which is involved in cell wall synthesis.[4]

This document provides a comprehensive guide for the initial antimicrobial characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine , a novel derivative of the 1,2,4-triazole core. These protocols are designed for researchers in microbiology, medicinal chemistry, and drug development to conduct a robust preliminary evaluation of its efficacy and safety profile.

Part 1: Preliminary Characterization & Preparation

1.1. Compound Verification and Purity Assessment Before biological testing, the identity and purity of the supplied this compound (CAS No. 496057-24-0) must be confirmed.[5] Standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are essential to verify the chemical structure and ensure the absence of significant impurities that could confound biological data.

1.2. Solubility Determination & Stock Solution Preparation The solubility of the test compound dictates the appropriate solvent for biological assays.

Protocol:

  • Initial Solubility Screening: Test the solubility of the compound in a panel of common, biocompatible solvents (e.g., sterile deionized water, saline, dimethyl sulfoxide (DMSO), ethanol).

  • Stock Solution Preparation: For most in vitro assays, a high-concentration stock solution (e.g., 10-50 mg/mL) is prepared in a suitable solvent, typically 100% DMSO.

    • Causality: DMSO is often the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.

    • Trustworthiness: The final concentration of DMSO in the assay medium must be kept low (typically ≤1%) to avoid solvent-induced cytotoxicity or inhibition of microbial growth. A vehicle control (medium with the same final concentration of DMSO but without the test compound) is mandatory in all experiments.

Part 2: In Vitro Antimicrobial Susceptibility Testing

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and widely accepted technique for this purpose.[8]

2.1. Protocol: Broth Microdilution for MIC Determination

This protocol is based on established methodologies for antimicrobial susceptibility testing.[6][7][8][9]

Materials:

  • Test Compound: this compound

  • Microbial Strains: A panel of clinically relevant bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Sterile DMSO and saline.

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (corresponds to approx. 1.5 x 10⁸ CFU/mL).[6] d. Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

    • Expertise: Precise inoculum density is critical. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs.

  • Compound Dilution in Plate: a. Prepare a working solution of the test compound from the DMSO stock. b. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to cover a wide concentration range (e.g., 256 µg/mL to 0.5 µg/mL). c. Ensure each well contains 50 µL of the diluted compound solution.

  • Inoculation and Controls: a. Add 50 µL of the prepared microbial inoculum to each well containing the compound, bringing the final volume to 100 µL. b. Controls are essential for validation:

    • Growth Control (Vehicle): Broth + Inoculum + DMSO (at the highest concentration used). This well must show growth.
    • Positive Control: Broth + Inoculum + Standard Antibiotic. This well should show inhibition at expected concentrations.
    • Sterility Control: Broth only. This well must remain clear.

  • Incubation: a. Cover the plate and incubate at 35-37°C. b. Incubation time is typically 16-20 hours for most bacteria and 24-48 hours for fungi.[6]

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

2.2. Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_readout Incubation & Readout Compound Prepare Compound Stock & Dilutions Plate Dispense Serial Dilutions of Compound Compound->Plate Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Plate->Inoculate Controls Set Up Controls (Growth, Sterility, Positive) Inoculate->Controls Incubate Incubate at 37°C (18-24h) Controls->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read MIC Determine MIC Value Read->MIC MoA Hypothesized inhibition of ergosterol synthesis. cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Disruption Disrupted Membrane Integrity & Fungal Cell Death Ergosterol->Disruption Membrane->Disruption Enzyme->Ergosterol Compound This compound Compound->Enzyme Inhibits

References

formulation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Formulation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine for In Vivo Studies

Abstract

The transition of a new chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. Efficacious and reproducible preclinical results are fundamentally dependent on the formulation's ability to deliver a consistent and adequate exposure of the test article to the biological system. This guide provides a comprehensive framework for the formulation of this compound, a novel heterocyclic compound. Given that many NCEs, particularly heterocyclic scaffolds, exhibit poor aqueous solubility, this document emphasizes a systematic approach to characterization and vehicle selection to overcome bioavailability challenges.[1][2] We present detailed protocols for developing solution and suspension formulations suitable for common administration routes in preclinical species, alongside the requisite quality control procedures to ensure dose accuracy and integrity.

Introduction: The Formulation Imperative

The majority of NCEs emerging from discovery pipelines are characterized by poor water solubility, posing significant hurdles for preclinical evaluation.[1][3] An inadequate formulation can lead to low or erratic drug absorption, resulting in underestimated efficacy, misinterpretation of toxicological data, and potentially the premature termination of a promising therapeutic candidate.[1] Therefore, a well-designed formulation strategy is not merely a preparatory step but a crucial element of the experimental design itself.

This application note serves as a practical guide for researchers, scientists, and drug development professionals tasked with formulating this compound for in vivo studies. The principles and protocols described herein are built upon established pharmaceutical science to enable robust and reliable preclinical outcomes.

Compound Profile & Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the foundation of any successful formulation strategy.[1]

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, we can infer a likely profile based on its chemical structure and data from suppliers.

PropertyValue / PredictionRationale & Implications
Molecular Formula C₆H₁₀N₄From chemical structure.[4]
Molecular Weight 138.17 g/mol Influences diffusion and solubility characteristics.[4]
Physical Form SolidReported by chemical suppliers.[4]
Melting Point 153-155°CA high melting point suggests a stable crystal lattice, which often correlates with low aqueous solubility.[4]
pKa (Predicted) Basic (amine) ~4-5Acidic (triazole N-H) ~9-10The 3-amino group is expected to be basic. The triazole ring N-H proton can be weakly acidic. This suggests that solubility will be pH-dependent, increasing at low pH.
Aqueous Solubility Predicted to be lowThe hydrophobic cyclobutyl group and the crystalline nature (inferred from melting point) suggest the compound will be poorly soluble in neutral aqueous media. Analogous simple triazoles are water-soluble, but the substituent significantly alters this property.[5]
LogP (Predicted) 0.5 - 1.5The structure balances polar (triazole-amine) and non-polar (cyclobutyl) moieties, suggesting moderate lipophilicity.
BCS Classification Predicted Class II or IVLow solubility is the primary anticipated challenge. Permeability would need to be determined experimentally (e.g., Caco-2 assay) to distinguish between Class II (high perm) and Class IV (low perm).[3]
Pre-formulation Experimental Workflow

Before committing to a specific formulation, a systematic experimental evaluation is essential. The following workflow outlines the critical decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & QC start Acquire Compound (this compound) solubility Solubility Screening (pH buffers, co-solvents, lipids) start->solubility stability Preliminary Stability (pH-rate profile, solution stability) solubility->stability decision Solubility > Target Dose? stability->decision aqueous_path Aqueous Solution (pH adjustment, co-solvents, cyclodextrins) decision->aqueous_path Yes suspension_path Suspension (Wetting & suspending agents, micronization) decision->suspension_path No lipid_path Lipid-Based System (Oil solution, SEDDS) decision->lipid_path No & LogP > 2 form_dev Formulation Preparation aqueous_path->form_dev suspension_path->form_dev lipid_path->form_dev qc Quality Control (Appearance, pH, Concentration, Homogeneity, Stability) form_dev->qc release Release for In Vivo Study qc->release

Figure 1. A decision-making workflow for preclinical formulation development.

Formulation Strategies & Methodologies

The choice of formulation is dictated by the compound's properties, the intended route of administration, and the required dose.[6][7]

Strategy 1: Aqueous-Based Solutions

This is the preferred approach when achievable, especially for intravenous administration, as it ensures immediate bioavailability.

  • Mechanism 1: pH Adjustment: For ionizable compounds, altering the pH can dramatically increase solubility.[3] Given the basic amine group on this compound, solubilization in an acidic vehicle (e.g., pH 2-4) is a primary strategy.

    • Causality: Protonating the basic amine creates a salt form, which is significantly more water-soluble than the free base.

    • Considerations: The final formulation must have a physiologically tolerable pH, especially for parenteral routes.[8] Buffering capacity is key. For oral dosing, the acidic solution may precipitate in the higher pH of the small intestine.

  • Mechanism 2: Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[1][9]

    • Causality: Co-solvents disrupt water's hydrogen bonding network, creating a more favorable environment for the solute.

    • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO).[10]

    • Considerations: Potential for drug precipitation upon dilution in the bloodstream (in vivo).[1] The toxicity of the co-solvent at the required concentration must be considered.[11][12]

  • Mechanism 3: Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.

    • Causality: The hydrophobic portion of the drug molecule (the cyclobutyl group) can become encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the complex enhances aqueous solubility.[3][13]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

    • Considerations: HP-β-CD can be associated with renal toxicity in high doses, particularly in long-term studies. SBE-β-CD is generally considered safer.[11]

Strategy 2: Suspensions

For compounds with very low solubility, a suspension is often the most practical approach for oral and sometimes subcutaneous or intramuscular administration.

  • Mechanism: The drug is dispersed as fine solid particles in an aqueous vehicle. The rate of absorption is then governed by the dissolution rate of these particles in vivo.[2]

    • Causality (Noyes-Whitney Equation): The dissolution rate is directly proportional to the surface area of the particles.[2] Therefore, reducing particle size (micronization) can significantly enhance the dissolution rate and subsequent absorption.[3]

    • Key Excipients:

      • Wetting Agents: Surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are used to decrease the surface tension between the drug particles and the vehicle, allowing for uniform dispersion.[14]

      • Suspending Agents: Viscosity-enhancing agents such as methylcellulose (MC), carboxymethylcellulose (CMC), or xanthan gum are used to slow down particle sedimentation and ensure dose uniformity.[14][15]

    • Considerations: Physical stability (caking, particle growth) must be assessed. Dose uniformity is critical and requires thorough mixing before each administration.

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based systems can improve oral absorption.

  • Mechanism: The drug is dissolved in oils or a mixture of oils, surfactants, and co-solvents.

    • Causality: These formulations can enhance absorption by presenting the drug in a solubilized state and by utilizing the body's natural lipid absorption pathways.[2][16]

    • Types: Simple oil solutions (e.g., in sesame oil, corn oil) or Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids.[10][17]

    • Considerations: This approach is typically reserved for compounds with high LogP values and is primarily for oral administration.

Detailed Experimental Protocols

Safety Precaution: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and formulation vehicles.[4]

Protocol 1: Preparation of a Co-solvent Solution for IV/IP Administration (100 mL batch)

This protocol targets a 5 mg/mL solution, a common concentration for initial screening. Adjustments should be made based on solubility data.

  • Vehicle Preparation:

    • In a sterile beaker, combine 40 mL of PEG 400, 10 mL of Ethanol (95%), and 50 mL of Sterile Saline (0.9% NaCl).

    • Rationale: This creates a 40:10:50 vehicle of PEG 400:Ethanol:Saline. PEG 400 is the primary solubilizer, while ethanol can aid in initial wetting and dissolution. Saline ensures the final formulation is closer to isotonic.[8]

  • Compound Solubilization:

    • Weigh 500 mg of this compound.

    • Add the compound to the vehicle from Step 1.

    • Stir with a magnetic stir bar until the compound is fully dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to expedite dissolution. Visually inspect for any undissolved particulates against a dark and light background.

  • Sterilization:

    • Filter the final solution through a sterile 0.22 µm syringe filter into a sterile, sealed vial.

    • Rationale: This is a mandatory step for any parenteral formulation to ensure sterility and remove any potential microbial or particulate contamination.[8]

  • Quality Control:

    • Collect samples for concentration verification via HPLC-UV.

    • Store the formulation at the intended storage condition (e.g., 2-8°C or room temperature) and assess stability over the planned duration of the study.

Protocol 2: Preparation of a Suspension for Oral Gavage (100 mL batch)

This protocol targets a 10 mg/mL suspension. The vehicle is 0.5% Methylcellulose with 0.1% Tween 80.

  • Vehicle Preparation:

    • Heat ~50 mL of deionized water to 60-70°C.

    • Slowly add 0.5 g of Methylcellulose while stirring vigorously to disperse.

    • Add 50 mL of cold deionized water to bring the total volume to 100 mL and continue stirring until a clear, viscous solution forms. Allow to cool to room temperature.

    • Add 0.1 mL of Tween 80 and mix thoroughly.

    • Rationale: Hot water helps disperse the methylcellulose, and cooling allows it to hydrate and form the viscous gel. Tween 80 acts as a wetting agent to prevent clumping of the hydrophobic drug powder.[15]

  • Compound Suspension:

    • Weigh 1.0 g of this compound. If available, use micronized powder. If not, the powder can be triturated in a mortar with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously.

    • Transfer the mixture to a graduated cylinder or beaker and homogenize using a high-shear mixer for 2-5 minutes to ensure uniform particle size distribution.

  • Quality Control:

    • Store in a well-sealed container.

    • Assess homogeneity by taking samples from the top, middle, and bottom of the bulk suspension immediately after mixing and analyzing for concentration by HPLC.[18] The acceptance criterion is typically 90-110% of the target concentration, with a relative standard deviation (RSD) of <10%.

    • Assess stability and re-suspendability over the duration of the study.

Protocol 3: Formulation Quality Control Workflow

Ensuring the quality of the formulation is paramount for the integrity of in vivo data.[18]

G cluster_0 Analysis cluster_1 Data Evaluation prep Bulk Formulation Prepared sample Sample Collection (Top, Middle, Bottom) prep->sample appearance Visual Inspection (Color, Clarity/Dispersion) sample->appearance ph pH Measurement (If applicable) sample->ph hplc HPLC-UV Analysis sample->hplc conc Concentration Verification (Mean vs. Target) hplc->conc homo Homogeneity Assessment (%RSD of T/M/B samples) hplc->homo stability Stability Assessment (Time points: T=0, T=end) hplc->stability decision Pass/Fail? conc->decision homo->decision stability->decision pass Release to In Vivo Team decision->pass Pass fail Reformulate decision->fail Fail

Figure 2. Workflow for the quality control (QC) of preclinical formulations.

Summary of Common Preclinical Vehicles

The table below summarizes common vehicles and their typical use, providing a "tool belt" for the formulator.[6][7]

Vehicle ClassExamplesRoute(s)Typical ConcentrationKey Considerations
Aqueous Buffers Saline, Phosphate-Buffered Saline (PBS)AllN/ALimited use for poorly soluble compounds. Must be sterile for parenteral routes.
Aqueous Cellulose 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC)OralN/AStandard for oral suspensions. Can affect GI transit time.[15]
Co-solvents PEG 400, Propylene Glycol, DMSO, EthanolOral, IV, IP10-50%Potential for precipitation upon dilution and vehicle-related toxicity.[1][11]
Cyclodextrins 20-40% SBE-β-CD (Captisol®), 20-40% HP-β-CDOral, IV, IP, SC20-40% (w/v)Excellent solubilizers but can have dose-limiting toxicities.[13]
Oils Corn oil, Sesame oilOral, SC, IMN/ASuitable for lipophilic compounds. Not for IV use.
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15Oral, IV0.1-10%Used as wetting agents or primary solubilizers. Can have toxicities (e.g., Cremophor).[9]

Conclusion

The successful in vivo evaluation of this compound hinges on the development of a robust and well-characterized formulation. There is no single "universal" vehicle; instead, a systematic approach beginning with physicochemical characterization is required to select the most appropriate strategy. For this compound, leveraging the pH-dependent solubility via an acidic vehicle or employing co-solvent systems are promising avenues for solution formulations, particularly for parenteral routes. For oral administration, a well-formulated aqueous suspension is a reliable and common alternative if sufficient solubility cannot be achieved. In all cases, rigorous quality control to verify concentration, homogeneity, and stability is non-negotiable and ensures the integrity and reproducibility of subsequent animal studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This valuable heterocyclic building block presents unique challenges owing to the strained nature of the cyclobutane ring and the specific reaction conditions required for efficient triazole formation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate these complexities.

Synthetic Overview and Core Logic

The most direct and widely adopted method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the condensation of a carboxylic acid with aminoguanidine, followed by a cyclization-dehydration step.[1][2] This process, while straightforward in principle, requires careful control over reaction parameters to ensure high yield and purity. The key transformation involves the formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the stable triazole ring.[1][3]

Synthesis_Workflow SM1 Cyclobutanecarboxylic Acid Intermediate N-cyclobutanoyl aminoguanidine (Acyl Intermediate) SM1->Intermediate SM2 Aminoguanidine Salt (e.g., Bicarbonate) SM2->Intermediate Product This compound Intermediate->Product Reagents Acid Catalyst (e.g., HCl) Heat (Conventional or MW) Reagents->Intermediate Cyclization Heat (Δ) Dehydration (-H₂O) Cyclization->Product

Caption: Primary synthetic route to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the cyclobutane moiety?

While activated derivatives like cyclobutanecarbonyl chloride can be used, the most direct and atom-economical approach utilizes cyclobutanecarboxylic acid itself.[1] Using the acid directly, especially in microwave-assisted protocols, avoids the extra step of preparing an acid chloride and minimizes handling of moisture-sensitive reagents. Cyclobutanecarboxamide is another viable precursor, often employed in specialized catalytic systems.[4][5]

Q2: Which aminoguanidine salt is recommended: hydrochloride or bicarbonate?

Both aminoguanidine hydrochloride and bicarbonate are commonly used.

  • Aminoguanidine Bicarbonate: This is often preferred for greener synthesis protocols.[1] Upon addition of an acid catalyst (like HCl), it neutralizes to form aminoguanidine hydrochloride in situ, releasing CO₂ and water. This avoids starting with a highly acidic mixture. However, the gas evolution must be managed, especially in sealed-vessel microwave synthesis.

  • Aminoguanidine Hydrochloride: This salt is directly usable but creates a more acidic initial environment. It is stable and readily available.[6]

The choice often depends on the specific protocol and scale. For microwave synthesis, the bicarbonate salt is well-documented to be effective.[1]

Q3: Is an acid catalyst necessary for the initial condensation reaction?

Yes, acid catalysis is crucial. The reaction between the carboxylic acid and aminoguanidine is essentially an acylation. The acid protonates the carbonyl oxygen of cyclobutanecarboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the aminoguanidine hydrazine moiety.[7]

Q4: What are the primary advantages of microwave-assisted synthesis for this reaction?

Microwave irradiation offers significant advantages over conventional heating:

  • Reduced Reaction Times: Reactions that might take several hours with an oil bath can often be completed in minutes.[1][8]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of thermal degradation byproducts.[8]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors leads to more consistent results.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the probable causes and how can I fix this?

This is the most common issue and can be attributed to several factors. A systematic approach is required for diagnosis.

Probable CauseRecommended Solution(s)Scientific Rationale
Incomplete Reaction Gradually increase the reaction temperature in 10°C increments. Extend the reaction time, monitoring progress by TLC or LC-MS.[8]The cyclization-dehydration step is often the rate-limiting step and is highly temperature-dependent. Insufficient thermal energy will stall the reaction at the acyl aminoguanidine intermediate stage.
Reagent Purity/Stability Ensure aminoguanidine is pure and dry. Use fresh, high-purity cyclobutanecarboxylic acid.[8]Aminoguanidine can degrade over time. Impurities in the starting materials can interfere with the reaction or lead to the formation of complex byproducts, complicating purification and lowering the yield of the desired product.
Decomposition If increasing temperature worsens the outcome (e.g., more baseline material on TLC), run the reaction at a lower temperature for a longer duration.[8]The 1,2,4-triazole ring, while generally stable, can be susceptible to thermal rearrangement or degradation under harsh heating conditions, especially if impurities are present.[8]
Insufficient Acid Catalysis Ensure the correct stoichiometry of the acid catalyst is used, especially when starting with aminoguanidine bicarbonate, to fully neutralize it and catalyze the reaction.The catalyst is essential for activating the carboxylic acid. An insufficient amount will result in a sluggish and incomplete initial condensation step.
Problem 2: Incomplete Cyclization

Question: I've isolated a major product, but its analytical data (NMR, MS) corresponds to the N-cyclobutanoyl aminoguanidine intermediate, not the final triazole. How can I drive the cyclization to completion?

This indicates that the initial acylation was successful, but the subsequent intramolecular cyclization and dehydration failed.

  • Causality: The cyclization step requires the elimination of a water molecule. This process is an equilibrium that is typically driven forward by heat. If the temperature is too low or the reaction time too short, the intermediate will be the primary product isolated.[3]

  • Solutions:

    • Re-subject the Intermediate: Take the isolated acyl aminoguanidine intermediate and re-subject it to the reaction conditions, but at a higher temperature (e.g., increase from 150°C to 170°C in a microwave reactor) or for a longer duration.

    • Change the Solvent: Switching to a higher-boiling point solvent (e.g., DMF, DMSO) for conventional heating can provide the necessary thermal energy.

    • Base-Catalyzed Cyclization: While the initial condensation is acid-catalyzed, the cyclization of the isolated intermediate can sometimes be promoted by refluxing with a base like aqueous sodium or potassium hydroxide.[2] This method should be approached with caution as it can promote other side reactions.

Cyclization_Troubleshooting Start Acyl Aminoguanidine Intermediate Isolated Check1 Is reaction temp sufficiently high? Start->Check1 Action1 Increase Temperature (e.g., 150°C -> 170°C) Check1->Action1 No Check2 Is reaction time long enough? Check1->Check2 Yes End Complete Cyclization to 3-Amino-1,2,4-Triazole Action1->End Action2 Extend Reaction Time (e.g., 30 min -> 60 min) Check2->Action2 No Check2->End Yes Action2->End

Caption: Logic flow for troubleshooting incomplete cyclization.

Problem 3: Difficult Product Purification

Question: My product is highly polar and difficult to extract from the aqueous reaction mixture. Standard column chromatography is also proving challenging. What purification strategies do you recommend?

The presence of both a basic amine group and the polar triazole ring makes the product quite hydrophilic.

  • Work-up & Extraction:

    • Basify and Extract: After the reaction, ensure the aqueous solution is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, making it less water-soluble.

    • Use a More Polar Solvent: Instead of ethyl acetate or DCM, use a more polar solvent like n-butanol for extraction, which is more effective at solvating polar molecules.

    • Evaporation: If the product is highly water-soluble, consider acidifying the mixture, filtering off any non-polar impurities, and then evaporating the aqueous filtrate to dryness to recover the product as a salt.

  • Chromatography:

    • Polar Normal Phase: Use a highly polar mobile phase system for normal phase silica gel chromatography. A common choice is a gradient of Dichloromethane (DCM) -> DCM/Methanol -> DCM/Methanol with 1-2% Ammonium Hydroxide. The ammonia helps prevent the basic amine product from streaking on the acidic silica gel.

    • Reverse Phase Chromatography: If available, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is often ideal for purifying highly polar compounds.

    • Recrystallization: Attempt recrystallization from various solvent systems. Good starting points for polar molecules include isopropanol, ethanol/water mixtures, or acetonitrile.

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add aminoguanidine bicarbonate (1.0 mmol, 136 mg).

  • Acidification: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.125 mL) and stir the mixture for 2 hours at room temperature. This allows for the complete evolution of CO₂ gas and the in situ formation of aminoguanidine hydrochloride.

  • Addition of Acid: Add cyclobutanecarboxylic acid (1.2 mmol, 120 mg, 0.12 mL).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 160°C and hold for 30 minutes with stirring.

  • Work-up:

    • After cooling, add 10 mL of water to the reaction mixture.

    • Basify the solution to pH 10-11 by the slow addition of 2M NaOH solution.

    • Extract the aqueous layer with n-butanol (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via column chromatography (Silica gel, DCM:MeOH 95:5 with 1% NH₄OH) or recrystallization from isopropanol.

Protocol 2: Conventional Thermal Synthesis
  • Condensation: In a round-bottom flask, combine cyclobutanecarboxylic acid (10 mmol, 1.0 g), aminoguanidine hydrochloride (10 mmol, 1.11 g), and phosphorus oxychloride (POCl₃, 5 mL) as both a solvent and dehydrating agent.

  • Heating: Heat the mixture under reflux at 100-110°C for 4-5 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Very carefully and slowly, pour the mixture onto crushed ice (approx. 50 g) in a beaker with stirring. This is a highly exothermic quench.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~8.

    • Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent like an ethanol/water mixture.

References

Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Our focus is on elucidating the causality behind experimental choices to empower researchers to overcome common challenges and improve reaction yields.

Overview of the Synthetic Pathway

The synthesis of 3-amino-5-substituted-1,2,4-triazoles is a well-established process in medicinal chemistry.[1][2] The most common and robust pathway for this compound involves a two-step process: first, the formation of an acyl hydrazide from a cyclobutane precursor, followed by condensation and cyclization with a guanidine-containing reagent.

Synthetic_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Triazole Formation Start Cyclobutanecarboxylic Acid Hydrazide Cyclobutanecarboxylic Acid Hydrazide Start->Hydrazide Hydrazine Hydrate, Reflux Intermediate Acyl Guanidine Intermediate Hydrazide->Intermediate Aminoguanidine Bicarbonate, Acid Catalyst FinalProduct This compound Intermediate->FinalProduct Thermal or MW-Assisted Cyclization

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the key intermediate, cyclobutanecarboxylic acid hydrazide?

The most direct and widely used method is the reaction of an ester derivative of cyclobutanecarboxylic acid (e.g., methyl or ethyl cyclobutanecarboxylate) with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol.[3] An alternative, more direct route from the carboxylic acid itself can be achieved using continuous flow synthesis, which offers excellent scalability and high yields.[4]

Causality: The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester. Using the ester instead of the free acid avoids an acid-base reaction with hydrazine, which would form a non-reactive hydrazinium salt.

Q2: What are the critical parameters for the final cyclization step to form the triazole ring?

The cyclization of the N-acyl aminoguanidine intermediate is the most critical, yield-determining step. The key parameters are:

  • Temperature: The reaction typically requires heat to drive the dehydration and ring closure. Thermal methods often involve refluxing in a high-boiling solvent (e.g., n-butanol, DMF) or solvent-free fusion.[5] However, excessive temperatures can lead to decomposition.

  • Catalysis: The reaction is often acid-catalyzed. Using aminoguanidine salts like the hydrochloride or bicarbonate provides an acidic environment.[6]

  • Reaction Time: Insufficient time leads to incomplete conversion, while prolonged heating can increase byproduct formation.

  • Microwave Irradiation: This has emerged as a superior alternative to conventional heating. It dramatically reduces reaction times and often improves yields by promoting efficient and uniform heating.[6]

Q3: Can I use cyclobutanecarboxylic acid directly with aminoguanidine?

Yes, direct condensation of a carboxylic acid with aminoguanidine bicarbonate is a viable, one-pot method, often facilitated by microwave assistance.[6] This approach is highly efficient as it bypasses the need to isolate the acyl hydrazide intermediate.

Causality: Under heating, the carboxylic acid and aminoguanidine form an acyl aminoguanidine intermediate in situ, which then undergoes acid-catalyzed cyclization to yield the 3-amino-1,2,4-triazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or no yield of Cyclobutanecarboxylic Acid Hydrazide (Step 1).

Potential Cause Explanation & Validation Recommended Solution
Poor Quality Starting Material The starting ester may be contaminated with unreacted carboxylic acid, which neutralizes the hydrazine.Validate: Check the purity of the starting ester via NMR or GC-MS. Solution: Purify the ester by distillation before use.
Insufficient Hydrazine Hydrazine hydrate can degrade over time. An insufficient molar excess will result in incomplete conversion.Validate: Use a fresh, unopened bottle of hydrazine hydrate. Solution: Use a 3-5 molar excess of hydrazine hydrate relative to the ester to drive the reaction to completion.[3]
Inadequate Reaction Time/Temp The reaction may be sluggish, especially if the reflux temperature is not maintained.Validate: Monitor the reaction progress using Thin Layer Chromatography (TLC). Solution: Ensure vigorous reflux is maintained for the recommended duration (typically 6-8 hours).[3]

Problem 2: The cyclization reaction is incomplete or results in a low yield of the final product (Step 2).

Troubleshooting_Cyclization Start Low Cyclization Yield Temp Is reaction temperature adequate? Start->Temp Time Is reaction time sufficient? Start->Time Catalyst Is acid catalysis effective? Start->Catalyst Method Consider alternative heating method Start->Method Sol_Temp Increase temperature or switch to a higher-boiling solvent (e.g., n-butanol). Temp->Sol_Temp No Sol_Time Extend reaction time and monitor progress by TLC or LC-MS. Time->Sol_Time No Sol_Catalyst Ensure aminoguanidine salt (bicarbonate/HCl) is used. Add catalytic p-TSA if needed. Catalyst->Sol_Catalyst No Sol_Method Switch to microwave-assisted synthesis for improved efficiency and yield. Method->Sol_Method Yes

Caption: Troubleshooting logic for low cyclization yield.

Problem 3: Significant loss of product during the final purification by recrystallization.

Potential Cause Explanation & Validation Recommended Solution
Excessive Solvent Usage This is the most common reason for low recovery. The product remains dissolved in the mother liquor even after cooling.[7]Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some solvent and attempt recrystallization again.[7]
Incorrect Solvent Choice The product may be too soluble in the chosen solvent, even at low temperatures.[7]Solution: Perform small-scale solubility tests. An ideal solvent dissolves the compound when hot but not when cold. Consider using a mixed-solvent system (a "good" solvent for dissolving and an "anti-solvent" to induce precipitation).[7]
Premature Crystallization Product crystallizes in the funnel during hot filtration to remove insoluble impurities.Solution: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before use.[7] Keep the solution hot during filtration.
Incomplete Crystallization The solution may be supersaturated, or cooling may have been too rapid.Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool slowly to room temperature before moving to an ice bath.[7]

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid Hydrazide

This protocol is adapted from standard procedures for hydrazide synthesis.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add methyl cyclobutanecarboxylate (1.0 eq) and ethanol (5 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) to the flask.

  • Reaction: Heat the mixture to a vigorous reflux and maintain for 8 hours. Monitor the reaction's completion by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting solid or oil can often be used directly in the next step. If purification is required, recrystallize from a suitable solvent like ethanol/water or isolate by column chromatography. The expected yield is typically >90%.

Protocol 2: Microwave-Assisted Synthesis of this compound

This one-pot protocol is adapted from modern, efficient methods for 3-amino-1,2,4-triazole synthesis.[6]

  • Setup: In a 10 mL microwave reaction vial, combine cyclobutanecarboxylic acid (1.0 eq, ~0.1 mol) and aminoguanidine bicarbonate (1.0 eq, 0.1 mol).

  • Catalyst: Add a 37% solution of hydrochloric acid (1.5 eq, 0.15 mol) and stir the mixture for 2 hours at room temperature to form the hydrochloride salt and release CO2.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140-160°C for 30-45 minutes.

  • Workup: After cooling, carefully unseal the vial. Add water to the reaction mixture and basify to pH 9-10 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Isolation: The product will often precipitate upon basification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent system (e.g., isopropanol, water, or ethanol/water mixture) to obtain the pure this compound. Expected yields are in the range of 70-85%.

References

Technical Support Guide: Purification of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of 5-cyclobutyl-1H-1,2,4-triazol-3-amine (C₆H₁₀N₄). This guide is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally similar heterocyclic amines. The purification of such molecules is often non-trivial due to their unique physicochemical properties. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs. We will explore the common pitfalls and provide robust, field-tested solutions to achieve high purity, which is critical for downstream applications, from biological screening to API development.

Part 1: Foundational Knowledge - Understanding Your Compound

Effective purification begins with a deep understanding of the target molecule's properties. This compound is an amphoteric compound, possessing both a basic primary amine and an acidic N-H proton on the triazole ring. This dual nature is the key to mastering its purification.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for designing a purification strategy.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₆H₁₀N₄-
Molecular Weight 138.17 g/mol [1]Influences diffusion rates and elution in size-exclusion chromatography.
Physical Form Solid, white to off-white crystalline powder.[1][2]Suitable for recrystallization techniques.
Melting Point 153 - 155 °C[1]A sharp melting point is an indicator of high purity. A broad range suggests impurities.
pKa (Triazole Ring) pKa (C₂N₃H₄⁺/C₂N₃H₃) ≈ 2.45pKa (C₂N₃H₃/C₂N₃H₂⁻) ≈ 10.26[3]The triazole ring is weakly basic and weakly acidic. The basicity of the amine group will be higher. This amphoteric nature is critical for acid-base extraction strategies.[3][4]
Solubility Generally soluble in polar solvents (e.g., water, alcohols).[2]Key information for selecting recrystallization solvents and chromatography mobile phases.

Common Impurities

While specific impurities depend on the synthetic route, common contaminants in the synthesis of related aminotriazoles may include:

  • Unreacted Starting Materials: Such as aminoguanidine or cyclobutanecarboxylic acid derivatives.

  • Side Products: Resulting from incomplete cyclization or alternative reaction pathways.

  • Reagent-Derived Impurities: For example, residual palladium from cross-coupling reactions.[5]

  • Degradation Products: Amines can be sensitive to oxidation, sometimes forming colored impurities.[5][6]

Part 2: Purification Strategy - A Decision-Making Workflow

Choosing the right purification technique depends on the scale, the nature of the impurities, and the desired final purity. This workflow provides a logical path for selecting the most appropriate method.

Purification_Workflow start Crude Product (this compound) purity_check Assess Crude Purity & Impurity Profile (TLC, LC-MS, ¹H NMR) start->purity_check decision_purity Crude Purity >90%? purity_check->decision_purity decision_impurities Complex Mixture or Closely-Eluting Impurities? decision_purity->decision_impurities No recrystallization Recrystallization decision_purity->recrystallization Yes chromatography Column Chromatography decision_impurities->chromatography Yes acid_base Acid-Base Extraction decision_impurities->acid_base No (e.g., salts, baseline impurities) final_product Pure Product (>98%) recrystallization->final_product chromatography->final_product acid_base->chromatography Further Polish Needed acid_base->final_product Sufficiently Pure

Caption: Decision workflow for selecting a purification technique.

Part 3: Troubleshooting Guides & FAQs

This section addresses specific issues encountered during purification in a practical question-and-answer format.

Recrystallization

Q1: My compound "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid phase instead of a solid crystal lattice.[7] This is common when the solution is too concentrated, cooled too quickly, or when the melting point of the compound is lower than the solution temperature.

  • Causality: The kinetics of crystal nucleation are slower than the rate of supersaturation upon cooling. Impurities can also disrupt crystal lattice formation.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% v/v) of additional hot solvent to reduce the concentration.[7]

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals. Avoid placing it directly in an ice bath from a high temperature.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

    • Solvent System Modification: If the problem persists, the solvent may be too good. Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and slowly add a "poor" solvent (e.g., hexane or diethyl ether) at an elevated temperature until the solution becomes faintly cloudy.[8] Then, allow it to cool slowly.

Q2: What is the best solvent system for recrystallizing this compound?

Answer: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Given the polar nature of this compound, polar solvents are the best starting point.[2]

  • Recommended Solvents for Screening:

    • Water

    • Ethanol / Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Binary Solvent Systems:

    • Ethanol / Water

    • Methanol / Diethyl Ether

    • Ethyl Acetate / Hexane

Q3: My final product is yellow/brown. How can I remove colored impurities?

Answer: Color often arises from highly conjugated, minor impurities or oxidation byproducts.[5] Activated carbon (charcoal) is highly effective at adsorbing these types of impurities.

  • Protocol Insight:

    • Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent.

    • Add a very small amount of activated carbon (typically 1-2% by weight). Caution: Adding carbon to a boiling solution can cause violent bumping. Cool the solution slightly before addition.

    • Simmer the mixture for 5-10 minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

Column Chromatography

Q1: My compound is streaking badly on my silica gel column. What is the cause and solution?

Answer: This is the most common issue when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[9] The basic amine group of your compound undergoes a strong acid-base interaction with the stationary phase, leading to poor peak shape (tailing/streaking), irreversible adsorption, and low recovery.[9][10]

  • Solutions:

    • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanols. The most common choice is triethylamine (TEA) at 0.5-2% (v/v). Ammonia in methanol (e.g., a 7N solution used to make a 10% MeOH in DCM mobile phase) is also highly effective for polar amines.[9][11]

    • Amine-Functionalized Silica: Use a commercially available amine-functionalized silica (KP-NH) column. This stationary phase provides a basic environment, eliminating the unwanted interaction and often allowing for simpler, non-basic mobile phases like ethyl acetate/hexane.[9][10]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase (C18) chromatography can be an excellent alternative. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium bicarbonate buffer) will keep the amine in its neutral, free-base form, leading to better retention and peak shape.[10]

Q2: What are the recommended stationary and mobile phases?

Answer: The choice depends on the specific impurities present. Always develop a method using Thin Layer Chromatography (TLC) first.

Stationary PhaseRecommended Mobile Phase SystemRationale & Best Use Case
Normal Phase (Silica Gel) Dichloromethane / Methanol + 1% TEAStandard for polar compounds. The TEA is critical to prevent streaking.[9][11]
Normal Phase (Silica Gel) Ethyl Acetate / Hexane + 1% TEAFor less polar impurities. The TEA remains essential.
Amine-Functionalized Silica Ethyl Acetate / HexaneThe ideal choice. Eliminates the need for basic additives, simplifying solvent removal and improving reproducibility.[10]
Reversed-Phase (C18) Water / Acetonitrile (with 0.1% TFA or high pH buffer)Excellent for separating polar impurities. At low pH (TFA), the amine is protonated; at high pH, it is neutral.
Acid-Base Extraction

Q1: When is liquid-liquid acid-base extraction a suitable purification method?

Answer: This technique is highly effective when the main impurities have a different acid/base character than your product. For example, it is excellent for removing non-polar, neutral organic impurities or acidic byproducts. It leverages the basicity of the amine group to selectively move the target compound between aqueous and organic phases.

Q2: What is a reliable protocol for this extraction?

Answer: The protocol relies on manipulating the pH to control the protonation state and therefore the solubility of the amine.

AcidBaseExtraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction start Crude Product in Organic Solvent (e.g., EtOAc, DCM) Contains Amine (B) + Neutral Impurity (I) add_acid Add Aqueous Acid (e.g., 1M HCl) pH ~ 1-2 start->add_acid extract1 Separate Layers add_acid->extract1 org1 Organic Layer 1: Contains Neutral Impurity (I) extract1->org1 Discard aq1 Aqueous Layer 1: Contains Protonated Amine (BH⁺Cl⁻) extract1->aq1 add_base Add Aqueous Base (e.g., 2M NaOH) to Aqueous Layer 1 until pH > 10 aq1->add_base extract2 Add Fresh Organic Solvent & Separate Layers add_base->extract2 org2 Organic Layer 2: Contains Pure Amine (B) extract2->org2 aq2 Aqueous Layer 2: Contains Salts (NaCl, etc.) extract2->aq2 Discard final_product Pure Product org2->final_product Dry, Concentrate

Caption: Workflow for purification via acid-base extraction.

Part 4: Detailed Protocols

Protocol 1: Flash Column Chromatography on Silica Gel (with TEA modifier)

  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:1 Hexane:EtOAc:TEA). Pack the column evenly, ensuring no air bubbles are trapped.[12]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin elution with the low-polarity mobile phase.

  • Run the Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 2% to 40% Ethyl Acetate in Hexane (with 1% TEA maintained throughout).

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluting TEA can often be removed by co-evaporation with a solvent like toluene or by performing a quick aqueous wash.

References

Technical Support Center: Overcoming Solubility Challenges with 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This document provides in-depth troubleshooting strategies and foundational knowledge to address the solubility challenges commonly encountered with this compound. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to effectively handle this molecule in various experimental settings.

I. Understanding the Molecule: Structural Insights

This compound possesses a unique combination of functional groups that dictate its physicochemical properties:

  • A Basic Amine Group (-NH2): This group is a primary site for protonation, making its solubility highly dependent on pH.

  • An Amphoteric Triazole Ring: The 1,2,4-triazole ring system can act as both a hydrogen bond donor and acceptor and has both acidic and basic pKa values.[1] The pKa of the neutral 1,2,4-triazole molecule is 10.26, while the pKa of its protonated form is 2.45.[1]

  • A Hydrophobic Cyclobutyl Group: This nonpolar moiety contributes to the compound's low intrinsic solubility in aqueous media.

The interplay between the basic amine, the aromatic triazole system, and the hydrophobic cyclobutyl group results in a molecule that is often poorly soluble in neutral aqueous solutions.

II. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the most likely reason and what should be my first step?

A: The poor solubility at neutral pH is expected due to the uncharged nature of the primary amine group and the hydrophobicity of the cyclobutyl substituent. At pH 7.4, the amine group (a weak base) is predominantly in its neutral, less soluble form.

Your first and most effective step should be to adjust the pH. For compounds with basic functional groups, decreasing the pH of the solution will increase solubility.[2][3][4] By lowering the pH, you protonate the basic amine, forming a positively charged ion. This ionized form is significantly more polar and, therefore, more water-soluble.[5][6]

Initial Recommendation: Attempt to dissolve the compound in an acidic buffer (e.g., pH 2-4) or deionized water with the dropwise addition of a dilute acid like 0.1 M HCl until the solid dissolves.

Q2: I need to work closer to a physiological pH. Can I use organic co-solvents, and which ones are recommended?

A: Yes, co-solvents are an excellent secondary strategy. They work by reducing the polarity of the aqueous medium, which helps to solvate the hydrophobic portions of the molecule, such as the cyclobutyl group.[7]

Recommended Co-solvents:

  • Ethanol & Propylene Glycol (PG): These are common, water-miscible solvents that can disrupt the hydrogen bonding network of water, making the environment more favorable for non-polar solutes.[7][8]

  • Polyethylene Glycol 400 (PEG 400): Often used in formulations to enhance the solubility of poorly water-soluble drugs.[8]

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent suitable for preparing high-concentration stock solutions. However, be mindful of its potential effects on biological assays and the fact that adding a DMSO stock to an aqueous buffer can cause the compound to precipitate if the final DMSO concentration is too low (a phenomenon known as antisolvent precipitation).

Screening Protocol: Start by preparing a high-concentration stock in 100% DMSO. Then, perform serial dilutions into your aqueous buffer, ensuring the final DMSO concentration remains consistent and as low as possible (typically <1%) across all experiments.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A: Understanding this distinction is critical for reproducible experiments.

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[9] This method is fast and often results in a supersaturated, temporarily higher solubility value.[10][11] It is most relevant for early-stage screening assays where compounds are handled as DMSO stocks.[12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved compound in the supernatant.[9][12] This value is crucial for formulation development and predicting in vivo behavior.[9]

Recommendation: For high-throughput screening, kinetic solubility is often sufficient. For formulation and late-stage development, measuring thermodynamic solubility is essential.[9][13]

III. In-Depth Troubleshooting Guides

For persistent solubility issues, a more systematic approach is required.

Guide 1: Systematic pH-Solubility Profiling

This protocol will determine the optimal pH range for solubilizing your compound by leveraging the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[14][15][16]

Protocol: Shake-Flask Method for pH-Solubility Profile

  • Preparation: Prepare a series of buffers covering a pH range from 2.0 to 8.0 (e.g., in 1.0 pH unit increments).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Plotting: Plot the measured solubility (on a log scale) against the final measured pH of each buffer. The resulting curve will reveal the pH at which solubility dramatically increases.

Guide 2: Co-Solvent and Excipient Screening

If pH adjustment alone is insufficient or not viable for your experimental system, screening co-solvents and other formulation excipients is the next logical step.[17][18][19]

Data Summary: Common Solubilizing Agents

Excipient Class Examples Mechanism of Action Considerations
Co-solvents Ethanol, Propylene Glycol, PEG 400 Reduces solvent polarity, disrupts water's hydrogen bond network.[7] Can have biological effects; potential for precipitation upon dilution.[20]
Surfactants Polysorbate 80, Cremophor® EL Form micelles that encapsulate the hydrophobic drug, increasing apparent solubility.[5][21] Can interfere with cell-based assays; critical micelle concentration (CMC) must be exceeded.

| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin's nonpolar cavity.[18][22] | Stoichiometry of complexation is important; can be a cost-effective solution.[19] |

Workflow for Troubleshooting Solubility

The following diagram outlines a logical decision-making process for addressing solubility issues with this compound.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH Modification cluster_2 Phase 3: Co-Solvent Strategy cluster_3 Phase 4: Advanced Formulation Start Start: Compound is insoluble in desired aqueous buffer (pH ~7.4) Check_pH Is acidic pH (<5) tolerable for the experiment? Start->Check_pH Use_Acid Action: Dissolve in acidic buffer (e.g., pH 2-4) or titrate with dilute HCl. Check_pH->Use_Acid Yes Use_CoSolvent Action: Prepare high-concentration stock in DMSO. Dilute into buffer. Keep final DMSO <1%. Check_pH->Use_CoSolvent No Check_Solubility_Acid Is compound soluble? Use_Acid->Check_Solubility_Acid Check_Solubility_Acid->Use_CoSolvent No, or pH is not ideal Success Success: Proceed with experiment Check_Solubility_Acid->Success Yes Check_Solubility_CoSolvent Does it stay in solution at the required final concentration? Use_CoSolvent->Check_Solubility_CoSolvent Use_Excipients Action: Screen advanced excipients. - Surfactants (e.g., Polysorbate 80) - Complexing Agents (e.g., Cyclodextrins) Check_Solubility_CoSolvent->Use_Excipients No, precipitation occurs Check_Solubility_CoSolvent->Success Yes Use_Excipients->Success If successful

Caption: Decision tree for solubilizing this compound.

IV. References

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved January 1, 2026, from 17

  • Jadhav, N. R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 193-202. Available at: --INVALID-LINK--

  • Völgyi, G., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Available at: --INVALID-LINK--

  • Kramer, S. F., & Flynn, G. L. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available at: --INVALID-LINK--

  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. Available at: --INVALID-LINK--

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical and Biomedical Sciences, 2(2), 54-61. Available at: --INVALID-LINK--

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility: temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343. Available at: --INVALID-LINK--

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.). Retrieved January 1, 2026, from 19

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Allied Sciences, 7(2), 84-93. Available at: --INVALID-LINK--

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 18-28. Available at: --INVALID-LINK--

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (n.d.). Retrieved January 1, 2026, from 5

  • pH and solubility. (n.d.). Khan Academy. Retrieved January 1, 2026, from --INVALID-LINK--

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. Retrieved January 1, 2026, from --INVALID-LINK--

  • Smietana, M., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 34(10), 1077-1088. Available at: --INVALID-LINK--

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec. Available at: --INVALID-LINK--

  • Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. Retrieved January 1, 2026, from --INVALID-LINK--

  • Dependence of Solubility on pH. (n.d.). Pearson. Retrieved January 1, 2026, from --INVALID-LINK--

  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 624-633. Available at: --INVALID-LINK--

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.). ResearchGate. Retrieved January 1, 2026, from --INVALID-LINK--

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-8. Available at: --INVALID-LINK--

  • pH and Solubility. (n.d.). Fiveable. Retrieved January 1, 2026, from --INVALID-LINK--

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. Available at: --INVALID-LINK--

  • Does anyone know how pH affects solubility?? (2021). Reddit. Available at: --INVALID-LINK--

  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved January 1, 2026, from --INVALID-LINK--

  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich. Retrieved January 1, 2026, from --INVALID-LINK--

  • 1,2,4-Triazole. (n.d.). Wikipedia. Retrieved January 1, 2026, from --INVALID-LINK--

References

Technical Support Center: Stability of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for stability issues of 5-cyclobutyl-1H-1,2,4-triazol-3-amine in solution.

Introduction: this compound is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the 1,2,4-triazole scaffold in medicinally active agents.[1][2][3] The reliability and reproducibility of experimental results, from initial screening to formulation development, are critically dependent on the stability of the molecule in solution. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating stability issues associated with this compound. We will explore the key factors influencing its degradation and provide actionable troubleshooting protocols.

Section 1: Critical Stability Factors & Handling Recommendations

The stability of this compound in solution is not absolute and is governed by several environmental factors. The 1,2,4-triazole ring is generally aromatic and stable; however, the overall molecule's integrity can be compromised under certain conditions.[4]

Influence of pH

The pH of the solution is a critical parameter. While the 1,2,4-triazole ring is resistant to cleavage under typical acidic or basic conditions, extreme pH values, especially when combined with elevated temperatures, can promote hydrolysis.[4] For this compound, the primary amine group's protonation state will vary with pH, which can influence solubility and susceptibility to certain reactions.

  • Expert Recommendation: Conduct initial experiments in buffered solutions within a pH range of 6-7 for optimal stability.[5] If experimental conditions require acidic or alkaline pH, it is crucial to assess the compound's stability under those specific conditions over the experiment's duration.

Photostability

Aromatic heterocyclic compounds, including azoles, can be susceptible to photodegradation.[6] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions, leading to the formation of degradation products and a loss of compound potency.[4][7]

  • Expert Recommendation: All solutions containing this compound should be prepared and stored in amber vials or protected from light by wrapping containers in aluminum foil.[4] When conducting experiments, minimize exposure to direct laboratory light. For critical applications, perform experiments under controlled, low-light conditions. The ICH Q1B guideline provides a framework for formal photostability testing.[8]

Thermal Stability

Elevated temperatures accelerate the rate of chemical degradation. While the compound may be stable at room temperature for short periods, long-term storage or experimental procedures involving heat (e.g., heat-inactivated serum, cell culture incubations at 37°C) can lead to significant degradation over time.

  • Expert Recommendation: For long-term storage, solid this compound should be kept in a cool, dry, and dark place, preferably at +4°C or below in a tightly sealed container.[4] Prepare stock solutions fresh whenever possible. If stock solutions must be stored, they should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles.

Oxidative Stress

The presence of oxidizing agents or dissolved oxygen in the solution can pose a risk. The primary amine at the 3-position and potentially the cyclobutyl substituent could be susceptible to oxidation. Advanced oxidation processes are known methods for degrading triazole compounds in environmental contexts, highlighting their susceptibility.[9]

  • Expert Recommendation: Use high-purity, degassed solvents for preparing solutions when possible, especially for long-term stability studies or sensitive analytical work. If working in a complex medium (e.g., cell culture media) that can generate reactive oxygen species (ROS), be aware of potential oxidative degradation.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during experimentation. The following workflow provides a general approach to diagnosing a stability problem.

G cluster_0 A Inconsistent Experimental Results Observed B Is the compound degrading? A->B C Analyze sample by HPLC/LC-MS (Compare fresh vs. aged sample) B->C Yes D New peaks or reduced parent peak area? C->D E Degradation Confirmed D->E Yes F No significant change. Investigate other experimental variables (e.g., assay biology, reagent quality). D->F No G Identify Degradation Source: Run Forced Degradation Study (See Protocol 1) E->G H Optimize Storage & Handling: - Use fresh solutions - Protect from light - Control pH and temperature E->H caption Fig 1. Workflow for troubleshooting compound stability.

Fig 1. Workflow for troubleshooting compound stability.

Q1: My biological assay results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?

A1: Yes, this is a classic sign of compound degradation in the assay medium.[4] The complex nature of biological media (containing salts, amino acids, and proteins at physiological pH and 37°C) can create an environment conducive to degradation over the course of an experiment (e.g., 24-72 hours).

  • Causality: The combination of physiological pH, elevated temperature (37°C), and potential enzymatic or oxidative processes can accelerate hydrolysis or other degradation pathways that may be slow at room temperature in a simple buffer.

  • Troubleshooting Steps:

    • Time-Course Stability Check: Prepare your compound in the exact assay medium (without cells or key biological reagents). Incubate it under identical assay conditions (e.g., 37°C, 5% CO2).

    • Analyze Samples: At different time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

    • Resolution: If degradation is confirmed, consider reducing the incubation time, preparing the compound fresh immediately before addition to the assay, or evaluating if a more stable formulation (e.g., using a co-solvent like DMSO at a low final concentration) is feasible.

Q2: I am analyzing my sample by HPLC and see new, smaller peaks appearing over time, while my main compound peak decreases. What is happening?

A2: This strongly indicates that your parent compound is degrading into one or more new chemical entities. HPLC is a primary tool for stability indicating methods, designed to separate the parent drug from its degradation products.[10]

  • Causality: Each new peak represents a degradant. The conditions under which the sample was stored or handled (e.g., left on a benchtop under fluorescent light, dissolved in a slightly acidic or basic unbuffered solvent) have likely initiated a degradation pathway.

  • Troubleshooting Steps:

    • Characterize Degradants: If you have access to LC-MS, analyze the sample. The mass-to-charge ratio (m/z) of the new peaks can provide crucial clues about the chemical transformation (e.g., an increase of 16 amu may suggest oxidation).[11]

    • Systematic Investigation: To pinpoint the cause, perform a forced degradation study as outlined in Protocol 1 . This will help you determine if the degradation is caused by acid, base, oxidation, light, or heat.

    • Resolution: Once the cause is identified, you can implement specific preventative measures, such as using buffered solutions, protecting from light, or refrigerating samples.

Q3: The color of my stock solution has changed from colorless to a faint yellow. Is this a concern?

A3: A change in color is a visible indicator of a chemical change and should always be considered a sign of potential degradation.

  • Causality: Degradation products are often more conjugated or have different chromophores than the parent molecule, leading to the absorption of visible light and thus a colored appearance. This does not quantify the extent of degradation but confirms its occurrence.

  • Troubleshooting Steps:

    • Do Not Use: Discard the colored solution.

    • Prepare Fresh: Make a new stock solution following best practices (Protocol 2 ).

    • Investigate: Review the storage conditions of the previous solution. Was it exposed to light? Was it stored for an extended period at room temperature? This information can help prevent recurrence.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation pathways and developing stable formulations.[11][12] The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can detect and resolve the degradants from the parent peak.

G cluster_0 cluster_stress A Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) B Aliquot for Stress Conditions A->B C1 Acid Hydrolysis (e.g., 0.1 M HCl) B->C1 C2 Base Hydrolysis (e.g., 0.1 M NaOH) B->C2 C3 Oxidation (e.g., 3% H₂O₂) B->C3 C4 Thermal (e.g., 60°C in solution) B->C4 C5 Photolytic (ICH Q1B light exposure) B->C5 D Incubate & Monitor (Take time points, e.g., 2, 8, 24h) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) Dilute to working concentration D->E F Analyze by Stability-Indicating HPLC-UV/DAD Method E->F G Evaluate Results: - % Degradation - # of Degradants - Peak Purity F->G caption Fig 2. Experimental workflow for a forced degradation study.

Fig 2. Experimental workflow for a forced degradation study.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • pH meter

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B options.[8]

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., ACN or MeOH) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration suitable for analysis (e.g., 50 µg/mL). Include a control sample diluted in neutral water.

    • Acid Hydrolysis: Dilute stock in 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute stock in 0.1 M NaOH. Incubate at room temperature.

    • Oxidative: Dilute stock in 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Dilute stock in purified water. Incubate in an oven at 60°C, protected from light.

    • Photolytic: Expose the solution (in a photochemically transparent container, e.g., quartz) to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Run a dark control in parallel.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours). The goal is to find a time point with detectable degradation.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to the target analytical concentration.

  • HPLC Analysis: Analyze all stressed samples, the control sample, and a time-zero (unstressed) sample using a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms. Calculate the percentage of degradation. Assess peak purity of the parent compound to ensure degradant peaks are not co-eluting.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionTypical Reagent/SettingPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, RT to 60°CHydrolysis of amine or potential ring opening under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH, RTHydrolysis, rearrangement.
Oxidation 3-30% H₂O₂, RTOxidation of the amine group or the cyclobutyl ring.
Thermal 60-80°C in solution/solidThermally induced decomposition.
Photolytic ICH Q1B light sourcePhotochemical decomposition, formation of radicals.[6][8]
Protocol 2: General Procedure for Preparing and Storing Stock Solutions
  • Use High-Purity Solvents: Use anhydrous, HPLC-grade solvents like DMSO, DMF, Methanol, or Acetonitrile.

  • Weighing: Weigh the solid compound accurately using a calibrated analytical balance in a low-humidity environment.

  • Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM or 1 mg/mL). Use gentle sonication or vortexing if necessary. Ensure the compound is fully dissolved.

  • Storage Container: Use clear glass vials for short-term use if the compound is confirmed to be photostable. Otherwise, always use amber glass vials to protect from light.[4]

  • Aliquoting: For long-term storage, aliquot the stock solution into smaller, single-use volumes. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles, which can accelerate degradation.

  • Storage Conditions:

    • Short-term (1-2 weeks): Store at 2-8°C.

    • Long-term (>2 weeks): Store at -20°C or -80°C.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

Section 4: Potential Degradation Pathways

While the exact degradation pathway for this compound must be determined experimentally, we can hypothesize based on the known chemistry of related structures. Degradation is likely to occur at the substituents rather than the stable triazole ring under mild stress conditions.[13]

G cluster_0 cluster_stressors Parent This compound (Parent Compound) P1 Oxidation of Cyclobutyl Ring (e.g., to hydroxyl, keto derivatives) Parent->P1 Pathway A P2 Oxidation of Amine Group Parent->P2 Pathway B P3 Triazole Ring Cleavage (Less common, requires harsh conditions) Parent->P3 Pathway C P4 Dimerization or Polymerization Parent->P4 Pathway D Ox Oxidative Stress (e.g., H₂O₂) Ox->Parent HB Harsh Hydrolysis (Strong Acid/Base + Heat) HB->Parent UV Photolytic Stress (UV Light) UV->Parent caption Fig 3. Conceptual degradation pathways.

References

Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The most common synthetic route involves the condensation of a cyclobutane carboxylic acid derivative with an aminoguanidine salt, followed by cyclization. While straightforward in principle, this reaction is prone to several side reactions that can complicate purification and reduce yields. The primary challenges stem from the stability of the cyclobutane ring, the reactivity of the acyl-guanidine intermediate, and ensuring complete cyclization. This guide provides expert insights into controlling these variables.

Part 1: Recommended Synthetic Protocol

This protocol is optimized for yield and purity, utilizing microwave-assisted heating to accelerate the reaction and minimize byproduct formation.[1]

Microwave-Assisted Synthesis from Cyclobutane Carboxylic Acid and Aminoguanidine Bicarbonate

Objective: To synthesize this compound with high purity.

Materials:

  • Cyclobutane carboxylic acid

  • Aminoguanidine bicarbonate

  • Sulfuric acid (concentrated)

  • Ethylene glycol (or other high-boiling solvent)

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis vials (sealed)

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave synthesis vial, combine cyclobutane carboxylic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and ethylene glycol (3-5 mL).

  • Acid Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the mixture while stirring. Causality: The acid protonates the carboxylic acid, activating it for nucleophilic attack by aminoguanidine. It also facilitates the final dehydration step of the cyclization.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 150-170 °C for 30-45 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • Reaction Quench & Neutralization: After cooling to room temperature, carefully uncap the vial. Pour the reaction mixture into a beaker containing 20 mL of water. Basify the solution to pH 9-10 by slowly adding 2M NaOH solution. Causality: Neutralization deprotonates the triazole product, increasing its solubility in organic solvents for extraction and removing the acid catalyst.

  • Product Extraction: Transfer the aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography to obtain the final product.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has completed, but the yield of this compound is significantly lower than expected. What are the likely causes?

A: Low yield is a common issue that can typically be traced to three main areas: incomplete cyclization of the intermediate, degradation of the starting material, or mechanical loss during workup.

  • Incomplete Cyclization: The most frequent cause of low yield is the failure of the N-(cyclobutylformyl)aminoguanidine intermediate to cyclize completely. This intermediate is often the main component observed in the crude reaction mixture.

    • Troubleshooting:

      • Increase Temperature/Time: The cyclization step is a dehydration reaction that requires sufficient thermal energy. If using conventional heating, ensure the temperature is high enough (typically >140 °C) and the reaction time is adequate. For microwave synthesis, consider increasing the temperature setpoint or extending the hold time.[1]

      • Verify Catalyst: The acid catalyst is crucial. Ensure you have added the correct amount. If the reaction stalls, a post-addition of a small amount of acid might be beneficial, but be cautious as this can also promote side reactions.

  • Cyclobutane Ring Instability: The high ring strain of cyclobutane makes it susceptible to ring-opening under harsh acidic or high-temperature conditions.[2] While less common in this specific synthesis, it can lead to unidentifiable baseline impurities and reduced mass balance.

    • Troubleshooting:

      • Milder Conditions: If you suspect degradation, reduce the reaction temperature and compensate with a longer reaction time. Avoid overly strong acids or conditions that could promote fragmentation.

  • Workup Issues: The product is amphoteric and has moderate water solubility.

    • Troubleshooting:

      • pH Control: Ensure the pH is carefully adjusted to 9-10 before extraction. If the pH is too low, the product will remain protonated and stay in the aqueous layer. If too high, it may promote hydrolysis.

      • Solvent Choice: Use a polar organic solvent like ethyl acetate for extraction. If the product has high water solubility, consider performing more extractions or using a continuous liquid-liquid extractor.

Troubleshooting Flowchart

G start Low Yield or Impure Product check_lcms Analyze Crude by LC-MS/NMR start->check_lcms intermediate High Level of Acyl-Guanidine Intermediate? check_lcms->intermediate Impurity Profile degradation Unidentified Baseline or Ring-Opened Impurities? intermediate->degradation No solution_cyclize Increase Temp/Time Verify Acid Catalyst intermediate->solution_cyclize Yes workup Product Lost During Workup? degradation->workup No solution_degrade Lower Reaction Temp Use Milder Acid degradation->solution_degrade Yes solution_workup Optimize pH (9-10) Increase Extractions workup->solution_workup Yes

Caption: Troubleshooting logic for low yield.

Issue 2: Purity and Side Product Formation

Q: My final product is contaminated with a persistent impurity. How can I identify and prevent its formation?

A: The identity of the impurity dictates the strategy. The two most common side products are the uncyclized intermediate and dimers.

Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM Cyclobutane Carboxylic Acid + Aminoguanidine INT N-(cyclobutylformyl)aminoguanidine (Intermediate) SM->INT Condensation IMP2 Ring-Opening Products SM->IMP2 Harsh Conditions (High T, Strong Acid) PROD This compound (Desired Product) INT->PROD Cyclization (-H2O) IMP1 Incomplete Cyclization (Intermediate Impurity) INT->IMP1 Stalls

Caption: Main vs. side reaction pathways.

  • N-(cyclobutylformyl)aminoguanidine (Intermediate): As discussed, this is the most common impurity. Its presence indicates incomplete conversion.

    • Prevention: Drive the reaction to completion using the methods described above (optimize heat, time, catalysis).

    • Removal: This impurity is more polar than the final triazole product. It can often be removed during recrystallization or separated by silica gel chromatography, eluting after the product.

  • Dimerization Products: At high concentrations and temperatures, self-condensation between two molecules of the aminotriazole or its precursors can occur, leading to higher molecular weight impurities.

    • Prevention: Avoid excessive temperatures or prolonged reaction times after product formation has peaked. Running the reaction at a slightly lower concentration can also disfavor bimolecular side reactions.

    • Removal: Dimers are significantly less polar or much more polar depending on their structure and are usually separable by column chromatography.

Part 3: Frequently Asked Questions (FAQs)

Q: Is it better to use aminoguanidine hydrochloride or aminoguanidine bicarbonate?

A: Both can be used successfully, but aminoguanidine bicarbonate is often preferred for modern, "greener" syntheses.[1] The bicarbonate salt acts as both the reactant and a base source. When it reacts, it releases CO₂, which can help mix the reaction, and the counter-ion does not introduce chlorides into the reaction mixture. Using the hydrochloride salt requires the addition of an external base to liberate the free aminoguanidine, adding a step and another reagent to the process.

Q: Can this synthesis be performed using conventional heating instead of a microwave reactor?

A: Yes. Historically, this reaction was performed using conventional heating in a high-boiling solvent like ethylene glycol or nitrobenzene with an oil bath. However, microwave irradiation offers significant advantages, including dramatically reduced reaction times (minutes vs. hours), more uniform heating, and often higher yields and purities due to the reduced opportunity for thermal decomposition or side reactions.[1] If using conventional heating, expect to reflux for several hours and monitor carefully.

Q: What is the expected tautomeric form of the product?

A: The 3-amino-1,2,4-triazole ring system can exist in several tautomeric forms. In solution and solid-state, the 1H-tautomer is generally the most stable and predominant form for 3-amino-5-alkyl-1,2,4-triazoles.[3] Characterization by NMR and comparison with literature data can confirm the dominant tautomer. For most subsequent applications, this tautomeric equilibrium does not pose a problem.

Part 4: Data Summary & Analytical Methods

Table 1: Typical Reaction Parameters
ParameterMicrowave SynthesisConventional Heating
Solvent Ethylene GlycolEthylene Glycol, Nitrobenzene
Temperature 150-170 °C150-180 °C (Reflux)
Time 30-45 min4-12 hours
Catalyst H₂SO₄, HClH₂SO₄, p-TsOH
Typical Yield 70-85%50-70%
Reference [1]General literature methods
Analytical Methods for Quality Control
  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Purpose: To confirm the mass of the desired product and identify masses of any impurities.

    • Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

      • Detection: ESI+ (Electrospray Ionization, positive mode).

      • Expected [M+H]⁺: 139.103 m/z for C₆H₁₀N₄.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Purpose: To confirm the structure of the final product and assess purity.

    • Solvent: DMSO-d₆ or CDCl₃.

    • Expected Signals:

      • Broad singlets for the NH₂ and ring NH protons.

      • A quintet or multiplet for the cyclobutyl CH proton.

      • Multiplets for the cyclobutyl CH₂ protons.

References

Technical Support Center: Characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, analytical chemists, and drug development professionals who may encounter specific challenges with this molecule. The unique combination of a polar triazole-amine core and a non-polar cyclobutyl substituent presents a distinct set of analytical hurdles. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to ensure robust and reproducible results.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

The primary challenge in the HPLC analysis of this compound is managing its polarity. The basic amine and nitrogen-rich triazole ring make it a highly polar compound, leading to common issues in reversed-phase chromatography.

Frequently Asked Questions (FAQs) - HPLC

Q1: I am observing little to no retention of my compound on a standard C18 column, even with a high aqueous mobile phase. Why is this happening and what is the immediate solution?

A: This is a classic symptom of a polar analyte failing to partition into the hydrophobic stationary phase. Your molecule's hydrophilic character, driven by the amine and triazole groups, causes it to have a much stronger affinity for the polar aqueous mobile phase than for the non-polar C18 alkyl chains. Running at 100% aqueous mobile phase can sometimes lead to a phenomenon known as "phase collapse" or "ligand folding" on traditional C18 columns, where the alkyl chains fold upon themselves, reducing the accessible hydrophobic surface and further decreasing retention.[1]

  • Immediate Recommendation: Switch to an "aqueous-stable" C18 column (often designated AQ, AR, or with polar-embedded/endcapped technology). These columns are specifically designed to prevent phase collapse under highly aqueous conditions.[2] Alternatively, consider a different chromatographic mode entirely, such as HILIC.

Q2: My peak shape is very poor, exhibiting significant tailing. How can I improve the peak symmetry?

A: Peak tailing for a basic compound like this is almost always caused by secondary ionic interactions between the protonated amine group (a positive charge) and residual, deprotonated silanol groups (SiO⁻, a negative charge) on the surface of the silica-based stationary phase.

  • Causality: At typical mobile phase pH values (2-7), the amine is protonated (-NH3⁺) and free silanols are ionized, creating strong, undesirable ionic interactions that delay a portion of the analyte from eluting, resulting in a tailed peak.

  • Solutions:

    • Lower the Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to ~2.5-3.0. This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary interactions.

    • Increase Buffer Concentration: Using a buffer (e.g., ammonium formate) at a concentration of 10-20 mM can help shield the silanol interactions and improve peak shape.[3]

    • Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with exhaustive end-capping have a much lower concentration of accessible silanol groups, inherently reducing tailing.

Q3: Reversed-phase is not working well. What alternative chromatographic modes should I consider?

A: For highly polar compounds, alternative modes are often superior.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. HILIC uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for polar compounds that are unretained in reversed-phase.[2]

  • Ion-Pair Chromatography (IPC): This technique adds a reagent to the mobile phase that contains a hydrophobic tail and an ionic head (e.g., an alkyl sulfonate like 1-octanesulfonic acid). The reagent pairs with the protonated amine on your analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column. While effective, IPC can lead to long column equilibration times and the ion-pairing reagent can be difficult to remove from the system.[2]

Troubleshooting Guide: HPLC Peak Shape Issues

The following decision tree provides a logical workflow for troubleshooting common HPLC problems encountered with this analyte.

HPLC_Troubleshooting start Start: Poor Peak Shape Observed q1 Is the peak fronting or tailing? start->q1 fronting Fronting q1->fronting Fronting tailing Tailing q1->tailing Tailing sol_front1 Cause: Sample Overload Solution: Reduce injection volume or concentration. fronting->sol_front1 sol_front2 Cause: Injection solvent stronger than mobile phase. Solution: Dissolve sample in initial mobile phase. fronting->sol_front2 sol_tail1 Cause: Secondary Silanol Interactions Solution: Lower mobile phase pH with 0.1% Formic Acid. tailing->sol_tail1 q2_tail Is tailing still present? sol_tail1->q2_tail sol_tail2 Solution: Switch to a high-purity, end-capped column or a polar-embedded phase. q2_tail->sol_tail2 Yes sol_tail3 Solution: Implement HILIC or Ion-Pair Chromatography. q2_tail->sol_tail3 No, but retention is poor q3_tail Is tailing still present? sol_tail2->q3_tail q3_tail->sol_tail3 Yes

Caption: HPLC troubleshooting decision tree for peak shape issues.

Protocol: HILIC Method Development for this compound

This protocol provides a starting point for developing a robust HILIC method.

  • Column Selection:

    • Start with an amide-based HILIC column (e.g., Ascentis® Express HILIC). These often provide good peak shape for basic amines.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Water:Acetonitrile (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: 95:5 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (e.g., 90% Acetonitrile). This is critical to avoid peak distortion.[4]

  • Instrument Conditions & Gradient:

ParameterRecommended SettingRationale
Flow Rate 0.4 mL/min (for a 2.1 mm ID column)Standard for UHPLC applications.
Column Temp. 40 °CImproves peak efficiency and reduces viscosity.
Injection Vol. 1-2 µLMinimizes potential for overload.
UV Detection 210-240 nmMonitor multiple wavelengths to find the optimum.
Gradient 0-1 min: 95% BHold for equilibration.
1-8 min: 95% to 60% BElution gradient for polar analytes.
8-9 min: 60% to 95% BReturn to initial conditions.
9-12 min: 95% BColumn re-equilibration.
  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard.

    • The Relative Standard Deviation (%RSD) for retention time should be < 0.5% and for peak area should be < 2.0%.

Section 2: Mass Spectrometry (MS) Characterization

The presence of a basic amine makes this molecule ideal for positive-ion electrospray ionization (ESI+). The main challenges lie in interpreting the fragmentation and ensuring selective detection in complex matrices.

Frequently Asked Questions (FAQs) - MS

Q1: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?

A: The fragmentation of 1,2,4-triazoles is complex and depends on the substituents.[5] For this compound (MW ≈ 138.19 g/mol ), expect the protonated molecular ion [M+H]⁺ at m/z 139.

  • Common Fragmentation Pathways:

    • Loss of Cyclobutyl Group: A significant fragmentation pathway would likely involve the cleavage of the cyclobutyl group, either as a radical or through rearrangement.

    • Triazole Ring Cleavage: The triazole ring itself can fragment. A characteristic loss for the 1H-1,2,4-triazole ring involves the elimination of HCN (27 Da).[5] Another possibility is the loss of a nitrogen molecule (N₂, 28 Da).[5]

    • Loss of Ammonia: The exocyclic amine group could be lost as ammonia (NH₃, 17 Da).

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Origin
13911227 (HCN)Triazole Ring Cleavage
1398356 (C₄H₈)Loss of Cyclobutene
1397069 (C₄H₇N)Complex rearrangement and loss

Q2: I'm analyzing this compound in a complex matrix (e.g., plasma, soil extract) and see high background and interferences. How can I improve selectivity?

A: High background in LC-MS/MS is often due to matrix effects.[6]

  • Solutions:

    • Optimize Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Use High-Resolution Mass Spectrometry (HRMS): An Orbitrap or TOF mass analyzer can provide high mass accuracy, allowing you to distinguish your analyte from interferences with the same nominal mass.[7]

    • Differential Ion Mobility Spectrometry (DMS/FAIMS): This technology separates ions based on their shape and size in the gas phase before they enter the mass spectrometer. It is extremely effective at reducing chemical noise and separating co-eluting isomers or isobars, significantly improving the signal-to-noise ratio.[6]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural confirmation. The key is correct assignment of all proton (¹H) and carbon (¹³C) signals.

Frequently Asked Questions (FAQs) - NMR

Q1: What are the expected chemical shifts (δ) for the key protons and carbons?

A: Based on known data for similar triazole derivatives, the following are expected assignments.[8][9][10][11][12] Actual values will depend on the solvent used (e.g., DMSO-d₆, CDCl₃).

  • ¹H-NMR:

    • NH₂ protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm.

    • NH proton (triazole ring): A very broad singlet, often downfield, δ 12.0-14.0 ppm.

    • Cyclobutyl methine proton (-CH-): A multiplet, likely around δ 3.0-3.5 ppm.

    • Cyclobutyl methylene protons (-CH₂-): Multiple complex multiplets in the upfield region, δ 1.8-2.5 ppm.

  • ¹³C-NMR:

    • Triazole C3 (attached to NH₂): δ ~155-160 ppm.

    • Triazole C5 (attached to cyclobutyl): δ ~160-165 ppm.

    • Cyclobutyl methine carbon: δ ~35-40 ppm.

    • Cyclobutyl methylene carbons: δ ~25-30 ppm and ~18-22 ppm.

  • Recommendation: Perform 2D NMR experiments like HSQC (to correlate protons to the carbons they are attached to) and HMBC (to see long-range H-C correlations) for unambiguous assignment.[13]

Section 4: Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the stability, melting point, and decomposition profile of the compound, which is vital for pharmaceutical development.

Frequently Asked Questions (FAQs) - Thermal Analysis

Q1: What can thermal analysis tell me about the stability and decomposition of this compound?

A:

  • Differential Scanning Calorimetry (DSC): A DSC scan will show a sharp endotherm corresponding to the melting point of the crystalline solid. It can also reveal polymorphic transitions or decomposition events (which are typically exothermic).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. For this compound, you would expect to see a stable baseline until the onset of decomposition. The TGA curve will show one or more mass loss steps. Studies on similar amino-triazoles show that decomposition can be a multi-stage process.[14][15] The evolved gases can be analyzed by coupling the TGA to an FTIR or Mass Spectrometer to identify decomposition products like CO₂, N₂O, and HCN.[16] The thermal stability of triazole derivatives can be significantly influenced by their substituents.[17]

Overall Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization and quality control of this compound.

Characterization_Workflow cluster_0 Structural Confirmation (New Batch) cluster_1 Purity & Stability Analysis cluster_2 Final QC Report start New Sample Batch nmr 1D/2D NMR (1H, 13C, HSQC) Confirms covalent structure start->nmr hrms High-Resolution MS Confirms elemental composition nmr->hrms ftir FTIR Confirms functional groups hrms->ftir hplc HPLC-UV/MS (HILIC Preferred) Determine purity & identify impurities ftir->hplc Structure Confirmed tga TGA/DSC Assess thermal stability and melting point hplc->tga report Generate Certificate of Analysis: - Identity Confirmed - Purity Assay (%) - Impurity Profile - Thermal Data tga->report

Caption: A comprehensive analytical workflow for compound characterization.

References

Synthesis Overview: The Pathway to 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to scaling up the production of 5-cyclobutyl-1H-1,2,4-triazol-3-amine. Structured as a series of frequently asked questions and in-depth troubleshooting guides, this document offers field-proven insights from a Senior Application Scientist's perspective. It emphasizes the causality behind experimental choices, ensures protocols are self-validating through integrated controls, and is grounded in authoritative scientific literature.

The most direct and industrially viable route for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the acid-catalyzed condensation of a carboxylic acid with aminoguanidine. For the target molecule, this involves the reaction between cyclobutanecarboxylic acid and an aminoguanidine salt, followed by dehydrative cyclization.

The overall reaction is as follows:

Reaction Scheme

A plausible mechanism for this transformation involves the initial acid-catalyzed formation of a guanyl hydrazide intermediate, which is a critical and reversible step.[1] Subsequent intramolecular cyclization with the elimination of water yields the desired triazole ring.[1]

Below is a diagram outlining the general production workflow, highlighting the critical stages from raw material handling to the final, purified active pharmaceutical ingredient (API) intermediate.

Production_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification RM_CBCA Raw Material: Cyclobutanecarboxylic Acid Reactor Reactor Charging & Inerting RM_CBCA->Reactor RM_AG Raw Material: Aminoguanidine Salt (e.g., Bicarbonate) RM_AG->Reactor Catalyst Acid Catalyst (e.g., HCl) Catalyst->Reactor Condensation Condensation & Guanyl Hydrazide Formation (IPC-1: HPLC for SM consumption) Reactor->Condensation Controlled Heating Cyclization Dehydrative Cyclization (High Temperature) (IPC-2: HPLC for Product Formation) Condensation->Cyclization Ramp to High Temp Quench Reaction Quench & pH Adjustment Cyclization->Quench Cooling Precipitation Crude Product Precipitation/Crystallization Quench->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Purification Final Purification (Recrystallization) Drying->Purification Final_Product Final Product: This compound Purification->Final_Product

General Production Workflow Diagram.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route?

The most direct route is the condensation of cyclobutanecarboxylic acid with aminoguanidine hydrochloride or bicarbonate under acid catalysis.[1][2] This method avoids complex starting materials and protection/deprotection steps, making it favorable for large-scale production.

Q2: Which form of aminoguanidine is best for scale-up: hydrochloride or bicarbonate?

Aminoguanidine bicarbonate is often preferred for large-scale handling due to its stability.[3] However, it requires at least two equivalents of acid catalyst: one to neutralize the bicarbonate and another for catalysis. Aminoguanidine hydrochloride requires only a catalytic amount of additional acid. The choice depends on material cost, availability, and the desired control over reaction initiation.

Q3: What are the typical reaction conditions?

The reaction generally requires high temperatures to drive the dehydrative cyclization, often in the range of 150-180°C.[1] While microwave-assisted synthesis is effective in laboratory settings, conventional heating in a suitable high-boiling solvent (e.g., sulfolane, PEG) or under pressure is necessary for bulk production. Solvent-free (neat) conditions are possible but can present mixing and heat transfer challenges on a larger scale.

Q4: What kind of yields can I realistically expect?

In optimized laboratory-scale syntheses, including microwave-assisted methods, yields can be quite high, often exceeding 80-85%.[1] During a pilot scale-up, achieving yields of 70-80% is a good target. Initial scale-up runs may see lower yields until parameters like heat transfer, mixing efficiency, and workup are fully optimized.

Q5: What are the primary safety concerns?

The main concerns are:

  • High Temperatures: Operating reactors at high temperatures requires robust engineering controls.

  • Pressure Build-up: If the reaction is run in a sealed vessel, the evolution of CO2 (from bicarbonate) and water vapor will significantly increase pressure. Proper venting and pressure rating of the reactor are critical.

  • Reagent Handling: Aminoguanidine and its precursors can have associated hazards. Always consult the Safety Data Sheet (SDS) for all reagents. The synthesis of aminoguanidine itself can involve energetic materials like nitroguanidine.[4][5]

Troubleshooting Guide

Category 1: Low or No Product Formation

Q: My reaction has stalled after several hours. In-process control (IPC) by HPLC shows significant unreacted cyclobutanecarboxylic acid and no product peak. What are the likely causes?

This issue almost always points to a problem in the initial, reversible condensation step to form the guanyl hydrazide intermediate.[1]

  • Insufficient Acid Catalyst: The condensation is acid-catalyzed. If you used aminoguanidine bicarbonate, ensure you added at least two equivalents of a strong acid like HCl. One equivalent is consumed to neutralize the bicarbonate to carbonic acid (which decomposes to CO₂ and H₂O), and the second equivalent acts as the catalyst.

  • Presence of Water: The condensation is a dehydration reaction. If there is excess water in your starting materials or solvent, it can push the equilibrium back towards the starting materials. On a large scale, consider using a Dean-Stark trap or running the initial condensation phase under conditions that allow for water removal.

  • Insufficient Temperature: While the final cyclization requires very high heat, the initial condensation may not be efficient at lower temperatures. Ensure your reaction temperature is adequate to initiate the reaction (typically >100°C) before ramping to the final cyclization temperature.

Q: My IPC shows the formation of an intermediate, but it is not converting to the final product, even at high temperatures. Why?

This indicates a successful initial condensation but a failure in the final cyclization step.

  • Temperature is Too Low: The intramolecular cyclization has a high activation energy. Temperatures below 150°C may be insufficient for a reasonable reaction rate. Verify your internal reactor temperature probe is calibrated and accurately reflects the reaction mixture temperature.

  • Thermal "Stalling" in Large Reactors: In large-scale reactors, inefficient mixing or poor heat transfer can create cold spots. The bulk of the mixture may not be reaching the required temperature for cyclization, even if the external heating jacket is at the setpoint. Increase agitation speed or evaluate the reactor's heating capacity.

Category 2: Impure Product & Purification Challenges

Q: My crude product is a dark, oily substance instead of the expected solid. What impurities could be causing this?

Dark coloration and oiling out are typically signs of thermal degradation or high-molecular-weight side products.

Potential Impurity/Issue Likely Cause Troubleshooting Action
Dark Tars/Polymers Prolonged exposure to very high temperatures (>180-190°C) or localized overheating ("hot spots") near reactor walls.Reduce reaction time at peak temperature. Improve agitation to ensure uniform heat distribution.
Unreacted Guanyl Hydrazide Incomplete cyclization. This intermediate is often more polar and may have a lower melting point.Increase reaction time or temperature for the cyclization step. Ensure adequate acid catalysis.
Hydrolysis Products Introduction of water during workup while the mixture is still hot and acidic can potentially hydrolyze the product or intermediates.Ensure the reaction mixture is cooled to a safe temperature (<50°C) before quenching with aqueous solutions.

Q: I'm struggling to purify the product. Standard silica gel chromatography is not practical for a multi-kilogram scale. What are my options?

Recrystallization is the most viable method for large-scale purification of this compound.

  • Solvent Screening: Identify a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Good candidates for a polar, hydrogen-bond-donating molecule like this include isopropanol, ethanol/water mixtures, or acetonitrile.

  • pH Adjustment: The product is a base. Its solubility is highly dependent on pH. Often, precipitating the free base from a solution by adjusting the pH with a base (like NaOH or NaHCO₃) is the most effective initial isolation step. The subsequent recrystallization can then be performed on this crude solid.

  • Charcoal Treatment: If the crude product is highly colored, a hot filtration over activated charcoal during the recrystallization process can effectively remove color-causing impurities.

Category 3: Scale-Up Specific Challenges

Q: My 10-gram lab synthesis worked perfectly, but my 1-kilogram pilot run gave a very low yield. What's the difference?

This is a classic scale-up problem related to changes in the surface-area-to-volume ratio.

  • Heat Transfer: A 100 L reactor has a much smaller surface area relative to its volume than a 250 mL flask. This means it takes much longer to heat up and cool down. The reaction mixture may spend too much time at intermediate temperatures, promoting side reactions, or may never uniformly reach the target cyclization temperature.

  • Mixing Efficiency: Inadequate agitation in a large vessel can lead to poor mixing of reagents and significant temperature gradients. This can cause localized overheating at the reactor walls while the core remains too cool.

  • Reagent Addition: The method of reagent addition becomes critical. Adding a catalyst all at once to a large, cool vessel is different from adding it to a small, rapidly heating flask. Consider controlled, portion-wise, or slow addition of the acid catalyst to manage any initial exotherm.

Troubleshooting_Low_Yield Start Problem: Low Yield (Confirmed by HPLC) Check_SM Q: Are Starting Materials (SMs) still present? Start->Check_SM Check_Inter Q: Is the Guanyl Hydrazide Intermediate present? Check_SM->Check_Inter No Cause_Catalyst Root Cause: Insufficient Catalyst or Excess Water Check_SM->Cause_Catalyst Yes Workup_Loss Q: Did the reaction go to completion, but yield is low after workup? Check_Inter->Workup_Loss No Cause_Temp Root Cause: Insufficient Temperature or Poor Heat Transfer for Cyclization Check_Inter->Cause_Temp Yes Cause_Isolation Root Cause: Product is soluble in workup/wash solvents. pH is incorrect for precipitation. Workup_Loss->Cause_Isolation Yes Sol_Catalyst Solution: 1. Verify >2 eq. acid for bicarbonate salt. 2. Use anhydrous conditions or remove water azeotropically. Cause_Catalyst->Sol_Catalyst Sol_Temp Solution: 1. Increase reactor temperature setpoint. 2. Improve agitation. 3. Verify internal temperature probe. Cause_Temp->Sol_Temp Sol_Isolation Solution: 1. Adjust pH of aqueous phase to >9-10 to precipitate the free base. 2. Minimize wash volumes or use saturated brine. Cause_Isolation->Sol_Isolation

References

Validation & Comparative

A Comparative Benchmarking of 5-Cyclobutyl-1H-1,2,4-triazol-3-amine Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The 3-amino-1,2,4-triazole moiety, in particular, has garnered substantial interest as a pharmacophore in the design of novel therapeutic agents. This guide presents a comparative analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its analogs, focusing on their synthesis, in vitro anticancer activity, and structure-activity relationships (SAR). By systematically evaluating the impact of substitutions at the 5-position of the triazole ring, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel anticancer drugs.

The rationale for focusing on the 5-cyclobutyl analog stems from the recognized importance of lipophilic groups in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclobutyl moiety offers a unique combination of moderate lipophilicity and conformational rigidity, which can influence binding to biological targets. This guide will explore how variations at this position, from simple alkyl and aryl groups to more complex substituents, affect the cytotoxic potential of this promising class of compounds.

Synthetic Strategies for 5-Substituted-1H-1,2,4-triazol-3-amines

The synthesis of 5-substituted-1H-1,2,4-triazol-3-amines is typically achieved through the cyclization of an aminoguanidine derivative with a suitable carboxylic acid or its derivative. Several efficient methods have been reported, with the choice of route often depending on the nature of the desired 5-substituent.

A common and versatile approach involves the condensation of a carboxylic acid with aminoguanidine bicarbonate, often under microwave irradiation to accelerate the reaction and improve yields.[4] This one-pot synthesis is particularly advantageous for its operational simplicity and amenability to parallel synthesis for the rapid generation of analog libraries.

Alternatively, a multi-step synthesis can be employed, offering greater control and suitability for a wider range of functional groups. This typically involves the initial formation of a thiosemicarbazide from a carbohydrazide, followed by cyclization to the 1,2,4-triazole-3-thiol. Subsequent modifications, such as desulfurization or amination, can then yield the desired 3-amino-1,2,4-triazole.[5]

Below is a generalized synthetic scheme illustrating a common pathway to 5-substituted-1H-1,2,4-triazol-3-amines.

Synthesis reagents R-COOH or R-CN intermediate Intermediate reagents->intermediate Acid/Base Catalysis or Microwave aminoguanidine Aminoguanidine Bicarbonate aminoguanidine->intermediate product 5-R-1H-1,2,4-triazol-3-amine intermediate->product Cyclization

Caption: Generalized synthetic pathway for 5-substituted-1H-1,2,4-triazol-3-amines.

Comparative Biological Activity

The anticancer activity of 5-substituted-1H-1,2,4-triazol-3-amine analogs has been evaluated against a panel of human cancer cell lines. The data presented below, compiled from various studies, highlights the influence of the substituent at the 5-position on the cytotoxic potency of these compounds. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, cell lines, and incubation times.

Compound ID5-Substituent (R)Cancer Cell LineIC50 (µM)Reference
BCTA 4-ChlorophenylA549 (Lung)1.09[6]
NCI-H460 (Lung)2.01[6]
NCI-H23 (Lung)3.28[6]
4b 4-BromophenylA549 (Lung)>50[6]
4h 4-FluorophenylA549 (Lung)12.34[6]
Analog 1 3-BromophenylSNB-75 (CNS)>10 (PGI 41.25%)[1][7]
Analog 2 4-FluorophenylEKVX (NSCLC)>10 (PGI 21.72%)[1][7]
Analog 3 o-TolylSNB-75 (CNS)>10 (PGI 24.56%)[1][7]
Compound 7 Thiophen-2-ylHepG2 (Liver)17.69[8]
MCF-7 (Breast)17.69[8]
Compound 4 Thiophen-2-ylmethyleneHepG2 (Liver)18.23[8]

PGI: Percent Growth Inhibition at a 10⁻⁵ M concentration.

Analysis of Structure-Activity Relationships (SAR):

The compiled data, while not exhaustive, allows for the deduction of preliminary structure-activity relationships:

  • Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring at the 5-position appears to be a key determinant of anticancer activity. For instance, the 4-chlorophenyl substituted analog (BCTA ) exhibits potent low micromolar activity against lung cancer cell lines.[6]

  • Electronic Effects of Aryl Substituents: The electronic nature of the substituents on the 5-aryl ring significantly influences cytotoxicity. The electron-withdrawing chloro group in BCTA confers higher potency compared to the bromo (4b ) or fluoro (4h ) analogs against the A549 cell line.[6]

  • Heteroaromatic Rings: The incorporation of a heteroaromatic ring, such as thiophene, also results in compounds with notable anticancer activity, as seen with Compound 7 and Compound 4 .[8]

  • Alkyl Substituents: While specific data for a direct comparison of the 5-cyclobutyl analog is limited in the selected literature, the general trend suggests that bulky aliphatic groups can be well-tolerated and may contribute to favorable interactions with hydrophobic pockets of target proteins.

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-1H-1,2,4-triazol-3-amines

This protocol is adapted from the synthesis of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives.[6]

  • Synthesis of N-Arylbenzamide: To a solution of the corresponding substituted aniline (1 eq) and benzoic acid (1 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Thionation of N-Arylbenzamide: To a solution of the N-arylbenzamide (1 eq) in dry toluene, add Lawesson's reagent (0.6 eq). Reflux the reaction mixture for 4-6 hours. After cooling to room temperature, concentrate the solvent under reduced pressure. Purify the resulting thioamide by column chromatography.

  • Formation of Hydrazinethioamide: To a solution of the thioamide (1 eq) in ethanol, add hydrazine hydrate (5 eq). Heat the reaction mixture at 80°C for 8-12 hours. Cool the reaction mixture and concentrate under reduced pressure. Triturate the residue with diethyl ether to obtain the solid hydrazinethioamide.

  • Cyclization to 5-Aryl-1H-1,2,4-triazol-3-amine: To a solution of the hydrazinethioamide (1 eq) and sodium bicarbonate (2 eq) in water, add a solution of cyanogen bromide (1.1 eq) in water dropwise at -5°C. Stir the reaction mixture at room temperature for 2-4 hours. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the final product.

Synthesis_Protocol start Substituted Aniline + Benzoic Acid step1 Amide Formation (EDCI, DMAP, DMF) start->step1 intermediate1 N-Arylbenzamide step1->intermediate1 step2 Thionation (Lawesson's Reagent) intermediate1->step2 intermediate2 N-Arylbenzothioamide step2->intermediate2 step3 Hydrazinolysis (Hydrazine Hydrate) intermediate2->step3 intermediate3 Hydrazinethioamide step3->intermediate3 step4 Cyclization (BrCN, NaHCO3) intermediate3->step4 product 5-Aryl-1H-1,2,4-triazol-3-amine step4->product

Caption: Experimental workflow for the synthesis of 5-aryl-1H-1,2,4-triazol-3-amines.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a general procedure for evaluating the cytotoxicity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][9]

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mechanism of Action and Molecular Targets

The precise mechanism of action for this compound and its analogs is an area of active investigation. However, studies on structurally related 1,2,4-triazole derivatives suggest several potential molecular targets and signaling pathways.

Tubulin Polymerization Inhibition: A significant number of 1,2,4-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[1][7] These agents disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis. Molecular docking studies have indicated that these compounds can bind to the colchicine binding site on β-tubulin.[1][7]

Enzyme Inhibition: The 1,2,4-triazole nucleus is a key pharmacophore in several enzyme inhibitors. For instance, aromatase, a cytochrome P450 enzyme involved in estrogen biosynthesis, is a validated target for the treatment of hormone-dependent breast cancer. Letrozole and anastrozole are examples of clinically used aromatase inhibitors that feature a 1,2,4-triazole ring.[3][9] Molecular docking studies of novel 1,2,4-triazole derivatives have shown favorable binding interactions within the active site of aromatase.[3][9]

Induction of Apoptosis: Several studies have demonstrated that 1,2,4-triazole analogs can induce apoptosis in cancer cells. For example, the potent analog BCTA was shown to upregulate the pro-apoptotic protein BAX and activate caspase-3 and PARP, key executioners of the apoptotic cascade.[6]

Mechanism_of_Action compound 5-Substituted-1H-1,2,4-triazol-3-amine Analogs tubulin Tubulin Polymerization Inhibition compound->tubulin aromatase Aromatase Inhibition compound->aromatase apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest tubulin->cell_cycle estrogen Decreased Estrogen Production aromatase->estrogen cell_death Cancer Cell Death apoptosis->cell_death cell_cycle->apoptosis estrogen->cell_death

Caption: Potential mechanisms of action for 5-substituted-1H-1,2,4-triazol-3-amine analogs.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a class of compounds with significant potential as anticancer agents. The substituent at the 5-position of the 1,2,4-triazole ring plays a crucial role in modulating their cytotoxic activity, with aryl and heteroaryl moieties appearing particularly favorable. The available data suggests that these compounds may exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of analogs with diverse physicochemical properties at the 5-position. Specifically, a direct comparison of the 5-cyclobutyl analog with other cyclic and acyclic alkyl groups would provide valuable insights into the role of lipophilicity and steric bulk. Furthermore, detailed mechanistic studies are warranted to definitively identify the molecular targets and signaling pathways modulated by this promising class of compounds. Such investigations will be instrumental in guiding the rational design of more potent and selective 1,2,4-triazole-based anticancer therapeutics.

References

A Comparative Analysis of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and Its Derivatives Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the potential efficacy of 5-cyclobutyl-1H-1,2,4-triazol-3-amine and its derivatives, juxtaposed with established drugs in the fields of oncology, mycology, and bacteriology. While direct efficacy data for this compound is not extensively available in public literature, this analysis extrapolates its potential from documented activities of its derivatives and the well-established profile of the 1,2,4-triazole class of compounds.

Introduction to this compound and Comparator Drugs

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a cyclobutyl group and an amine group. The 1,2,4-triazole moiety is a well-recognized pharmacophore known for its diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The presence of the cyclobutyl group may influence the compound's lipophilicity and binding interactions with biological targets.

To provide a robust comparison, we will evaluate the potential of this compound against three widely used and well-characterized drugs:

  • Doxorubicin: An anthracycline antibiotic used in cancer chemotherapy.[3][4]

  • Fluconazole: A triazole antifungal agent used to treat a variety of fungal infections.[5][6]

  • Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum activity against bacteria.[7][8]

Comparative Analysis of Potential Efficacy

Due to the limited direct experimental data on this compound, this comparison leverages data from a closely related derivative, N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide (CBT-FMI) , and other 1,2,4-triazole derivatives. CBT-FMI has demonstrated promising in vitro antitumor, antimicrobial, and antifungal activities.[9]

Anticancer Potential
CompoundTarget/Cell LineIC50/EfficacyComparator DrugComparator IC50/Efficacy
1,2,4-triazole derivatives (general) Various cancer cell lines (e.g., HepG2, MCF-7)IC50 values ranging from 17.69 to 27.09 μM/L[7]Doxorubicin Potent, with IC50 values often in the nanomolar to low micromolar range.
CBT-FMI HeLa, A549, MCF-7 cell linesCytotoxicity demonstrated (quantitative data not available in abstract)[9]Doxorubicin -
Antifungal Potential

The 1,2,4-triazole core is the backbone of several successful antifungal drugs, including fluconazole.[8] The primary mechanism of action for triazole antifungals is the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][11][12] It is plausible that this compound and its derivatives share this mechanism.

CompoundTarget OrganismMIC/EfficacyComparator DrugComparator MIC/Efficacy
1,2,4-triazole derivatives (general) Candida albicansGood antifungal activity (MIC: 0.0625–1 μg/mL for some derivatives)[13]Fluconazole MICs typically range from 0.25 to 64 μg/mL against Candida species.
CBT-FMI Not specifiedAntifungal activity demonstrated (quantitative data not available in abstract)[9]Fluconazole -
Antibacterial Potential

The antibacterial activity of 1,2,4-triazole derivatives has also been reported.[14] CBT-FMI has shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9] The mechanism of antibacterial action for triazole derivatives is less defined than their antifungal mechanism and may vary depending on the specific substitutions on the triazole ring.

CompoundTarget OrganismMIC/EfficacyComparator DrugComparator MIC/Efficacy
1,2,4-triazole-ciprofloxacin hybrids MRSAPotent activity (MIC: 0.046–3.11 μM)[13]Ciprofloxacin Broad-spectrum activity, with MICs generally below 1 μg/mL for susceptible organisms.[15]
CBT-FMI S. aureus, E. coliAntibacterial activity demonstrated (quantitative data not available in abstract)[9]Ciprofloxacin -

Mechanisms of Action: A Visual Comparison

To illustrate the distinct mechanisms of action of the comparator drugs, the following diagrams are provided. The putative mechanism for a triazole-based compound is also included for comparison.

Anticancer Mechanism cluster_dox Doxorubicin Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS Free Radical Generation Dox->ROS DNA_damage DNA_damage DNA_intercalation->DNA_damage DNA Damage Topo_II->DNA_damage ROS->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Apoptosis

Caption: Mechanism of action for Doxorubicin.

Antifungal Mechanism cluster_flu Fluconazole / Putative Triazole Mechanism Flu Triazole Compound CYP51 Lanosterol 14-α-demethylase (CYP51) Flu->CYP51 Inhibition Ergosterol Ergosterol Fungal_Membrane Fungal_Membrane Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Synthesis Ergosterol->Fungal_Membrane Fungal Cell Membrane Integrity Antibacterial Mechanism cluster_cipro Ciprofloxacin Cipro Ciprofloxacin DNA_gyrase DNA Gyrase Cipro->DNA_gyrase Inhibition Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibition DNA_replication DNA_replication DNA_gyrase->DNA_replication DNA Replication Cell_division Cell_division Topo_IV->DNA_replication DNA_replication->Cell_division Bacterial Cell Division MTT_Workflow A 1. Seed cells in a 96-well plate and incubate for 24h B 2. Treat cells with varying concentrations of the test compound and incubate for 48-72h A->B C 3. Add MTT solution to each well and incubate for 2-4h B->C D 4. Solubilize formazan crystals with a solubilization solution (e.g., DMSO) C->D E 5. Measure absorbance at ~570 nm using a microplate reader D->E F 6. Calculate cell viability and IC50 value E->F Broth_Microdilution_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well microplate B 2. Prepare a standardized fungal inoculum A->B C 3. Inoculate each well with the fungal suspension B->C D 4. Incubate the plate at an appropriate temperature for 24-48h C->D E 5. Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E Agar_Well_Diffusion_Workflow A 1. Prepare a lawn of bacteria on an agar plate B 2. Create wells in the agar using a sterile cork borer A->B C 3. Add the test compound solution to the wells B->C D 4. Incubate the plate at 37°C for 18-24h C->D E 5. Measure the diameter of the zone of inhibition D->E

References

A Researcher's Guide to Evaluating the Cross-Reactivity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a member of the pharmacologically significant 1,2,4-triazole class of compounds. While the precise primary biological target of this specific molecule is not extensively documented in publicly available literature, the broader family of 1,2,4-triazoles is known for a wide array of biological activities, including antifungal, antimicrobial, and anticancer effects.[1][2][3] This inherent biological activity underscores the critical need for a thorough assessment of its selectivity profile to identify both its intended therapeutic target and potential off-target interactions that could lead to adverse effects.

The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[4] Derivatives of this core structure have been developed as potent inhibitors of a range of enzymes.[1] For instance, triazole antifungals are well-known for their inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[5][6] In the realm of oncology, various 1,2,4-triazole derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting interactions with pathways that regulate cell proliferation.[7] One study identified a compound containing the 5-cyclobutyl-1H-1,2,4-triazol-3-yl moiety, N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-5-fluoro-1-methylindole-3-carboxamide (CBT-FMI), which exhibited cytotoxicity against human cervical, lung, and breast cancer cell lines.[7]

Given this landscape, a systematic evaluation of this compound's cross-reactivity is not merely a precautionary measure but a foundational step in elucidating its mechanism of action and therapeutic potential.

A Phased Approach to Cross-Reactivity Profiling

A robust assessment of cross-reactivity should be approached in a stepwise manner, beginning with broad screening and progressing to more focused cellular validation.

Phase 1: Broad Kinase Profiling

The structural similarity of many small molecule inhibitors to the ATP-binding site of protein kinases makes this enzyme family a common source of off-target effects.[8][9] Therefore, an initial broad screening against a panel of kinases is a logical starting point.

Recommended Assay: KINOMEscan®

KINOMEscan® is a high-throughput, competition-based binding assay that can quantitatively measure the interaction of a test compound against a large panel of kinases.[10][11] This platform offers a rapid and comprehensive overview of a compound's kinome-wide selectivity.

Experimental Protocol: KINOMEscan® Profiling

Objective: To determine the binding affinity of this compound against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Kinase Panel Selection: Utilize a comprehensive panel, such as the scanMAX panel, which covers a wide representation of the human kinome, including various kinase families and important mutant forms.[11]

  • Assay Execution (performed by service provider):

    • Kinases are tagged with a DNA label and incubated with the immobilized ligand and the test compound.

    • After equilibration, the amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant interaction is a %Ctrl value below a certain cutoff (e.g., 10% or 35%).

Interpretation of Results: The output will be a list of kinases with which this compound interacts. This provides the first "map" of its potential on- and off-targets within the kinome.

Phase 2: Cellular Target Engagement

While binding assays are powerful, they do not confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[12][13][14] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To validate the interaction of this compound with candidate target proteins identified in the KINOMEscan® screen in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if antitumor activity is being investigated) to a sufficient density.

  • Compound Treatment: Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the treated cell suspensions at a range of temperatures to induce thermal denaturation.[16]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.[14]

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody via Western blotting or other quantitative methods like ELISA or mass spectrometry.[13]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Thermal Challenge & Lysis cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (or Vehicle) A->B C 3. Heat Treatment (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Separate Soluble & Insoluble Fractions D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melt Curve F->G Cross_Reactivity_Logic Start Start: This compound KinomeScan Phase 1: Broad Kinome Profiling (KINOMEscan®) Start->KinomeScan CETSA Phase 2: Cellular Target Validation (CETSA®) KinomeScan->CETSA Hits Identified Analyze Analyze Data: Identify Primary Target(s) and Off-Targets CETSA->Analyze Selective Selective Compound: Proceed with Further Preclinical Development Analyze->Selective High Selectivity NonSelective Non-Selective Compound: Consider Structure-Activity Relationship (SAR) Studies to Improve Selectivity Analyze->NonSelective Poor Selectivity End End Goal: Characterized Compound with Known Selectivity Profile Selective->End NonSelective->End

References

In Vivo Validation of 5-cyclobutyl-1H-1,2,4-triazol-3-amine: A Comparative Guide to Preclinical Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the transition from a promising in vitro hit to a validated in vivo lead is a critical and often challenging step. This guide provides a comprehensive framework for the in-vivo validation of a novel small molecule, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, hereafter referred to as "Triazole C4". Based on the broad-spectrum bioactivity of the 1,2,4-triazole scaffold, this document outlines a hypothetical yet robust preclinical pathway to assess its potential as an anticancer agent. We will detail the requisite in vivo studies, from pharmacokinetics and tolerability to comparative efficacy against a standard-of-care therapy in a xenograft model.

The experimental choices and protocols described herein are grounded in established preclinical methodologies to ensure scientific rigor and reproducibility. This guide is designed to be an illustrative yet practical resource for investigators seeking to advance novel chemical entities toward clinical consideration.

Foundational Rationale: The Therapeutic Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer effects. This diversity of action stems from the triazole ring's ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites. Assuming promising in vitro cytotoxicity data for Triazole C4 against a panel of cancer cell lines, the subsequent logical step is a thorough in vivo investigation to ascertain its therapeutic window and efficacy in a living system.

The In Vivo Validation Workflow: A Phased Approach

A successful in vivo validation program for a novel anticancer agent is a multi-stage process. Each stage provides critical data that informs the subsequent steps, creating a self-validating system for decision-making.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Advanced Studies PK Pharmacokinetic (PK) Profiling Tox Tolerability & Maximum Tolerated Dose (MTD) Study PK->Tox informs dosing Efficacy Comparative Efficacy Study (Xenograft Model) Tox->Efficacy defines therapeutic window PDX Patient-Derived Xenograft (PDX) Models Efficacy->PDX warrants further investigation Combo Combination Therapy Studies Efficacy->Combo suggests synergistic potential

Caption: Phased approach for in vivo validation of Triazole C4.

Phase 1: Pharmacokinetic and Tolerability Studies

Before assessing anticancer efficacy, it is imperative to understand how the candidate compound is absorbed, distributed, metabolized, and excreted (ADME), and to determine its safety profile.

Pharmacokinetic (PK) Profiling

The objective of this study is to characterize the pharmacokinetic profile of Triazole C4 in a rodent model (e.g., BALB/c mice) to inform the dosing regimen for subsequent efficacy studies.[1][2][3]

Experimental Protocol:

  • Animal Model: Healthy male BALB/c mice (n=3 per time point), 8-10 weeks old.

  • Compound Administration: A single dose of Triazole C4 is administered via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg), formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via retro-orbital or tail-vein sampling.

  • Bioanalysis: Plasma concentrations of Triazole C4 are quantified using a validated LC-MS/MS method.[4]

  • Data Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.

Comparative Data Summary (Hypothetical):

ParameterTriazole C4 (IV)Triazole C4 (PO)Alternative (Compound X) (PO)
Tmax (h) -1.02.0
Cmax (ng/mL) 1500850600
AUC (0-t) (ng*h/mL) 320045003000
Half-life (t1/2) (h) 4.55.08.0
Bioavailability (%) -7050

This hypothetical data suggests that Triazole C4 has good oral bioavailability and a reasonable half-life, making it suitable for once or twice-daily dosing in efficacy studies.

Maximum Tolerated Dose (MTD) Study

The goal of this study is to determine the highest dose of Triazole C4 that can be administered without causing unacceptable toxicity.[5][6]

Experimental Protocol:

  • Animal Model: Healthy female athymic nude mice (to match the model for efficacy studies), 6-8 weeks old.

  • Dose Escalation: Mice are divided into cohorts (n=3-5 per cohort) and administered escalating doses of Triazole C4 daily for 5-14 days.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 15-20% loss of body weight or other severe signs of distress.

  • Histopathology: At the end of the study, major organs are collected for histopathological analysis to identify potential target organs of toxicity.

Phase 2: Comparative Efficacy in a Xenograft Model

The cornerstone of in vivo validation is the assessment of a compound's ability to inhibit tumor growth.[7][8][9] A cell line-derived xenograft (CDX) model is a robust and reproducible platform for this purpose.

G cluster_0 Xenograft Model Workflow A Implantation of Cancer Cells (e.g., MDA-MB-231) into immunocompromised mice B Tumor Growth to Palpable Size (~100-150 mm³) A->B C Randomization of Mice into Treatment Groups B->C D Treatment Administration (Vehicle, Triazole C4, Paclitaxel) C->D E Monitoring of Tumor Volume and Body Weight D->E F Endpoint Analysis: Tumor Growth Inhibition (TGI) and Histopathology E->F

Caption: Workflow for the comparative efficacy study using a xenograft model.

Experimental Protocol
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: MDA-MB-231 human breast cancer cells, known for their aggressive and metastatic potential.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells in Matrigel are subcutaneously injected into the flank of each mouse.

  • Group Allocation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: Triazole C4 (at its MTD)

    • Group 3: Paclitaxel (a standard-of-care taxane-based chemotherapy, e.g., 10 mg/kg, administered intraperitoneally weekly)

  • Treatment and Monitoring: Treatment is administered for 21 days. Tumor volume and body weight are measured twice weekly.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Comparative Efficacy and Tolerability Data (Hypothetical)
Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Daily, PO0+2.5
Triazole C4 50 mg/kg, Daily, PO65-8.0
Paclitaxel 10 mg/kg, Weekly, IP75-15.0

This hypothetical data indicates that Triazole C4 demonstrates significant antitumor activity, comparable to the standard-of-care agent Paclitaxel, but with a potentially better tolerability profile (less body weight loss).

Conclusion and Future Directions

The in vivo validation pathway outlined in this guide provides a rigorous and comparative framework for assessing the preclinical potential of this compound as an anticancer agent. The phased approach, from pharmacokinetic profiling and tolerability studies to a head-to-head efficacy comparison in a xenograft model, allows for data-driven decisions at each step.

Should Triazole C4 demonstrate a favorable profile in these studies, further investigations would be warranted. These could include efficacy studies in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, and combination studies with other anticancer agents to explore potential synergies.[10][11] This systematic and scientifically sound approach is crucial for the successful translation of novel chemical entities from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Benchmarking 5-cyclobutyl-1H-1,2,4-triazol-3-amine Against Industry-Standard Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel 1,2,4-Triazole Derivative in Oncology

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] The inherent chemical features of the triazole ring, such as its ability to engage in hydrogen bonding and its metabolic stability, make it a privileged structure in drug design.[1][5] Our focus here is on the novel compound, 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a molecule whose therapeutic potential is yet to be fully elucidated. The presence of the 3-amino-1,2,4-triazole core, a common feature in many biologically active molecules, suggests a high probability of interaction with enzymatic targets.[6]

Given the well-documented role of 1,2,4-triazole derivatives as anticancer agents, often through the inhibition of protein kinases that drive oncogenesis, we hypothesize that this compound may exhibit inhibitory activity against key kinases implicated in cancer cell proliferation and survival.[6][7] This guide provides a comprehensive framework for benchmarking this novel compound against established industry standards, specifically focusing on two critical oncology targets: PIM1 kinase and Cyclin-Dependent Kinase 9 (CDK9).

PIM1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in promoting cell proliferation and survival, making it a prime target for therapeutic intervention.[8][9][10] Similarly, CDK9, a key regulator of transcriptional elongation, is a highly sought-after target in cancer therapy due to its role in the expression of oncogenes and anti-apoptotic proteins.[11][12][13] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and rationale to rigorously evaluate the potential of this compound as a novel kinase inhibitor.

Phase 1: Biochemical Potency and Selectivity Profiling

The initial phase of our investigation focuses on determining the direct inhibitory activity of this compound against our primary targets, PIM1 and CDK9, and assessing its selectivity against other related kinases.

Experimental Workflow: Biochemical Kinase Assays

The following diagram outlines the general workflow for determining the in vitro potency of our test compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Kinase Reaction Kinase Reaction Compound Dilution->Kinase Reaction Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination

Caption: Workflow for in vitro kinase inhibitor potency determination.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.[14][15]

Materials:

  • Recombinant human PIM1 and CDK9/Cyclin T1 enzymes

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • Appropriate peptide substrates for PIM1 (e.g., PIMtide) and CDK9 (e.g., derived from RNA Pol II C-terminal domain)[16][17]

  • ATP

  • This compound and reference inhibitors (e.g., AZD1208 for PIM1, Atuveciclib for CDK9)[12][15]

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test and reference compounds in DMSO, followed by further dilution in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted inhibitor.

  • Add 2 µL of the respective kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at 30°C for a duration determined by initial enzyme titration experiments to ensure linear reaction kinetics.[16]

  • Stop the reaction and measure the ADP produced using the ADP-Glo™ kit as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[16]

Data Presentation: Comparative Biochemical Potency

The results of the biochemical assays should be summarized in a clear and concise table to allow for easy comparison.

CompoundTarget KinaseIC50 (nM)
This compound PIM1 Experimental Value
CDK9 Experimental Value
AZD1208 (PIM1 Standard)[18]PIM1Literature/Experimental Value
Atuveciclib (CDK9 Standard)[12]CDK9Literature/Experimental Value

Phase 2: Cellular Activity and On-Target Engagement

Demonstrating that a compound can inhibit a purified enzyme is a crucial first step. However, it is equally important to confirm that it can engage its target within a cellular context and elicit a biological response.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.[19]

Materials:

  • Cancer cell line expressing NanoLuc®-CDK9 or NanoLuc®-PIM1 fusion proteins

  • Cell-permeable fluorescent tracer that binds to the kinase's ATP pocket

  • Test and reference compounds

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Procedure:

  • Seed the engineered cells in a 96-well plate and incubate overnight.

  • Treat the cells with a range of concentrations of the test and reference compounds.

  • Add the fluorescent tracer to all wells.

  • Add the NanoBRET™ substrate and incubate.

  • Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Calculate the BRET ratio and determine the IC50 for target engagement.

Protocol: Western Blot for Downstream Target Modulation

This method assesses the functional consequence of kinase inhibition by measuring changes in the phosphorylation status of key downstream substrates.[15][20]

Rationale:

  • PIM1 Inhibition: PIM1 is known to phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis. A successful PIM1 inhibitor should decrease the levels of phosphorylated BAD (pBAD).[20]

  • CDK9 Inhibition: CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), a critical step for transcriptional elongation. Inhibition of CDK9 should lead to a decrease in phosphorylated RNAP II (pRNAP II Ser2).[17]

Procedure:

  • Seed appropriate cancer cell lines (e.g., breast cancer cell lines like MCF-7 or T47D for PIM1, and hematological malignancy cell lines for CDK9) and allow them to adhere.[21][22]

  • Treat cells with varying concentrations of the test and reference compounds for a predetermined time.

  • Lyse the cells and extract total protein.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against pBAD, total BAD, pRNAP II Ser2, total RNAP II, and a loading control (e.g., GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[15]

  • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

Data Presentation: Cellular Activity Summary
CompoundCellular Target Engagement IC50 (nM)Downstream Modulation (EC50, nM)
PIM1 CDK9
This compound Exp. ValueExp. Value
AZD1208 (PIM1 Standard)Lit./Exp. ValueN/A
Atuveciclib (CDK9 Standard)N/ALit./Exp. Value

Phase 3: In Vitro Anti-Proliferative and Cytotoxicity Assays

The ultimate goal of an anticancer agent is to inhibit the growth of cancer cells. This phase evaluates the cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.

Experimental Workflow: Cell Viability Assessment

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis

Caption: General workflow for assessing cell viability.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[21][23]

Materials:

  • Panel of human cancer cell lines (e.g., breast, lung, colon, leukemia)[24]

  • Complete cell culture medium

  • Test and reference compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test and reference compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of cell growth) value.[17]

Data Presentation: Comparative In Vitro Cytotoxicity
Cell LineCancer TypeThis compound GI50 (µM)Doxorubicin (Standard) GI50 (µM)
MCF-7Breast CancerExperimental ValueLiterature/Experimental Value
HCT116Colon CancerExperimental ValueLiterature/Experimental Value
A549Lung CancerExperimental ValueLiterature/Experimental Value
K562LeukemiaExperimental ValueLiterature/Experimental Value

Alternative Therapeutic Avenue: Antifungal Activity

The 1,2,4-triazole core is famously present in many antifungal agents, such as fluconazole and itraconazole.[1][2] These drugs typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1] It is therefore prudent to also benchmark this compound against standard antifungal agents.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against fungal strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[25][26][27]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Test compound and reference antifungals (e.g., Fluconazole, Amphotericin B)[28][29]

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test and reference compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control.

Data Presentation: Comparative Antifungal Activity
Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansExperimental ValueLiterature/Exp. ValueLiterature/Exp. Value
Aspergillus fumigatusExperimental ValueLiterature/Exp. ValueLiterature/Exp. Value

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for the initial characterization and benchmarking of the novel compound this compound. By systematically evaluating its biochemical potency, cellular activity, and anti-proliferative effects against well-defined industry standards in oncology, researchers can build a comprehensive data package to support its further development. The proposed kinase targets, PIM1 and CDK9, represent high-value areas in cancer research, and demonstrating activity against these would be a significant finding.[30][31] Furthermore, exploring its potential as an antifungal agent provides a valuable secondary line of investigation, leveraging the well-established precedent of the 1,2,4-triazole scaffold in this therapeutic area. The collective data from these studies will be instrumental in determining the most promising path forward for this novel chemical entity.

References

A Comparative Guide to 1,2,4-Triazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring, with its unique physicochemical properties, offers a stable and synthetically accessible framework for developing novel therapeutic agents.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][4] This guide provides an in-depth comparison of 1,2,4-triazole derivatives, focusing on their antifungal and anticancer applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Antifungal Powerhouse: Targeting Fungal Cell Integrity

One of the most successful applications of 1,2,4-triazole compounds is in the development of antifungal agents.[5][6][7] Commercially successful drugs like fluconazole and itraconazole feature this core structure and have become mainstays in treating systemic fungal infections.[4]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for most 1,2,4-triazole derivatives is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[1] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, effectively blocking the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic methylated sterols, which compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.[1]

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell cluster_Outcome Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Disrupted_Membrane Disrupted Membrane Function & Accumulation of Toxic Sterols Membrane Fungal Cell Membrane (Maintains Integrity) Ergosterol->Membrane Essential Component Triazole 1,2,4-Triazole Compound Triazole->CYP51 Inhibits (N4 coordinates with heme iron) Fungal_Death Inhibition of Fungal Growth & Cell Death Disrupted_Membrane->Fungal_Death

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Comparative Antifungal Activity

The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against different fungal strains, with Minimum Inhibitory Concentration (MIC) values providing a quantitative comparison. Lower MIC values indicate higher potency.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source
1,2,3-Benzotriazine-4-one hybrids Candida albicans0.0156 - 2.0Fluconazole-[5]
Cryptococcus neoformans0.0156 - 2.0Fluconazole-[5]
Amino acid fragment hybrids (8d) Physalospora piricola10.808 (EC50)Mefentrifluconazole-[8][9]
Amino acid fragment hybrids (8k) Physalospora piricola10.126 (EC50)Mefentrifluconazole-[8][9]
Novel 1,2,4-triazole derivatives (9a-p) Candida albicansMore potent than fluconazoleFluconazole-[10]
1,2,4-triazole-quinolone hybrids (29) MRSA0.046 - 3.11Vancomycin0.68[4]
Ciprofloxacin2.96[4]
Multihalogenated indole derivatives C. albicans, A. fumigatus, C. krusei4-fold more active than fluconazoleFluconazole-[4]

The Versatile Anticancer Agents: A Multi-pronged Attack

The 1,2,4-triazole scaffold is also integral to the development of novel anticancer agents.[11][12] Marketed drugs such as letrozole and anastrozole, used in the treatment of hormone-responsive breast cancer, highlight the therapeutic potential of this heterocyclic system.[11] The anticancer mechanisms of 1,2,4-triazole derivatives are diverse, targeting various pathways involved in cancer cell proliferation and survival.[4]

Mechanisms of Anticancer Action

Unlike their antifungal counterparts, anticancer 1,2,4-triazoles do not have a single, universal mechanism. Their mode of action is highly dependent on the specific substitutions around the triazole core. Some of the key mechanisms include:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives act as kinase inhibitors, targeting enzymes like PIM kinases, VEGFR-2, and tyrosine kinases (c-Kit, RET, FLT3), which are often deregulated in cancer and play a crucial role in cell signaling, proliferation, and angiogenesis.[4]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubule assembly by binding to tubulin, often at the colchicine binding site. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and induces apoptosis.[13]

  • Enzyme Inhibition (Non-kinase): This category includes the inhibition of enzymes like aromatase (by letrozole and anastrozole), which is critical for estrogen synthesis in postmenopausal women, and cyclooxygenase (COX-2), which is involved in inflammation and cancer progression.[4]

  • Induction of Apoptosis: Many 1,2,4-triazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[14]

Anticancer_Mechanisms cluster_Mechanisms Diverse Anticancer Mechanisms cluster_Outcome Cellular Outcomes Triazole 1,2,4-Triazole Derivatives Kinase Kinase Inhibition (e.g., PIM, VEGFR-2) Triazole->Kinase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Enzyme Other Enzyme Inhibition (e.g., Aromatase, COX-2) Triazole->Enzyme Apoptosis Induction of Apoptosis Triazole->Apoptosis Proliferation Decreased Cell Proliferation Kinase->Proliferation Angiogenesis Reduced Angiogenesis Kinase->Angiogenesis Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Tubulin->Cycle_Arrest Enzyme->Proliferation Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cycle_Arrest->Cell_Death

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Comparative Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for various 1,2,4-triazole derivatives against different cancer cell lines. Lower IC50 values denote greater cytotoxic potency.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism/TargetSource
Hydrazide-hydrazones (58a) PC-3 (Prostate)26.0MetAP2 Inhibition, Reduced EGFR/Akt/PI3K phosphorylation[4]
DU-145 (Prostate)34.5[4]
LNCaP (Prostate)48.8[4]
Diarylurea derivatives (62i) HT-29 (Colon)0.90Tyrosine Kinase Inhibition (c-Kit, RET, FLT3)[4]
H460 (Lung)0.85[4]
MDA-MB-231 (Breast)1.54[4]
Indolyl 1,2,4-triazoles (Vf) MCF-7 (Breast)2.91CDK4/6 Inhibition, Apoptosis Induction[15]
MDA-MB-231 (Breast)1.914[15]
Indolyl 1,2,4-triazoles (Vg) MCF-7 (Breast)0.891CDK4/6 Inhibition, Apoptosis Induction[15]
MDA-MB-231 (Breast)3.479[15]
3-Alkylsulfanyl-4-amino-1,2,4-triazoles (8d) HCT116 (Colon)0.37Apoptosis Induction, G2/M Cell Cycle Arrest[14]
Hela (Cervical)2.94[14]
PC-3 (Prostate)31.31[14]

Experimental Protocols

To facilitate further research, this section provides representative, step-by-step methodologies for the synthesis of a 1,2,4-triazole derivative and for its in vitro biological evaluation.

Representative Synthesis of a 1,2,4-Triazole Derivative

This protocol outlines a general four-step synthesis for 1,2,4-triazole derivatives containing amino acid fragments, based on methodologies described in the literature.[8][9]

Synthesis_Workflow Start Starting Material (e.g., Mefentrifluconazole precursor) Step1 Step 1: Carbonyl Epoxidation Start->Step1 Step2 Step 2: Substitution Step1->Step2 Step3 Step 3: Reduction Step2->Step3 Step4 Step 4: Amidation Reaction (with amino acid fragments) Step3->Step4 Final Final 1,2,4-Triazole Product Step4->Final Purify Purification & Characterization (NMR, HRMS) Final->Purify

Caption: General synthetic workflow for 1,2,4-triazole derivatives.

Step 1: Carbonyl Epoxidation

  • Dissolve the starting ketone in a suitable solvent (e.g., a mixture of DMSO and THF).

  • Add a sulfonium salt (e.g., trimethylsulfonium iodide) and a base (e.g., potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 10-15°C).

  • Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting epoxide intermediate by column chromatography.

Step 2: Substitution

  • To a solution of the epoxide intermediate in a polar aprotic solvent (e.g., DMF), add 1,2,4-triazole and a base (e.g., potassium carbonate).

  • Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, perform an aqueous workup, and extract the product.

  • Purify the substituted product by column chromatography.

Step 3: Reduction

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium borohydride) in portions at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction, remove the solvent under reduced pressure, and perform an aqueous workup and extraction.

  • Purify the alcohol intermediate.

Step 4: Amidation Reaction

  • Dissolve the alcohol intermediate, the desired amino acid methyl ester hydrochloride, and a coupling agent (e.g., HATU) in an aprotic solvent (e.g., dichloromethane).

  • Add a non-nucleophilic base (e.g., DIPEA) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous solutions (e.g., HCl, NaHCO3, brine).

  • Dry the organic layer, concentrate it, and purify the final 1,2,4-triazole derivative by column chromatography.

  • Characterize the final compound using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[8]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[1]

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal spores or cells in sterile saline, and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a stock solution of the 1,2,4-triazole test compound in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using a standard broth medium (e.g., RPMI-1640).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable and versatile platform in the quest for new therapeutic agents. Its derivatives have demonstrated exceptional efficacy as both antifungal and anticancer agents through well-defined and diverse mechanisms of action. The comparative data presented in this guide underscore the importance of structure-activity relationships in tuning the biological activity of these compounds.[5] For researchers in the field, the continued exploration of novel substitutions and hybrid molecules based on the 1,2,4-triazole core promises to yield next-generation therapeutics with enhanced potency, selectivity, and reduced toxicity.[5][7]

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined herein are derived from best practices for handling analogous chemical structures, such as aminotriazoles and other heterocyclic amines.[1][2][3][4][5] Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount.

I. Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any disposal activities commence, a thorough hazard assessment is essential. Based on the known toxicology of similar triazole and amine compounds, 5-cyclobutyl-1H-1,2,4-triazol-3-amine should be presumed to have potential health and environmental hazards.[6][7][8]

Key Hazard Considerations:

  • Toxicity: Aminotriazoles can exhibit varying levels of toxicity.[9][10] Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][11]

  • Environmental Persistence: Triazole derivatives can be persistent in the environment and may pose risks to aquatic life.[6][7][8] Therefore, disposal into sanitary sewer systems or general trash is strictly prohibited.[1][12]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing this compound with strong oxidizing agents or other incompatible chemicals.[2][3]

Waste Classification:

Based on this assessment, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste.[13][14][15] This classification mandates a specific disposal pathway in accordance with federal and local regulations.[13][16][17]

II. Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The following protocol provides a clear, actionable workflow for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder and contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[15][18]

    • The container should be made of a material compatible with amines and triazoles, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container.[15][18]

    • Do not mix this waste stream with other chemical wastes to prevent unforeseen reactions.[1]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.[1]

  • Sharps Waste:

    • Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Container Labeling and Management:

Proper labeling is a critical component of safe waste management and is mandated by the Occupational Safety and Health Administration (OSHA).[19][20]

  • All waste containers must be labeled with a "Hazardous Waste" sticker or tag provided by your institution's EHS department.[15]

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Keep waste containers closed at all times, except when adding waste.[15]

3. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition or incompatible materials.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[15]

4. Final Disposal:

  • Never dispose of this compound waste down the drain or in the regular trash.[1][12] This can lead to environmental contamination and may be a violation of federal and local regulations.[14][21]

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] These entities are equipped to handle and transport chemical waste safely and in compliance with all applicable regulations.[20]

  • The most common and environmentally responsible disposal method for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.[14][22][23]

III. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Minor Spill Alert others in the area. Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
Major Spill Evacuate the immediate area and notify your institution's EHS department or emergency response team.

Personal Protective Equipment (PPE):

When handling this compound and its waste, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

IV. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Final Disposition start Generate Waste Containing This compound assess_hazards Assess Hazards (Toxicity, Environmental, Reactivity) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste segregate Segregate Waste (Solid, Liquid, Sharps) classify_waste->segregate Proceed to Management label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store Store in Designated Area (Secondary Containment) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs Ready for Disposal incineration High-Temperature Incineration at Permitted Facility contact_ehs->incineration

Caption: Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 5-cyclobutyl-1H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As drug discovery and chemical synthesis ventures into novel molecular scaffolds, the integrity of our safety protocols becomes paramount. This guide addresses the safe handling of 5-cyclobutyl-1H-1,2,4-triazol-3-amine, a research chemical for which comprehensive toxicological data may not be fully established. The procedures outlined below are built on a foundation of established chemical safety principles, data from vendors, and hazard analysis of analogous structures.[1] Our primary directive is to treat any compound of unknown toxicity as potentially hazardous, ensuring that robust engineering controls and personal protective equipment (PPE) form the cornerstone of our experimental practice.[2][3]

Hazard Identification and Risk Assessment

Understanding the potential hazards is the critical first step in developing a safe handling protocol. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards to select and provide appropriate PPE.[4][5] For this compound, we can establish a baseline hazard profile from available data.

A supplier of this compound has issued the following hazard statements[6]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications firmly establish the compound as an acute hazard via multiple exposure routes. The presence of the aminotriazole moiety also warrants caution, as some compounds in this class are known to have more severe chronic effects, including potential carcinogenicity.[7][8] Therefore, minimizing exposure is not just about preventing immediate irritation, but also about prudent avoidance of unknown long-term risks.

Table 1: Hazard and Exposure Risk Summary

Hazard CategoryRoute of ExposurePotential Health EffectRationale & Causality
Acute Toxicity Ingestion, InhalationHarmful systemic effects if swallowed or inhaled as a dust/aerosol.[6]The molecule's structure allows for absorption into the bloodstream, potentially interfering with biological processes.
Irritation Skin, EyesCauses moderate to severe skin and serious eye irritation upon contact.[6]The amine and triazole functional groups can interact with proteins and lipids in tissues, leading to inflammation and damage.
Irritation RespiratoryMay cause irritation to the respiratory tract if dust is inhaled.[6]Fine particles can deposit in the lungs, causing localized inflammation.
Unknown Chronic AllNot fully investigated.As a novel research chemical, long-term toxicological properties are not established. Prudence dictates handling it as a substance with potential chronic toxicity.[2][3]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly counteract the identified hazards.[9] The following PPE is mandatory for all handling activities involving this compound.

  • Hand Protection: Chemical-resistant gloves are the first line of defense against dermal exposure.[4]

    • Specification: Nitrile gloves (minimum thickness of 4 mils) are required. Nitrile provides good resistance to a broad range of chemicals, including amine compounds.[2]

    • Protocol: Double-gloving is recommended, especially during weighing or solution transfer. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection. Contaminated gloves must be replaced immediately, and hands should be washed thoroughly after any glove removal.[10]

  • Eye and Face Protection: Given the risk of serious eye irritation, robust protection is non-negotiable.[6]

    • Specification: Chemical splash goggles that meet ANSI Z87.1 standards are required.[2] Standard safety glasses do not provide an adequate seal against splashes or airborne powder.[11]

    • Protocol: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2][9]

  • Body Protection: A lab coat is essential to protect skin and personal clothing from contamination.[9][12]

    • Specification: A buttoned, long-sleeved laboratory coat is required.

    • Protocol: Lab coats should be kept clean and should not be worn outside of the laboratory area to prevent the spread of potential contaminants.

  • Respiratory Protection: Due to the inhalation hazard, engineering controls are the primary method of protection.[6]

    • Primary Control: All handling of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood.[1][2] This engineering control is designed to capture and exhaust hazardous vapors and dust away from the user.

    • Secondary Control: In the rare event that engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[12] Use of respirators is subject to a formal institutional respiratory protection program.[4][5]

Operational Plan: Step-by-Step Protocols

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure.

Protocol 3.1: Weighing Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment (spatula, weigh paper/boat, container).

  • Don PPE: Put on all required PPE as detailed in Section 2 and the workflow below (Figure 1).

  • Execution: Perform all manipulations deep within the fume hood, at least 6 inches from the sash.[3] Handle the container of this compound carefully to avoid generating dust. Use a spatula to transfer the desired amount to a tared weigh boat.

  • Cleanup: Close the primary container securely. Gently wipe down the spatula and any affected surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol), treating the cloth as hazardous waste.

Protocol 3.2: Solution Preparation
  • Preparation: In the fume hood, have the destination flask and the chosen solvent ready.

  • Execution: Add the weighed solid to the solvent. If necessary, cap and gently swirl or stir to dissolve. Avoid heating or sonicating outside of a closed system to prevent aerosol generation.

  • Cleanup: All contaminated glassware should be rinsed with a small amount of solvent, with the rinseate collected as hazardous waste.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Small Spill (<1g): If you are trained to do so, contain the spill within the fume hood. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste.[1]

  • Large Spill: Evacuate the immediate area and alert your supervisor and institutional safety office. Do not attempt to clean it up yourself.[2]

Decontamination and Waste Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.[13]

  • Waste Collection: All materials contaminated with this compound, including used weigh boats, gloves, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including the full name "this compound."[14]

  • Disposal Route: Do not dispose of this compound or its waste down the drain or in the regular trash.[1] All waste must be disposed of through your institution's official chemical waste program or a licensed chemical waste management company.[15]

Visual Workflow: PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination. The following workflow should be committed to memory.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Goggles & Face Shield don1->don2 Protect Body don3 3. Gloves (Outer glove over cuff) don2->don3 Protect Eyes doff1 1. Outer Gloves (If double-gloved) doff2 2. Lab Coat (Turn inside out) doff1->doff2 Remove gross contamination doff3 3. Goggles & Face Shield doff2->doff3 Avoid touching face with dirty hands doff4 4. Inner Gloves doff3->doff4 Handle by clean straps doff5 Wash Hands doff4->doff5 Final removal

Figure 1. Logical workflow for donning and doffing Personal Protective Equipment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.